molecular formula C5H4N2 B156044 Pyrrole-2-carbonitrile CAS No. 4513-94-4

Pyrrole-2-carbonitrile

Cat. No.: B156044
CAS No.: 4513-94-4
M. Wt: 92.1 g/mol
InChI Key: BQMPGKPTOHKYHS-UHFFFAOYSA-N
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Description

Product is a liquid and not a solid>

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-pyrrole-2-carbonitrile
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H4N2/c6-4-5-2-1-3-7-5/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BQMPGKPTOHKYHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2
Source PubChem
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DSSTOX Substance ID

DTXSID30196400
Record name Pyrrole-2-carbonitrile
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Molecular Weight

92.10 g/mol
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CAS No.

4513-94-4
Record name Pyrrole-2-carbonitrile
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Record name Pyrrole-2-carbonitrile
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Foundational & Exploratory

Pyrrole-2-carbonitrile chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-2-carbonitrile, a heterocyclic aromatic compound, is a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Its unique electronic properties and reactivity make it a valuable scaffold in medicinal chemistry. This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and potential biological applications of this compound, with a focus on data relevant to researchers and professionals in drug development.

Chemical Properties and Structure

This compound is a stable compound under normal conditions, though it is sensitive to air and light. It appears as a clear yellow to orange liquid or a white to light yellow crystalline powder. It is sparingly soluble in water but miscible with various organic solvents such as benzene, dichloromethane, tetrahydrofuran, dimethylformamide, and acetonitrile.

Table 1: Physicochemical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₅H₄N₂
Molecular Weight 92.10 g/mol
Melting Point 92 °C
Boiling Point 252.3 °C at 760 mmHg; 92-94 °C at 2 mmHg
Density 1.081 g/mL at 25 °C
Vapor Pressure 0.0195 mmHg at 25°C
Flash Point 97.6 °C
Refractive Index 1.5513 (n20/D)
pKa 14.18 ± 0.50 (Predicted)
LogP 0.88638
Polar Surface Area 39.58 Ų
Table 2: Structural Identifiers for this compound
IdentifierValueReference(s)
IUPAC Name 1H-Pyrrole-2-carbonitrile
CAS Number 4513-94-4
SMILES String N#Cc1ccc[nH]1
InChI Key BQMPGKPTOHKYHS-UHFFFAOYSA-N
**In

An In-depth Technical Guide to 2-Cyanopyrrole (CAS Number: 4513-94-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic characterization, reactivity, and applications of 2-cyanopyrrole. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and materials science.

Core Physicochemical Characterization

2-Cyanopyrrole, with the CAS number 4513-94-4, is a heterocyclic organic compound. There is a notable discrepancy in the reported physical state of this compound at ambient temperature. While many suppliers describe it as a clear yellow to orange liquid, several databases report a melting point of 92°C.[1][2][3][4] This suggests that the compound may exist as a low-melting solid or that impurities significantly affect its physical state. For practical purposes, it is advisable to handle it as a liquid or a low-melting solid, with storage recommended in a cool, dark place under an inert atmosphere, as it is reported to be air and light-sensitive.[1]

Physicochemical Data Summary
PropertyValueSource(s)
CAS Number 4513-94-4[1][2]
Molecular Formula C₅H₄N₂[1][2]
Molecular Weight 92.10 g/mol [5]
Appearance Clear yellow to orange liquid[1][2][3]
Melting Point 92°C (conflicting reports)[1][2][4]
Boiling Point 92-94 °C at 2 mmHg; 252.3 °C at 760 mmHg[1][6]
Density 1.081 - 1.086 g/mL at 25°C[3]
Refractive Index (n20/D) 1.5513
Solubility Miscible with benzene, dichloromethane, tetrahydrofuran, dimethylformamide, and acetonitrile.[6]
pKa (predicted) 14.18 ± 0.50[1]

Synthesis of 2-Cyanopyrrole

The synthesis of 2-cyanopyrrole can be achieved through several routes, most commonly involving the modification of a pre-existing pyrrole (B145914) ring. A prevalent method involves the dehydration of pyrrole-2-carboxaldehyde oxime. Another viable pathway is the direct cyanation of pyrrole.

Experimental Protocol: Dehydration of Pyrrole-2-carboxaldehyde Oxime

This two-step protocol involves the initial formation of pyrrole-2-carboxaldehyde via the Vilsmeier-Haack reaction, followed by conversion to the oxime and subsequent dehydration.

Step 1: Vilsmeier-Haack Formylation of Pyrrole to Pyrrole-2-carboxaldehyde

The Vilsmeier-Haack reaction introduces a formyl group onto the electron-rich pyrrole ring.[7][8]

  • Reagents: Pyrrole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • To a cooled (0°C) solution of N,N-dimethylformamide, slowly add phosphorus oxychloride with stirring to form the Vilsmeier reagent.

    • Add pyrrole dropwise to the Vilsmeier reagent, maintaining the low temperature.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure complete formylation.

    • The reaction is then carefully quenched by pouring it onto ice, followed by hydrolysis with a base (e.g., sodium hydroxide (B78521) solution) to liberate the aldehyde.

    • The crude pyrrole-2-carboxaldehyde is extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by distillation or chromatography.

Step 2: Oximation and Dehydration to 2-Cyanopyrrole

The resulting aldehyde is converted to its oxime, which is then dehydrated to the nitrile.

  • Reagents: Pyrrole-2-carboxaldehyde, Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl), a dehydrating agent (e.g., acetic anhydride (B1165640), trifluoroacetic anhydride, or a phosphonium-based reagent).

  • Procedure:

    • Pyrrole-2-carboxaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol (B145695) to form pyrrole-2-carboxaldehyde oxime.

    • The isolated oxime is then treated with a dehydrating agent. For example, heating the oxime with acetic anhydride can effect the dehydration to 2-cyanopyrrole.

    • The reaction mixture is worked up by neutralization and extraction.

    • The final product, 2-cyanopyrrole, is purified by vacuum distillation or column chromatography.

G Pyrrole Pyrrole Formylation Vilsmeier-Haack Formylation Pyrrole->Formylation Vilsmeier_Reagent Vilsmeier Reagent (POCl₃, DMF) Vilsmeier_Reagent->Formylation Pyrrole_2_Carboxaldehyde Pyrrole-2-carboxaldehyde Formylation->Pyrrole_2_Carboxaldehyde Oximation Oximation Pyrrole_2_Carboxaldehyde->Oximation Hydroxylamine Hydroxylamine (NH₂OH·HCl) Hydroxylamine->Oximation Pyrrole_2_Aldoxime Pyrrole-2-carboxaldehyde Oxime Oximation->Pyrrole_2_Aldoxime Dehydration Dehydration Pyrrole_2_Aldoxime->Dehydration Dehydrating_Agent Dehydrating Agent (e.g., Ac₂O) Dehydrating_Agent->Dehydration Cyanopyrrole 2-Cyanopyrrole Dehydration->Cyanopyrrole

Synthesis workflow for 2-Cyanopyrrole.

Spectroscopic Characterization

The structural elucidation of 2-cyanopyrrole is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of pyrroles are influenced by the aromaticity of the ring and the electronic nature of the substituents. The cyano group is electron-withdrawing, which affects the chemical shifts of the pyrrole ring protons and carbons.

¹H NMR: The proton NMR spectrum of 2-cyanopyrrole is expected to show three signals in the aromatic region corresponding to the three protons on the pyrrole ring, in addition to a broad signal for the N-H proton. The chemical shifts are sensitive to the solvent used.

  • Typical Chemical Shifts (δ) in CDCl₃:

    • H5 (α-proton): ~6.9 ppm (multiplet)

    • H3 (β-proton): ~6.8 ppm (multiplet)

    • H4 (β-proton): ~6.2 ppm (multiplet)

    • NH: broad signal, variable position

¹³C NMR: The carbon NMR spectrum will display signals for the four carbons of the pyrrole ring and one for the nitrile carbon.

  • Typical Chemical Shifts (δ) in CDCl₃:

    • C5: ~122 ppm

    • C4: ~112 ppm

    • C3: ~115 ppm

    • C2: ~109 ppm

    • CN: ~117 ppm

Infrared (IR) Spectroscopy

The IR spectrum of 2-cyanopyrrole is characterized by a strong, sharp absorption band for the nitrile (C≡N) stretching vibration.

  • Characteristic Absorption:

    • C≡N stretch: 2220-2240 cm⁻¹[9]

    • N-H stretch: A broad band around 3300-3500 cm⁻¹

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): m/z = 92

  • Key Fragmentation: Loss of HCN (m/z = 27) from the molecular ion is a characteristic fragmentation pathway for nitriles.

Reactivity and Applications in Drug Development

2-Cyanopyrrole is a versatile building block in organic synthesis, primarily owing to the reactivity of the pyrrole ring and the cyano group.

Chemical Reactivity
  • N-Substitution: The nitrogen atom of the pyrrole ring can be alkylated or acylated under appropriate basic conditions.

  • Electrophilic Aromatic Substitution: The pyrrole ring is susceptible to electrophilic attack, with the position of substitution directed by the existing cyano group.

  • Reactions of the Cyano Group: The nitrile functionality can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions.

Applications in Medicinal Chemistry

Pyrrole and its derivatives are prominent scaffolds in a multitude of biologically active compounds and pharmaceuticals.[10] The 2-cyanopyrrole moiety has been incorporated into molecules with a range of therapeutic activities.

  • Tyrosinase Inhibitors: Derivatives of 2-cyanopyrrole have been synthesized and identified as potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis.[11][12] These compounds have potential applications in cosmetics and for the treatment of hyperpigmentation disorders. The inhibitory mechanism is suggested to involve coordination of the cyano group with the copper ions in the active site of the enzyme.[11]

G cluster_tyrosinase Tyrosinase Active Site Tyrosinase Tyrosinase Copper Dicopper Center Melanin_Synthesis Melanin Synthesis Tyrosinase->Melanin_Synthesis Catalyzes Cyanopyrrole_Derivative 2-Cyanopyrrole Derivative Inhibition Inhibition Cyanopyrrole_Derivative->Inhibition Coordinates with copper ions Inhibition->Tyrosinase Inhibition->Melanin_Synthesis Blocks

References

An In-depth Technical Guide to the Physical Properties of 1H-Pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Pyrrole-2-carbonitrile, also known as 2-cyanopyrrole, is a heterocyclic organic compound with a pyrrole (B145914) ring substituted with a nitrile group. This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities exhibited by its derivatives, including potential applications as tyrosinase inhibitors and in the development of various therapeutic agents.[1][2] A thorough understanding of its physical properties is fundamental for its synthesis, purification, handling, and application in further research and development. This guide provides a comprehensive overview of the key physical characteristics of 1H-Pyrrole-2-carbonitrile, supported by experimental protocols and a summary of its known biological context.

Core Physical Properties

The physical properties of 1H-Pyrrole-2-carbonitrile have been reported across various sources. The data is summarized in the tables below for clarity and comparative analysis. Discrepancies in reported values, particularly for melting and boiling points, can be attributed to variations in experimental conditions and sample purity.

General and Molar Properties
PropertyValueSource(s)
Molecular Formula C₅H₄N₂[3][4]
Molecular Weight 92.10 g/mol [3]
Appearance Colorless to light yellow clear liquid[3][5]
Purity (by GC) >98.0%[3]
Thermal Properties
PropertyValueConditionsSource(s)
Melting Point Not applicable (liquid at room temp.)-[4]
Boiling Point 115-120 °C10 mmHg[4]
92-94 °C2 mmHg[6]
89 °C2 mmHg[5]
Density and Refractive Index
PropertyValueTemperatureSource(s)
Density 1.086 g/mLNot specified[4]
1.081 g/mL25 °C[6]
Refractive Index (n20/D) 1.550020 °C[4]
1.551320 °C[6]
Solubility and Acidity
PropertyDescriptionSource(s)
Solubility Soluble in organic solvents such as benzene, dichloromethane, chloroform, tetrahydrofuran, and dimethylformamide.[7]
pKa 14.18 ± 0.50 (Predicted)[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. This section outlines the general procedures for the synthesis of 1H-Pyrrole-2-carbonitrile and the determination of its key physical properties.

Synthesis of 1H-Pyrrole-2-carbonitrile via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, including pyrrole. The resulting aldehyde can then be converted to a nitrile. A general protocol is described below.

Materials:

  • Pyrrole

  • Phosphorus oxychloride (POCl₃) or Oxalyl chloride

  • N,N-Dimethylformamide (DMF)

  • Hydroxylamine (B1172632) hydrochloride

  • Pyridine (B92270)

  • 1,2-dichloroethane (or other suitable solvent)

  • Sodium bicarbonate solution (saturated)

  • Hydrochloric acid (1 M)

  • Ethyl ether (or other extraction solvent)

  • Anhydrous potassium carbonate (K₂CO₃) or magnesium sulfate (B86663) (MgSO₄) for drying

Procedure:

  • Formation of the Vilsmeier Reagent: In a three-necked flask equipped with a stirrer and under an inert atmosphere, a solution of DMF in a dry solvent is cooled in an ice-salt bath. A solution of POCl₃ or oxalyl chloride in the same solvent is added dropwise while maintaining the low temperature. The resulting suspension is the Vilsmeier reagent.

  • Formylation of Pyrrole: The suspension is cooled, and a solution of pyrrole in the solvent is added dropwise. The reaction mixture is stirred and allowed to warm to room temperature.

  • Conversion to Oxime: A solution of hydroxylamine hydrochloride and pyridine in DMF is prepared. This solution is added to the Vilsmeier complex from the previous step.

  • Reaction and Work-up: The reaction mixture is refluxed for several hours. After cooling, the reaction is quenched by the slow addition of a saturated sodium bicarbonate solution.

  • Extraction: The product is extracted with an organic solvent like ethyl ether.

  • Purification: The combined organic extracts are washed sequentially with saturated sodium chloride solution, 1 M hydrochloric acid, 5% sodium bicarbonate solution, and water. The organic layer is then dried over an anhydrous drying agent (e.g., K₂CO₃).

  • Isolation: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 1H-Pyrrole-2-carbonitrile.

Determination of Physical Properties

The following are generalized protocols for the experimental determination of the physical properties of 1H-Pyrrole-2-carbonitrile.

1. Boiling Point Determination (Micro Method):

  • A small amount of the liquid is placed in a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the fusion tube.

  • The fusion tube is attached to a thermometer and heated in a Thiele tube or a melting point apparatus with a heating block.

  • The temperature is slowly increased until a steady stream of bubbles emerges from the open end of the capillary tube.

  • The heat source is removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

2. Density Measurement:

  • The mass of a clean, dry pycnometer (a small glass flask of known volume) is accurately measured.

  • The pycnometer is filled with the liquid, ensuring no air bubbles are present, and the mass is measured again.

  • The mass of the liquid is determined by subtraction.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

3. Refractive Index Measurement:

  • A few drops of the liquid are placed on the prism of an Abbe refractometer.

  • The prism is closed, and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs.

  • The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.

4. Solubility Test:

  • A small, measured amount of 1H-Pyrrole-2-carbonitrile (e.g., 10 mg) is added to a test tube containing a small, measured volume of a solvent (e.g., 1 mL).

  • The mixture is agitated vigorously.

  • The solubility is observed and categorized (e.g., soluble, partially soluble, insoluble). This is repeated for a range of solvents of varying polarities.

5. pKa Determination (Potentiometric Titration):

  • A solution of 1H-Pyrrole-2-carbonitrile of known concentration is prepared in a suitable solvent mixture (e.g., water-ethanol).

  • A standardized solution of a strong base (e.g., NaOH) is used as the titrant.

  • The pH of the solution is monitored using a calibrated pH meter as the titrant is added in small increments.

  • A titration curve (pH vs. volume of titrant added) is plotted.

  • The pKa is determined from the pH at the half-equivalence point of the titration curve.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of 1H-Pyrrole-2-carbonitrile. While the raw spectra are not presented here, typical data from ¹H NMR, ¹³C NMR, and IR spectroscopy are key identifiers.

  • ¹H NMR: The proton nuclear magnetic resonance spectrum would show distinct signals for the protons on the pyrrole ring. The chemical shifts and coupling patterns provide information about the electronic environment and connectivity of these protons.

  • ¹³C NMR: The carbon-13 nuclear magnetic resonance spectrum would reveal the number of unique carbon environments in the molecule, including the carbon of the nitrile group and the four carbons of the pyrrole ring.

  • IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands corresponding to the functional groups present. Key peaks would include the N-H stretching vibration of the pyrrole ring and the strong, sharp absorption of the C≡N (nitrile) group.

Biological Context and Potential Applications

While this guide focuses on the physical properties, it is important to note the biological relevance of the 2-cyanopyrrole scaffold. Derivatives of this compound have been synthesized and evaluated for their inhibitory activity against tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis.[1][2] This suggests potential applications in the development of agents for treating skin hyperpigmentation disorders. The pyrrole ring is a common motif in many biologically active natural products and pharmaceuticals, and the introduction of a cyano group can significantly influence the molecule's electronic properties and biological interactions.[8]

Mandatory Visualizations

The following diagrams illustrate key experimental and logical workflows related to 1H-Pyrrole-2-carbonitrile.

Vilsmeier_Haack_Synthesis cluster_reagent Vilsmeier Reagent Formation cluster_reaction Main Reaction cluster_workup Work-up & Purification DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Pyrrole Pyrrole Complex Vilsmeier-Pyrrole Complex Pyrrole->Complex Mixture Reaction Mixture Complex->Mixture Hydroxylamine Hydroxylamine Hydrochloride + Pyridine Hydroxylamine->Mixture Quench Quench (NaHCO₃) Mixture->Quench Extract Extraction (Ether) Quench->Extract Wash Wash Extract->Wash Dry Dry (K₂CO₃) Wash->Dry Distill Vacuum Distillation Dry->Distill Product 1H-Pyrrole-2-carbonitrile Distill->Product

Caption: Workflow for the synthesis of 1H-Pyrrole-2-carbonitrile.

Physical_Property_Determination cluster_thermal Thermal Analysis cluster_physical Physical Constants cluster_solution Solution Properties Sample 1H-Pyrrole-2-carbonitrile Sample BP Boiling Point (Micro Method) Sample->BP Density Density (Pycnometer) Sample->Density RI Refractive Index (Refractometer) Sample->RI Solubility Solubility Test Sample->Solubility pKa pKa (Potentiometric Titration) Sample->pKa

Caption: Experimental workflow for physical property determination.

References

Solubility Profile of Pyrrole-2-carbonitrile in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of pyrrole-2-carbonitrile in various organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides detailed experimental protocols for the synthesis of this compound, a crucial aspect for its application in research and development.

Core Topic: Solubility of this compound

This compound is a versatile heterocyclic building block used in the synthesis of a wide range of biologically active compounds. Its solubility in organic solvents is a critical parameter for reaction setup, purification, and formulation development.

Data Presentation: Qualitative Solubility

Based on available chemical data, this compound exhibits good solubility in a range of common organic solvents. The following table summarizes the qualitative solubility of this compound.

Solvent CategorySolventSolubility
Aprotic Polar AcetonitrileMiscible[1][2]
Dimethylformamide (DMF)Miscible[1][2]
Tetrahydrofuran (THF)Miscible[1][2]
Halogenated DichloromethaneMiscible[1][2]
Aromatic BenzeneMiscible[1][2]
Protic Polar EthanolSoluble[3]
Ketone AcetoneSoluble[3]
Aqueous WaterSlightly Soluble[3]

It is important to note that "miscible" implies that the two substances will mix in all proportions to form a homogeneous solution. "Soluble" indicates that the compound dissolves to a significant extent, though the exact limit is not specified in the available literature. For applications requiring precise concentrations, it is recommended to determine the solubility experimentally under the specific conditions of temperature and pressure.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound, adapted from established literature.

Protocol 1: Synthesis from Pyrrole-2-carboxaldehyde

This method involves the conversion of pyrrole-2-carboxaldehyde to this compound.

Materials:

Procedure:

  • Oxime Formation: A solution of pyrrole-2-carboxaldehyde in pyridine is treated with hydroxylamine hydrochloride. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • Dehydration: The resulting oxime is then dehydrated to the nitrile by the addition of acetic anhydride. The reaction mixture is typically heated to drive the reaction to completion.

  • Work-up: The reaction mixture is cooled and then poured into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acetic anhydride. The aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic extracts are washed with water and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Protocol 2: Modified Vilsmeier-Haack Synthesis

This protocol describes a one-pot synthesis of this compound from pyrrole (B145914).

Materials:

  • Pyrrole

  • Dimethylformamide (DMF)

  • Oxalyl chloride or phosphorus oxychloride (POCl₃)

  • Hydroxylamine hydrochloride

  • Pyridine

  • 1,2-Dichloroethane (B1671644) (or other suitable solvent)

  • Sodium bicarbonate solution (saturated)

  • Diethyl ether

  • Potassium carbonate (anhydrous)

Procedure:

  • Vilsmeier Reagent Formation: In a cooled, inert atmosphere, oxalyl chloride or POCl₃ is added dropwise to a solution of DMF in 1,2-dichloroethane to form the Vilsmeier reagent.

  • Formylation of Pyrrole: A solution of pyrrole in 1,2-dichloroethane is then added to the Vilsmeier reagent. The reaction mixture is stirred, allowing for the formation of the 2-formylpyrrole intermediate.

  • In-situ Oximation and Dehydration: A solution of hydroxylamine hydrochloride and pyridine in DMF is added to the reaction mixture. The mixture is then heated to reflux to facilitate the conversion of the formyl group to the nitrile.

  • Work-up: After cooling, the reaction is quenched by the addition of a saturated aqueous sodium bicarbonate solution. The product is extracted with diethyl ether.

  • Purification: The combined organic layers are washed with water and brine, and then dried over anhydrous potassium carbonate. The solvent is evaporated, and the resulting crude product is purified by vacuum distillation to yield pure this compound.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound, as described in the experimental protocols.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants Pyrrole Derivative (e.g., Pyrrole or Pyrrole-2-carboxaldehyde) Reaction Reaction under Controlled Conditions Reactants->Reaction Reagents Reagents (e.g., DMF, POCl3, NH2OH·HCl) Reagents->Reaction Quenching Quenching (e.g., with NaHCO3 solution) Reaction->Quenching Crude Product Extraction Liquid-Liquid Extraction (e.g., with Diethyl Ether) Quenching->Extraction Drying Drying of Organic Phase (e.g., with MgSO4 or K2CO3) Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Dried Organic Extract Purification_Method Purification (Vacuum Distillation or Column Chromatography) Solvent_Removal->Purification_Method Final_Product Pure this compound Purification_Method->Final_Product

Synthesis and Purification Workflow

References

Spectroscopic Data of Pyrrole-2-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Pyrrole-2-carbonitrile (C₅H₄N₂), a significant heterocyclic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This information is crucial for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Data not explicitly found in search resultsH5
Data not explicitly found in search resultsH4
Data not explicitly found in search resultsH3
Data not explicitly found in search resultsN-H

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
Data not explicitly found in search resultsC2
Data not explicitly found in search resultsC=N
Data not explicitly found in search resultsC5
Data not explicitly found in search resultsC3
Data not explicitly found in search resultsC4

Note: Specific chemical shift and coupling constant values for ¹H and ¹³C NMR were not available in the provided search results. The tables are structured to be populated with experimental data.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200BroadN-H stretching vibrations of the pyrrole (B145914) ring[1]
~2220StrongC≡N (nitrile) stretching
~1500-1400MediumC=C stretching in the pyrrole ring
~1200MediumC-N stretching[1]
~740StrongC-H out-of-plane bending

Note: The exact wavenumber values can vary slightly depending on the experimental conditions.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
92.04100[M]⁺ (Molecular Ion)
65[M - HCN]⁺
39[C₃H₃]⁺

Note: The fragmentation pattern and relative intensities can vary based on the ionization technique and energy used.

Experimental Protocols

Detailed methodologies are essential for the reproducible and accurate acquisition of spectroscopic data. The following are representative protocols for the analysis of this compound.

NMR Spectroscopy

A general protocol for acquiring NMR spectra of pyrrole derivatives involves dissolving the sample in a deuterated solvent and analyzing it in an NMR spectrometer.

  • Sample Preparation : A high-purity sample of Pyrrole-2,3,4,5-d4, a related compound, is recommended for use as an internal standard for quantitative NMR (qNMR) due to its simplified ¹H NMR spectrum.[2] The sample is typically dissolved in a deuterated solvent such as Chloroform-d (CDCl₃), Methanol-d4 (CD₃OD), or DMSO-d6.[2]

  • Instrumentation : The ¹H NMR and ¹³C NMR spectra are recorded on an NMR spectrometer, for instance, a Bruker AV-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C.[3]

  • Data Acquisition :

    • ¹H NMR : Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard. Data is typically recorded with parameters such as a specific number of scans, a defined relaxation delay, and a specific pulse width.

    • ¹³C NMR : Spectra are typically acquired with proton decoupling to simplify the spectrum to single peaks for each carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of this compound can be obtained using various techniques, with Attenuated Total Reflectance (ATR) being a common method for liquid samples.

  • Sample Preparation : For the ATR technique, a small drop of the neat liquid sample is placed directly on the ATR crystal.

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR, is commonly used.[4]

  • Data Acquisition : The spectrum is typically recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum. Multiple scans are often averaged to improve the signal-to-noise ratio.

Mass Spectrometry

Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for the analysis of this compound.

  • GC-MS Protocol (for volatile and thermally stable compounds) [5][6]

    • Sample Preparation : The sample is dissolved in a volatile solvent like dichloromethane (B109758) or hexane (B92381) to a concentration of approximately 1 mg/mL.[5]

    • Instrumentation : A GC system coupled to a mass spectrometer, such as an Agilent 5977A MSD, is used.[5] A non-polar capillary column like an HP-5ms is typically employed.[5]

    • GC Conditions :

      • Injector Temperature: 250 °C[5]

      • Carrier Gas: Helium at a constant flow of 1 mL/min[5]

      • Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped at 10 °C/min to 280 °C and held for 5 minutes.[5]

    • MS Conditions :

      • Ionization Mode: Electron Ionization (EI) at 70 eV[5][6]

      • Mass Analyzer: Quadrupole[6]

      • Scan Range: m/z 40-500[5]

  • LC-MS/MS Protocol (for less volatile or polar compounds) [5][6]

    • Sample Preparation : The sample is dissolved in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of about 1 µg/mL.[5]

    • Instrumentation : A liquid chromatograph, such as a Shimadzu Nexera X2, coupled to a tandem mass spectrometer, like a SCIEX QTRAP 6500+.[5] A C18 reverse-phase column is commonly used.[5]

    • LC Conditions :

      • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).[5]

      • Flow Rate: 0.4 mL/min[5]

      • Column Temperature: 40 °C[5]

    • MS/MS Conditions :

      • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.[5][6]

      • Data Acquisition: Can be performed in full scan mode or, for targeted analysis, in Multiple Reaction Monitoring (MRM) mode.[6]

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the relationship between the different spectroscopic techniques and the structural information they provide for this compound.

SpectroscopicAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

General workflow for the spectroscopic analysis of this compound.

SpectroscopicDataRelationship cluster_techniques Spectroscopic Techniques cluster_info Structural Information Provided P2C This compound (C₅H₄N₂) NMR NMR Spectroscopy (¹H, ¹³C) P2C->NMR IR IR Spectroscopy P2C->IR MS Mass Spectrometry P2C->MS Connectivity Connectivity & Chemical Environment of H and C atoms NMR->Connectivity determines FunctionalGroups Presence of Functional Groups (e.g., C≡N, N-H) IR->FunctionalGroups identifies MolecularWeight Molecular Weight & Elemental Composition MS->MolecularWeight provides Fragmentation Fragmentation Pattern MS->Fragmentation reveals

Relationship between spectroscopic techniques and the structural information derived for this compound.

References

Pyrrole-2-carbonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides core information regarding the physicochemical properties of Pyrrole-2-carbonitrile, a heterocyclic organic compound of interest in medicinal chemistry and material science.

Core Molecular Data

This compound, also known as 2-cyanopyrrole, is characterized by a pyrrole (B145914) ring substituted with a nitrile group at the second position. This structure imparts unique chemical reactivity, making it a valuable building block in the synthesis of more complex molecules.

The fundamental quantitative data for this compound is summarized below.

PropertyValueSource
Molecular Formula C₅H₄N₂[1][2][3][4][5]
Molecular Weight 92.10 g/mol [1][2][4]
Exact Mass 92.037448136 Da[1][3]
CAS Number 4513-94-4[1][2][3][4][5]
IUPAC Name 1H-pyrrole-2-carbonitrile[1]

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and analysis of this compound are typically documented in peer-reviewed scientific literature and patent filings. The specific methodologies can vary significantly based on the starting materials, desired yield, and purity requirements. Researchers seeking to utilize this compound are advised to consult chemical databases such as PubChem, SciFinder, or Reaxys to identify relevant synthetic procedures and analytical methods (e.g., NMR, HPLC, mass spectrometry) tailored to their specific research context.

Logical Relationships in Molecular Composition

The following diagram illustrates the elemental composition derived from the molecular formula of this compound.

C5H4N2 This compound (C₅H₄N₂) C Carbon (C) Atoms: 5 C5H4N2->C contains H Hydrogen (H) Atoms: 4 C5H4N2->H contains N Nitrogen (N) Atoms: 2 C5H4N2->N contains

Caption: Elemental composition of this compound.

References

The Impact of C2 Substitution on Pyrrole N-H Acidity: A Technical Analysis of Pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed examination of the acidity of the N-H proton in pyrrole-2-carbonitrile, a topic of significant interest for researchers in medicinal chemistry and materials science. By placing an electron-withdrawing nitrile group at the C2 position, the physicochemical properties of the pyrrole (B145914) ring are profoundly altered, leading to a notable increase in N-H acidity. This document outlines the electronic principles governing this change, presents comparative quantitative data, and describes the experimental protocols used for pKa determination.

Core Concepts: Acidity of the Pyrrole N-H Proton

Pyrrole is a five-membered aromatic heterocycle. The lone pair of electrons on the nitrogen atom participates in the aromatic sextet, which is key to its stability. The N-H proton of pyrrole is weakly acidic, with a pKa of approximately 17.5.[1] Deprotonation results in the formation of the pyrrolide anion. The stability of this conjugate base, and thus the acidity of the parent pyrrole, is due to the delocalization of the negative charge over the aromatic ring system.

The acidity of the N-H proton is highly sensitive to the nature of substituents on the pyrrole ring. Electron-withdrawing groups (EWGs) enhance acidity (lower pKa) by stabilizing the pyrrolide anion through inductive and resonance effects. Conversely, electron-donating groups (EDGs) decrease acidity (raise pKa).

Quantitative Analysis: this compound

The nitrile (-C≡N) group is a potent electron-withdrawing group due to the high electronegativity of its nitrogen atom and its ability to participate in resonance. When placed at the C2 position of the pyrrole ring, it significantly increases the acidity of the N-H proton. The predicted pKa for this compound is approximately 14.18, a decrease of more than three pKa units compared to unsubstituted pyrrole.

This enhancement in acidity can be attributed to two primary electronic effects:

  • Inductive Effect (-I): The electronegative nitrile group withdraws electron density from the pyrrole ring through the sigma bond framework. This polarization reduces electron density around the N-H bond, weakening it and facilitating proton abstraction.

  • Resonance Effect (-M): Upon deprotonation, the resulting negative charge on the nitrogen of the pyrrolide anion is delocalized not only throughout the pyrrole ring but also onto the nitrogen atom of the nitrile substituent. This additional resonance structure provides significant stabilization for the conjugate base, making its formation more energetically favorable.

The diagram below illustrates the relationship between the substituent and the resulting increase in acidity.

Acidity_Enhancement sub Pyrrole Ring ewg C2-Nitrile Substituent (-CN Group) effects Potent Electron Withdrawal ewg->effects Introduces mechanisms Inductive Effect (-I) + Resonance Effect (-M) effects->mechanisms stabilization Enhanced Stabilization of Conjugate Base (Pyrrolide Anion) mechanisms->stabilization Leads to result Increased Acidity (Lower pKa) stabilization->result Results in

References

Pyrrole-2-carbonitrile: A Comprehensive Technical Guide to Health and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential health and safety information for handling Pyrrole-2-carbonitrile (CAS No: 4513-94-4). The following sections detail the hazards, protective measures, emergency procedures, and physical and chemical properties of this compound, ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It is crucial to understand these hazards before handling the compound.

GHS Hazard Classification:

Hazard ClassCategory
Acute Toxicity, OralCategory 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin IrritationCategory 2
Serious Eye DamageCategory 1
Specific target organ toxicity – single exposureCategory 3

GHS Label Elements:

  • Signal Word: Danger[1][2][3]

  • Hazard Pictograms:

    Caption: GHS Pictograms for this compound.

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][3][4]

    • H312: Harmful in contact with skin.[1][3][4]

    • H332: Harmful if inhaled.[3][4]

    • H315: Causes skin irritation.[1][3][4]

    • H318: Causes serious eye damage.[1][3][4]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Statements:

    • Prevention: P261, P264, P270, P271, P280[3]

    • Response: P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P321, P330, P332+P313, P362+P364[2][3]

    • Storage: P403+P233, P405[3]

    • Disposal: P501[3]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and storage.

PropertyValue
Molecular Formula C₅H₄N₂
Molecular Weight 92.10 g/mol [4]
Appearance Clear yellow to orange liquid
Boiling Point 92-94 °C at 2 mmHg[2]
252.3 °C at 760 mmHg
Melting Point 92 °C
Density 1.081 g/mL at 25 °C[2]
Vapor Pressure 0.0195 mmHg at 25°C
Flash Point 97.6 °C
Refractive Index n20/D 1.5513[2]
Solubility Sparingly soluble in water. Miscible with benzene, dichloromethane, tetrahydrofuran, and dimethylformamide.

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to minimize exposure and ensure a safe working environment.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene are recommended), safety goggles, and a lab coat.[5] For splash hazards, a face shield is required.[5]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the laboratory.[3]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Keep away from heat, sparks, and open flames.

  • Store locked up.[3]

  • The compound is reported to be air and light sensitive.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures

The following flowchart outlines the immediate first-aid steps to be taken in case of exposure.

First_Aid Exposure Exposure to this compound Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_Fresh_Air Move to fresh air. Keep comfortable for breathing. Inhalation->Move_Fresh_Air Remove_Clothing Immediately remove contaminated clothing. Skin_Contact->Remove_Clothing Rinse_Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Eye_Contact->Rinse_Eyes Rinse_Mouth Rinse mouth. Do NOT induce vomiting. Ingestion->Rinse_Mouth Get_Medical_Help Get medical advice/attention. Move_Fresh_Air->Get_Medical_Help Wash_Skin Wash skin with plenty of water. Remove_Clothing->Wash_Skin Rinse_Eyes->Get_Medical_Help Rinse_Mouth->Get_Medical_Help Wash_Skin->Get_Medical_Help

Caption: First-Aid Response Flowchart.

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[3] Get medical help if you feel unwell.[3]

  • Skin Contact: If on skin, wash with plenty of water.[3] Take off contaminated clothing and wash it before reuse.[3] If skin irritation occurs, get medical help.[3]

  • Eye Contact: If in eyes, immediately rinse with water for several minutes.[3] Remove contact lenses if present and easy to do.[3] Continue rinsing.[3]

  • Ingestion: If swallowed, get medical help.[3] Rinse mouth.[3]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.

  • Specific Hazards: No data available.

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3]

Accidental Release Measures

The following workflow details the steps for managing a spill of this compound.

Spill_Response Spill Spill of this compound Evacuate Evacuate personnel to a safe area. Keep people away and upwind. Spill->Evacuate Ventilate Ensure adequate ventilation. Evacuate->Ventilate Ignition Remove all sources of ignition. Ventilate->Ignition PPE Wear appropriate PPE: - Chemical impermeable gloves - Safety goggles/face shield - Lab coat Ignition->PPE Contain Contain the spill with inert absorbent material (e.g., sand, vermiculite). PPE->Contain Collect Collect the absorbed material into a suitable, closed container for disposal. Contain->Collect Clean Clean the spill area with a suitable solvent. Collect->Clean Dispose Dispose of waste according to local regulations. Clean->Dispose

Caption: Spill Response Workflow.

  • Personal Precautions: Avoid dust formation and breathing vapors, mist, or gas.[3] Avoid contact with skin and eyes.[3] Use personal protective equipment, including chemical-impermeable gloves.[3]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[6]

Toxicological Information

This compound is harmful if swallowed, in contact with skin, or if inhaled.[1][3][4] It causes skin irritation and serious eye damage.[1][3][4] It may also cause respiratory irritation.[2]

Representative Experimental Protocol: Acute Oral Toxicity (OECD 423)

While the specific experimental protocols for this compound are not publicly available, a representative method for assessing acute oral toxicity is the OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method). This is a generalized protocol and should not be considered the exact method used for this specific compound.

Objective: To determine the acute oral toxicity of a substance.

Methodology:

  • Animal Model: Typically, female rats are used.

  • Housing and Feeding: Animals are housed in standard conditions with access to food and water.

  • Dosing:

    • A single dose of the substance is administered by gavage using a stomach tube.

    • The starting dose is selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight). The selection is based on a preliminary assessment of the substance's toxicity.

    • A group of three female rats is used for each dose level.

  • Observation:

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

    • The time of onset, duration, and severity of toxic signs are recorded.

  • Endpoint: The test is terminated when the animals show no further signs of toxicity. The outcome is the classification of the substance into a specific toxicity class based on the observed mortality at different dose levels.

Disposal Considerations

Dispose of contents and containers in accordance with local, regional, and national regulations.[3] Waste materials should be treated as hazardous.

This guide is intended to provide comprehensive health and safety information for handling this compound. It is imperative that all laboratory personnel are thoroughly trained on these procedures before working with this compound. Always refer to the most current Safety Data Sheet (SDS) for the most up-to-date information.

References

Unveiling Nature's Blueprint: A Technical Guide to Natural Products Featuring the 2-Cyanopyrrole Core

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the fascinating world of natural products containing the 2-cyanopyrrole moiety reveals a class of compounds with significant biological activities. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into their structure, function, and the experimental protocols crucial for their study.

The 2-cyanopyrrole scaffold, a unique chemical architecture, has been identified in a select number of natural products, primarily from marine and microbial sources. These compounds have garnered considerable interest in the scientific community due to their potential therapeutic applications, including antibacterial properties. This guide provides a thorough examination of these molecules, with a focus on quantitative data, experimental methodologies, and the underlying biological pathways.

Phallusialides: A Case Study in 2-Cyanopyrrole Alkaloids

A notable example of natural products containing the 2-cyanopyrrole core is the phallusialide family of alkaloids. Isolated from a marine-derived bacterium of the genus Micromonospora, phallusialides A–E represent a significant discovery in the field of marine natural products.[1] Their structures have been meticulously elucidated using a combination of high-resolution mass spectrometry (HRMS), tandem mass spectrometry (MS/MS), and nuclear magnetic resonance (NMR) spectroscopy.[1]

Biological Activity of Phallusialides

Initial biological screening of the phallusialides has revealed promising antibacterial activity. Phallusialide A and B have demonstrated inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.[1] This activity underscores the potential of the 2-cyanopyrrole moiety as a pharmacophore for the development of new antibiotic agents.

Table 1: Antibacterial Activity of Phallusialides [1]

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (μg/mL)
Phallusialide AS. aureus (MRSA)32
E. coli64
Phallusialide BS. aureus (MRSA)32
E. coli64
Phallusialide CS. aureus (MRSA)>256
E. coli>256
Phallusialide DS. aureus (MRSA)>256
E. coli>256
Phallusialide ES. aureus (MRSA)>256
E. coli>256

Experimental Protocols: A Guide to Isolation and Characterization

The discovery and characterization of novel natural products like the phallusialides rely on a series of meticulous experimental procedures. The following outlines a general workflow for the isolation and structure elucidation of these compounds.

Isolation of Phallusialides

The isolation of phallusialides from the marine-derived Micromonospora sp. was achieved through a targeted approach guided by metabolomics techniques, including liquid chromatography-mass spectrometry (LC-MS) based principal component analysis (PCA) and molecular networking.[1] This allowed for the specific identification and isolation of the novel pyrrole-derived alkaloids.

A generalized protocol for the isolation of microbial secondary metabolites often involves:

  • Fermentation: Culturing the producing microorganism in a suitable liquid medium to encourage the production of secondary metabolites.

  • Extraction: Separating the biomass from the culture broth and extracting the compounds from both using appropriate organic solvents.

  • Fractionation: Employing chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to separate the crude extract into fractions of decreasing complexity.

  • Purification: Isolating the pure compounds from the active fractions using further rounds of HPLC or other high-resolution separation methods.

Structure Elucidation

The definitive structure of a natural product is determined through a combination of spectroscopic techniques:

  • High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, allowing for the determination of its elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragments the molecule and provides information about its substructures.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are used to piece together the complete connectivity and stereochemistry of the molecule.

  • Electronic Circular Dichroism (ECD) Spectroscopy: The absolute configuration of chiral molecules can often be determined by comparing experimental ECD spectra with theoretically calculated spectra.[1]

Visualizing the Workflow

The logical flow of discovering and characterizing natural products like phallusialides can be represented as a workflow diagram.

experimental_workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_output Output Microbial_Culture Microbial Culture (e.g., Micromonospora sp.) Metabolomics_Screening Metabolomics Screening (LC-MS, PCA, Molecular Networking) Microbial_Culture->Metabolomics_Screening Extracts Targeted_Isolation Targeted Isolation of Novel Compounds Metabolomics_Screening->Targeted_Isolation Identified Targets Purification Purification (HPLC) Targeted_Isolation->Purification Structure_Elucidation Structure Elucidation (HRMS, MS/MS, NMR, ECD) Purification->Structure_Elucidation Pure Compounds Biological_Assay Biological Activity Screening Purification->Biological_Assay Pure Compounds Identified_Natural_Product Identified Natural Product (e.g., Phallusialides) Structure_Elucidation->Identified_Natural_Product Biological_Assay->Identified_Natural_Product

Caption: A generalized workflow for the discovery and characterization of novel natural products.

Future Directions

The discovery of the phallusialides highlights the vast and largely untapped potential of marine and microbial ecosystems as sources of novel bioactive compounds. The presence of the 2-cyanopyrrole moiety in these molecules opens up new avenues for medicinal chemistry and drug discovery. Further research is warranted to:

  • Explore the full spectrum of biological activities of the phallusialides and other 2-cyanopyrrole-containing natural products.

  • Investigate the biosynthetic pathways responsible for the formation of the 2-cyanopyrrole core.

  • Synthesize analogues of these natural products to explore structure-activity relationships and optimize their therapeutic properties.

This technical guide provides a foundational understanding of natural products containing the 2-cyanopyrrole moiety, offering a valuable resource for the scientific community to build upon in the quest for new and effective therapeutic agents.

References

Pyrrole: A Comprehensive Technical Guide to Aromaticity and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the fundamental principles governing the aromaticity and reactivity of pyrrole (B145914), a cornerstone heterocyclic compound in medicinal chemistry and materials science. Pyrrole's unique electronic structure imparts a rich and versatile chemistry, making a thorough understanding of its properties essential for its application in drug design and synthesis.

The Aromatic Character of Pyrrole

The aromaticity of pyrrole is a direct consequence of its electronic and structural features, which align with Hückel's rule for aromaticity. This rule stipulates that a molecule must be cyclic, planar, fully conjugated, and possess (4n + 2) π-electrons, where 'n' is a non-negative integer.

Pyrrole is a five-membered ring that is both cyclic and planar.[1] Each of the four carbon atoms is sp² hybridized and contributes one electron to the π-system via its unhybridized p-orbital.[2][3] The nitrogen atom is also sp² hybridized.[2][3] To achieve an aromatic sextet, the nitrogen atom's lone pair of electrons occupies a p-orbital, participating in the π-system.[2][4] This brings the total number of delocalized π-electrons to six (n=1 in Hückel's rule), fulfilling the criteria for aromaticity.[5][6] This delocalization of the nitrogen's lone pair is crucial and distinguishes pyrrole's aromaticity from that of pyridine, where the nitrogen lone pair resides in an sp² orbital and is not part of the aromatic system.[2]

The delocalization of these six π-electrons over the five-membered ring results in a significant resonance stabilization. The resonance energy of pyrrole is substantial, though less than that of benzene, indicating a slightly less pronounced aromatic character.[7]

Molecular Orbital Basis of Aromaticity

The aromaticity of pyrrole can be visualized through its molecular orbital (MO) diagram. The overlap of the five p-orbitals (one from each carbon and one from nitrogen) generates five π molecular orbitals: three bonding (ψ₁, ψ₂, ψ₃) and two anti-bonding (ψ₄, ψ₅). The six π-electrons fill the three lower-energy bonding orbitals, resulting in a stable, closed-shell electron configuration characteristic of aromatic compounds.

molecular_orbitals cluster_atomic Atomic Orbitals cluster_molecular Molecular Orbitals C1_p C p-orbital (1e⁻) psi1 ↑↓ ψ₁ (bonding) C2_p C p-orbital (1e⁻) C3_p C p-orbital (1e⁻) C4_p C p-orbital (1e⁻) N_p N p-orbital (2e⁻) E Energy psi5 --- ψ₅* (antibonding) psi4 --- ψ₄* (antibonding) psi3 ↑↓ ψ₃ (bonding) psi2 ↑↓ ψ₂ (bonding)

Caption: Molecular orbital energy levels of pyrrole.

Quantitative Data on Aromaticity and Structure

The degree of aromaticity can be compared using resonance energies. Pyrrole exhibits a resonance energy of 88 kJ/mol (21 kcal/mol), which is greater than furan (B31954) but less than thiophene (B33073) and benzene.[7] This ordering is inversely related to the electronegativity of the heteroatom; the less electronegative the atom, the more readily it donates its lone pair to the ring, enhancing aromatic stabilization.[5]

CompoundResonance Energy (kJ/mol)Resonance Energy (kcal/mol)
Benzene15236
Thiophene12129
Pyrrole 88 21
Furan6716
Data sourced from Wikipedia.[7]

The bond lengths in the pyrrole ring are intermediate between typical single and double bonds, which is a hallmark of aromatic systems with delocalized electrons.

BondBond Length (Å)
N1-C21.375 - 1.384
C2-C31.370 - 1.378
C3-C41.423 - 1.442
Data compiled from various experimental and computational sources.[8][9]

Reactivity of Pyrrole

The involvement of the nitrogen's lone pair in the aromatic sextet makes the pyrrole ring electron-rich and highly activated towards electrophilic aromatic substitution, significantly more so than benzene.[10][11]

Electrophilic Aromatic Substitution

Electrophilic substitution is the characteristic reaction of pyrrole. Due to the ring's high electron density, these reactions often proceed under mild conditions.[11]

Regioselectivity: Substitution occurs preferentially at the α-positions (C2 or C5) rather than the β-positions (C3 or C4).[7][12] This preference is dictated by the stability of the carbocation intermediate (the arenium ion) formed upon attack by the electrophile. Attack at the C2 position allows for the positive charge to be delocalized over three atoms, including the nitrogen, resulting in three resonance structures.[13] In contrast, attack at the C3 position only allows for delocalization over two carbon atoms, leading to a less stable intermediate with only two resonance structures.[13][14]

electrophilic_substitution cluster_c2 C2 Attack (Preferred) cluster_c3 C3 Attack (Disfavored) C2_Start Pyrrole + E⁺ C2_Int1 Intermediate 1 (Charge on C3) C2_Start->C2_Int1 Electrophile attacks C2 C2_Int2 Intermediate 2 (Charge on C5) C2_Int1->C2_Int2 Resonance C2_Product 2-Substituted Pyrrole C2_Int1->C2_Product -H⁺ C2_Int3 Intermediate 3 (Charge on N) C2_Int2->C2_Int3 Resonance C2_Int2->C2_Product -H⁺ C2_Int3->C2_Product -H⁺ C3_Start Pyrrole + E⁺ C3_Int1 Intermediate 1 (Charge on C2) C3_Start->C3_Int1 Electrophile attacks C3 C3_Int2 Intermediate 2 (Charge on C4) C3_Int1->C3_Int2 Resonance C3_Product 3-Substituted Pyrrole C3_Int1->C3_Product -H⁺ C3_Int2->C3_Product -H⁺

Caption: Intermediates in electrophilic substitution of pyrrole.

Common Electrophilic Substitution Reactions:

  • Halogenation: Occurs readily, often leading to polyhalogenated products. Monohalogenation can be achieved under specific conditions.[7]

  • Nitration: Requires mild nitrating agents like nitric acid in acetic anhydride (B1165640) (HNO₃/Ac₂O) to prevent polymerization, which occurs in the presence of strong acids.[7][12]

  • Sulfonation: Typically performed using the pyridine-sulfur trioxide complex (Py·SO₃) to avoid strong acidic conditions.[7][12]

  • Vilsmeier-Haack Formylation: A mild method to introduce a formyl group at the 2-position using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).[7]

Acidity and Basicity

The dual role of the nitrogen atom influences pyrrole's acidic and basic properties.

  • Basicity: Pyrrole is a very weak base.[7] Protonation on the nitrogen atom disrupts the aromatic sextet, a process that is energetically unfavorable. The conjugate acid of pyrrole, the pyrrolium ion, is consequently a strong acid.[2] Protonation, when it occurs, is more likely at a carbon atom, but this leads to polymerization in strongly acidic solutions.[10][11]

  • Acidity: The N-H proton of pyrrole is moderately acidic.[7] The delocalization of the nitrogen lone pair into the ring creates a partial positive charge on the nitrogen, weakening the N-H bond and facilitating deprotonation by strong bases (e.g., NaH, BuLi). The resulting pyrrolide anion is stabilized by resonance.

PropertypKa ValueDescription
Acidity of N-H proton16.5 - 17.5Moderately acidic N-H proton.[7][15]
Basicity (pKa of Conjugate Acid)-3.8 to 0.4Extremely weak base.[2][7][16]

Experimental Protocols

The synthesis of the pyrrole ring is a fundamental process in organic chemistry. The Paal-Knorr synthesis is a classic and reliable method.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[17]

General Reaction: 1,4-dicarbonyl + R-NH₂ → Substituted Pyrrole + 2H₂O

paal_knorr_workflow start Start reactants Combine 1,4-dicarbonyl (1 equiv) and primary amine (1 equiv) in a round-bottom flask. start->reactants catalyst Add catalyst (e.g., drop of conc. HCl or alumina). reactants->catalyst reaction Heat the mixture (e.g., reflux or 60°C). catalyst->reaction monitor Monitor reaction progress (e.g., by TLC). reaction->monitor workup Cool to room temperature. Perform work-up (e.g., extraction). monitor->workup purify Purify the product (e.g., column chromatography or recrystallization). workup->purify characterize Characterize the pure pyrrole (¹H NMR, ¹³C NMR, MS). purify->characterize end End characterize->end

Caption: General experimental workflow for the Paal-Knorr synthesis.

Detailed Protocol: Synthesis of 2,5-Dimethyl-1-phenyl-1H-pyrrole [18]

  • Materials:

    • Aniline (B41778) (186 mg, 2.0 mmol)

    • Hexane-2,5-dione (228 mg, 2.0 mmol)

    • Methanol (B129727) (0.5 mL)

    • Concentrated Hydrochloric Acid (1 drop)

    • 0.5 M Hydrochloric Acid (for work-up)

    • Methanol/water (9:1) mixture (for recrystallization)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine aniline (186 mg), hexane-2,5-dione (228 mg), and methanol (0.5 mL).[18]

    • Add one drop of concentrated hydrochloric acid to the mixture.[18]

    • Heat the reaction mixture to reflux and maintain for 15 minutes.[18]

    • After cooling to room temperature, the reaction mixture is subjected to an appropriate work-up procedure, which may involve quenching and extraction.

    • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.[18]

  • Expected Yield: Approximately 52% (178 mg).[18]

This protocol provides a foundational method for synthesizing substituted pyrroles, which can then be used as starting materials for further functionalization in drug development and materials science applications.

References

Methodological & Application

Application Note: Synthesis of Pyrrole-2-carbonitrile from Pyrrole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the synthesis of pyrrole-2-carbonitrile from pyrrole-2-carbaldehyde. The described method is a robust and high-yielding one-pot, two-step procedure. The synthesis involves the initial formation of pyrrole-2-carbaldoxime from pyrrole-2-carbaldehyde and hydroxylamine (B1172632) hydrochloride, followed by subsequent dehydration of the oxime intermediate to the corresponding nitrile using acetic anhydride (B1165640). This method is advantageous due to its operational simplicity and the high purity of the resulting product, which is a valuable building block in medicinal chemistry and drug development.

Introduction

This compound is a key heterocyclic scaffold found in numerous biologically active compounds and serves as a versatile intermediate in the synthesis of pharmaceuticals. The conversion of the readily available pyrrole-2-carbaldehyde to its corresponding nitrile is a crucial transformation in the development of novel therapeutics. This document outlines a reliable and efficient protocol for this synthesis, focusing on a one-pot approach that minimizes handling and purification steps, thereby maximizing efficiency. The procedure first involves the formation of the aldoxime, which is then dehydrated in situ to afford the desired nitrile.

Reaction Scheme

The overall transformation proceeds in two sequential steps within a single reaction vessel:

  • Oxime Formation: Pyrrole-2-carbaldehyde reacts with hydroxylamine hydrochloride in the presence of a base to form pyrrole-2-carbaldoxime.

  • Dehydration: The intermediate oxime is dehydrated using acetic anhydride to yield this compound.

Reaction_Scheme Pyrrole_Aldehyde Pyrrole-2-carbaldehyde Hydroxylamine + NH2OH·HCl, Base Oxime Pyrrole-2-carbaldoxime (Intermediate) Hydroxylamine->Oxime Step 1: Oximation Acetic_Anhydride + Acetic Anhydride Pyrrole_Nitrile This compound Acetic_Anhydride->Pyrrole_Nitrile Step 2: Dehydration Water - H2O

Caption: Reaction scheme for the two-step, one-pot synthesis of this compound.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis.

Materials and Equipment
  • Pyrrole-2-carbaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate (B1210297) (NaOAc) or other suitable base

  • Acetic anhydride ((CH₃CO)₂O)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Dichloromethane (B109758) (CH₂Cl₂) or other suitable extraction solvent

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Protocol 1: One-Pot Synthesis of this compound

This protocol describes the complete one-pot conversion of pyrrole-2-carbaldehyde to this compound.

  • Oxime Formation:

    • To a solution of pyrrole-2-carbaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

    • Stir the mixture at room temperature for 1-2 hours or until thin-layer chromatography (TLC) indicates complete consumption of the starting aldehyde.

  • Dehydration to Nitrile:

    • To the reaction mixture containing the pyrrole-2-carbaldoxime, add acetic anhydride (3.0 eq).

    • Heat the mixture to reflux (approximately 90-100 °C) and maintain for 3-5 hours.[1] Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully pour the reaction mixture into a beaker of cold water with stirring.

    • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acetic acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to afford pure this compound.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterValueReference
Starting Material Pyrrole-2-carbaldehyde
Final Product This compound
Molecular Formula C₅H₄N₂[2]
Molecular Weight 92.10 g/mol [2]
Typical Yield 83-93%[1]
Appearance Clear yellow to orange liquid[3]
Boiling Point 92-94 °C at 2 mmHg[2]
Density 1.081 g/mL at 25 °C[2]
CAS Number 4513-94-4[2]

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the experimental procedure.

Workflow A 1. Reactant Setup - Pyrrole-2-carbaldehyde - Hydroxylamine HCl - Sodium Acetate - Ethanol B 2. Oxime Formation - Stir at room temperature - Monitor by TLC A->B C 3. Dehydration - Add Acetic Anhydride - Reflux at 90-100 °C - Monitor by TLC B->C D 4. Work-up - Quench with water - Extract with CH2Cl2 C->D E 5. Purification - Wash with NaHCO3 and brine - Dry over MgSO4 - Concentrate D->E F 6. Final Product - this compound - Characterize E->F

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The described one-pot, two-step protocol provides an efficient and high-yielding method for the synthesis of this compound from pyrrole-2-carbaldehyde. This procedure is well-suited for laboratory-scale synthesis and can be a valuable tool for researchers in the field of medicinal chemistry and drug development, providing access to a key synthetic intermediate. The use of readily available and inexpensive reagents, coupled with a straightforward work-up, makes this a practical and attractive synthetic route.

References

Application Notes and Protocols for the Synthesis of Substituted 2-Cyanopyrroles via a Modified Paal-Knorr Approach

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Paal-Knorr synthesis is a cornerstone in heterocyclic chemistry, providing a straightforward and efficient method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2][3] This reaction is widely utilized in the synthesis of a vast array of biologically active molecules and functional materials. However, the direct synthesis of 2-cyanopyrroles via a classical Paal-Knorr reaction is not well-documented, primarily due to the challenge of preparing the requisite cyanated 1,4-dicarbonyl precursors.

This document outlines a robust, multi-step synthetic strategy that employs the Paal-Knorr reaction as the key cyclization step to access substituted 2-cyanopyrroles. The proposed pathway involves the synthesis of a 2-formyl-1,4-dicarbonyl compound, followed by a Paal-Knorr cyclization to yield a 2-formylpyrrole intermediate, which is subsequently converted to the target 2-cyanopyrrole. This approach allows for the introduction of a diverse range of substituents on the pyrrole (B145914) ring, making it a valuable tool for medicinal chemistry and drug discovery programs.

Synthetic Strategy Overview

The overall synthetic workflow is a three-stage process designed to circumvent the challenges associated with the direct synthesis of 2-cyanopyrroles using the Paal-Knorr reaction. The strategy leverages well-established chemical transformations to achieve the desired substitution pattern.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Paal-Knorr Cyclization cluster_2 Stage 3: Cyanation A 1,4-Diketone C 2-Formyl-1,4-diketone A->C Formylation B Formylating Agent (e.g., Ethyl Formate) B->C E 2-Formylpyrrole C->E Paal-Knorr Synthesis D Primary Amine (R-NH2) D->E G Aldoxime Intermediate E->G Oximation F Hydroxylamine (B1172632) F->G I Substituted 2-Cyanopyrrole G->I Dehydration H Dehydrating Agent H->I

Caption: Multi-stage workflow for the synthesis of substituted 2-cyanopyrroles.

Experimental Protocols

Stage 1: Synthesis of 2-Formyl-1,4-diketone Precursor

This stage focuses on the preparation of a 1,4-dicarbonyl compound bearing a formyl group, which will ultimately become the 2-cyano substituent of the pyrrole. A representative example is the formylation of 2,5-hexanedione (B30556).

Protocol 1: Synthesis of 3-Acetyl-2,5-hexanedione (B1201896) (a 2-Formyl-1,4-diketone equivalent)

  • Materials:

    • 2,5-Hexanedione

    • Sodium methoxide (B1231860)

    • Ethyl formate (B1220265)

    • Anhydrous diethyl ether

    • Hydrochloric acid (1 M)

    • Sodium bicarbonate (saturated solution)

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred solution of sodium methoxide (1.1 equivalents) in anhydrous diethyl ether at 0 °C, add 2,5-hexanedione (1.0 equivalent) dropwise.

    • After stirring for 30 minutes, add ethyl formate (1.2 equivalents) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the 3-acetyl-2,5-hexanedione.

ParameterValue/Condition
Reactants 2,5-Hexanedione, Ethyl formate
Base Sodium methoxide
Solvent Anhydrous diethyl ether
Temperature 0 °C to room temperature
Reaction Time 12-16 hours
Work-up Acidic quench, extraction
Purification Column chromatography
Expected Yield 60-70%

Table 1: Reaction parameters for the synthesis of 3-acetyl-2,5-hexanedione.

Stage 2: Paal-Knorr Synthesis of 2-Formylpyrrole

The synthesized 2-formyl-1,4-diketone is then subjected to the classical Paal-Knorr cyclization with a primary amine to form the corresponding 2-formylpyrrole.

Protocol 2: Synthesis of 1-Alkyl/Aryl-5-methyl-2-formylpyrrole

  • Materials:

    • 3-Acetyl-2,5-hexanedione (from Stage 1)

    • Primary amine (e.g., aniline, benzylamine)

    • Glacial acetic acid

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve 3-acetyl-2,5-hexanedione (1.0 equivalent) in ethanol.

    • Add the primary amine (1.1 equivalents) to the solution.

    • Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).

    • Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate (B1210297) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to yield the substituted 2-formylpyrrole.

ParameterValue/Condition
Reactants 3-Acetyl-2,5-hexanedione, Primary Amine
Catalyst Glacial acetic acid
Solvent Ethanol
Temperature Reflux
Reaction Time 2-4 hours
Work-up Extraction
Purification Column chromatography
Expected Yield 75-90%

Table 2: Reaction parameters for the Paal-Knorr synthesis of a 2-formylpyrrole.

Stage 3: Conversion of 2-Formylpyrrole to 2-Cyanopyrrole

The final step involves the conversion of the 2-formyl group to a 2-cyano group via a two-step, one-pot procedure involving the formation and subsequent dehydration of an aldoxime.

Protocol 3: Synthesis of 1-Alkyl/Aryl-5-methyl-2-cyanopyrrole

  • Materials:

    • 1-Alkyl/Aryl-5-methyl-2-formylpyrrole (from Stage 2)

    • Hydroxylamine hydrochloride

    • Sodium formate

    • Formic acid

  • Procedure:

    • In a round-bottom flask, dissolve the 2-formylpyrrole (1.0 equivalent) in formic acid.

    • Add hydroxylamine hydrochloride (1.2 equivalents) and sodium formate (1.2 equivalents) to the solution.

    • Heat the reaction mixture at 100 °C for 1-2 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the mixture to room temperature and pour it into ice-water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to obtain the final 2-cyanopyrrole.

ParameterValue/Condition
Reactant 1-Alkyl/Aryl-5-methyl-2-formylpyrrole
Reagents Hydroxylamine hydrochloride, Sodium formate
Solvent Formic acid
Temperature 100 °C
Reaction Time 1-2 hours
Work-up Aqueous work-up, extraction
Purification Column chromatography
Expected Yield 80-95%

Table 3: Reaction parameters for the conversion of a 2-formylpyrrole to a 2-cyanopyrrole.

Logical Relationship Diagram

The following diagram illustrates the logical progression of the key chemical transformations in this synthetic route.

G Diketone 1,4-Diketone Formyl_Diketone 2-Formyl-1,4-diketone Diketone->Formyl_Diketone Formylation Formyl_Pyrrole 2-Formylpyrrole Formyl_Diketone->Formyl_Pyrrole Paal-Knorr Cyclization Aldoxime Aldoxime Intermediate Formyl_Pyrrole->Aldoxime Oximation Cyano_Pyrrole 2-Cyanopyrrole Aldoxime->Cyano_Pyrrole Dehydration

Caption: Key transformations in the synthesis of 2-cyanopyrroles.

Conclusion

The presented multi-step synthetic protocol provides a reliable and versatile method for accessing substituted 2-cyanopyrroles, a class of compounds with significant potential in drug discovery and materials science. By employing the Paal-Knorr synthesis for the crucial pyrrole ring formation and leveraging well-established functional group interconversions, this strategy overcomes the limitations of a direct Paal-Knorr approach. The detailed protocols and tabulated data offer a practical guide for researchers to implement this methodology in their synthetic endeavors.

References

Application Notes and Protocols for the Barton-Zard Synthesis of Pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Barton-Zard reaction is a powerful and versatile method for the synthesis of pyrroles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2] This reaction typically involves the condensation of a nitroalkene with an α-isocyanide in the presence of a base to construct the pyrrole (B145914) ring.[2] This document provides detailed application notes and protocols for the synthesis of pyrrole-2-carbonitrile derivatives using the Barton-Zard reaction, a variant that utilizes isocyanoacetonitrile (B3054605) as the isocyanide component. Pyrrole-2-carbonitriles are valuable scaffolds in drug discovery, exhibiting a range of biological activities.[3][4][5]

Reaction Mechanism and Principles

The Barton-Zard synthesis of this compound proceeds through a well-established reaction mechanism initiated by the deprotonation of the α-carbon of the isocyanoacetonitrile by a base. The resulting carbanion then undergoes a Michael addition to the nitroalkene. This is followed by an intramolecular cyclization, elimination of the nitro group, and subsequent tautomerization to yield the aromatic this compound.[1][2]

The choice of base is critical and depends on the reactivity of the specific nitroalkene and isocyanoacetonitrile used. Common bases include organic non-ionic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and strong inorganic bases such as potassium carbonate.[6]

Applications in Medicinal Chemistry and Drug Development

The pyrrole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs.[7] this compound derivatives, in particular, have garnered attention for their diverse pharmacological activities, making them attractive candidates for drug development programs.

Key Therapeutic Areas:

  • Anticancer Agents: The pyrrole core is present in several anticancer drugs.[4] Pyrrole derivatives can act as inhibitors of key signaling pathways involved in tumor growth and proliferation.[4]

  • Anti-inflammatory Agents: Certain this compound derivatives have shown potential as dual inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), key enzymes in the inflammatory cascade.[8]

  • Antibacterial Agents: The this compound moiety has been incorporated into molecules designed to combat bacterial infections, including those caused by resistant strains.[9] Some derivatives have shown inhibitory activity against metallo-β-lactamases, enzymes that confer resistance to β-lactam antibiotics.[5]

  • Antiviral Agents: The pyrrole scaffold is a component of some antiretroviral drugs and is being explored for the development of new agents targeting different stages of the viral life cycle.[10]

The versatility of the Barton-Zard reaction allows for the synthesis of a wide array of substituted pyrrole-2-carbonitriles, enabling the exploration of structure-activity relationships (SAR) to optimize their therapeutic properties.[3][5]

Experimental Protocols

The following protocols provide a general framework for the synthesis of 3,4-disubstituted pyrrole-2-carbonitriles via the Barton-Zard reaction. Optimization of reaction conditions may be necessary for specific substrates.

General Procedure for the Synthesis of 3,4-Disubstituted Pyrrole-2-carbonitriles

This protocol is a generalized procedure based on the principles of the Barton-Zard reaction.

Materials:

  • Substituted Nitroalkene (1.0 eq)

  • Isocyanoacetonitrile (1.0 - 1.2 eq)

  • Base (e.g., DBU, K₂CO₃) (1.1 - 2.0 eq)

  • Anhydrous Solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN), Ethanol (EtOH))

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a solution of the substituted nitroalkene in the chosen anhydrous solvent under an inert atmosphere, add the isocyanoacetonitrile.

  • Add the base to the reaction mixture portion-wise or dropwise at room temperature or a specified temperature.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (typically 0.5 to 24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297), dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired this compound.

  • Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Quantitative Data

The yields of the Barton-Zard reaction for the synthesis of pyrrole-2-carbonitriles can vary depending on the substrates and reaction conditions employed. The following table summarizes representative data from the literature for the synthesis of related pyrrole derivatives, illustrating the potential efficiency of this method.

EntryNitroalkene SubstrateIsocyanide ReactantBaseSolventTemp. (°C)Time (h)ProductYield (%)
13-Nitro-2H-chromene derivativeEthyl isocyanoacetateK₂CO₃EtOHReflux0.52,4-Dihydrochromeno[3,4-c]pyrrole-1-carboxylate63-94
2β-Fluoro-β-nitrostyreneEthyl isocyanoacetateDBUMeCNRT244-Fluoropyrrole-2-carboxylateup to 77

Note: Data for the direct synthesis of pyrrole-2-carbonitriles is less commonly reported in detailed tables in the reviewed literature, hence analogous reactions with isocyanoacetates are presented to indicate the general efficiency of the Barton-Zard reaction.

Visualizations

Reaction Mechanism

Barton_Zard_Pyrrole_2_Carbonitrile Barton-Zard Reaction Mechanism for this compound Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Nitroalkene R1-CH=C(R2)-NO2 Michael_Adduct Michael Adduct Nitroalkene->Michael_Adduct Isocyanoacetonitrile CN-CH2-NC Carbanion CN-CH(-)-NC Isocyanoacetonitrile->Carbanion Base Base Base Carbanion->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Intramolecular Cyclization Elimination_Product Elimination Product Cyclized_Intermediate->Elimination_Product Elimination of HNO2 Pyrrole This compound Elimination_Product->Pyrrole Tautomerization Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Reactants Combine Nitroalkene, Isocyanoacetonitrile, & Solvent Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Reactants->Inert_Atmosphere Base_Addition Add Base Inert_Atmosphere->Base_Addition Stirring Stir at appropriate temperature Base_Addition->Stirring Monitoring Monitor by TLC Stirring->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Washing_Drying Wash and Dry Organic Layer Extraction->Washing_Drying Concentration Concentrate in vacuo Washing_Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Characterization Spectroscopic Characterization Chromatography->Characterization Final_Product Pure this compound Characterization->Final_Product

References

Application Notes & Protocols: Microwave-Assisted Synthesis of Pyrrole-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the microwave-assisted synthesis of pyrrole-2-carbonitrile derivatives, a class of compounds with significant potential in drug discovery. The protocols focus on efficient, modern synthetic methods that leverage the advantages of microwave irradiation to accelerate reaction times and improve yields. Furthermore, this guide delves into the biological significance of these compounds, particularly as inhibitors of Dipeptidyl Peptidase-4 (DPP-4) and Metallo-β-lactamases (MBLs), providing a basis for their application in the development of novel therapeutics.

Introduction

This compound derivatives are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The incorporation of a nitrile group at the C2 position of the pyrrole (B145914) ring often enhances the therapeutic potential of these molecules. Traditional synthetic methods for constructing this heterocyclic system can be time-consuming and often result in modest yields. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to overcome these limitations, offering rapid, efficient, and reproducible access to a diverse library of this compound analogues. This technology utilizes microwave energy to directly and uniformly heat the reaction mixture, leading to significant rate enhancements and often improved product purity.[1][2][3]

This application note will focus on two prominent microwave-assisted methods for the synthesis of precursors and the this compound core: the Paal-Knorr condensation and the Gewald three-component reaction for key intermediates.

Data Presentation: Reaction Conditions and Yields

The following tables summarize the quantitative data for the microwave-assisted synthesis of 2-amino-4,5-diphenyl-1-substituted-1H-pyrrole-3-carbonitriles and 2-aminothiophene-3-carbonitrile (B183302) derivatives, which are valuable precursors for more complex pyrrole-2-carbonitriles.

Table 1: Microwave-Assisted Paal-Knorr Synthesis of 2-Amino-4,5-diphenyl-1-substituted-1H-pyrrole-3-carbonitriles

EntryAmineMicrowave Power (W)Time (min)SolventYield (%)
1p-Nitroacetanilide24025Ethanol (B145695)82
2N,N-Dimethylaniline24025Ethanol75
3o-Anisidine24025Ethanol68
4Aniline (B41778)24025Ethanol78

Table 2: Microwave-Assisted Gewald Synthesis of 2-Aminothiophene-3-carbonitrile Derivatives [1][4][5][6][7]

EntryCarbonyl CompoundActive Methylene (B1212753) CompoundBaseSolventTemperature (°C)Time (min)Yield (%)
1ButyraldehydeMethyl cyanoacetatePyrrolidineDMF503095
2CyclohexanoneMalononitrile (B47326)PyrrolidineDMF503085
34-NitroacetophenoneEthyl cyanoacetateTriethylamineEthanol12046-
4GlutaraldehydeEthyl cyanoacetateTriethylamineDMF/Ethanol7060-
53-HydroxyacetophenoneEthyl cyanoacetate-Ethanol12048-

Note: Yields for some entries in Table 2 were not explicitly stated in the source material but the conditions were provided.

Experimental Protocols

General Protocol for Microwave-Assisted Paal-Knorr Synthesis of 2-Amino-4,5-diphenyl-1-substituted-1H-pyrrole-3-carbonitriles

This protocol is a general guideline for the one-pot, three-component synthesis of 2-amino-4,5-diphenyl-1-substituted-1H-pyrrole-3-carbonitriles.

Materials:

  • Benzoin (B196080)

  • Substituted aniline (e.g., p-nitroacetanilide, N,N-dimethylaniline, o-anisidine, aniline)

  • Malononitrile

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Pyridine (B92270)

  • Microwave reactor vials (appropriate for the scale of the reaction)

  • Magnetic stirrer

Procedure:

  • In a dedicated microwave process vial equipped with a magnetic stir bar, combine benzoin (0.01 mol), the desired substituted aniline (0.01 mol), and 6-8 drops of concentrated HCl in ethanol (40 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 240 W for 25 minutes.

  • After irradiation, allow the vial to cool to a safe temperature (below 50 °C) before carefully opening.

  • To the cooled reaction mixture, add malononitrile (0.01 mol) followed by a catalytic amount of pyridine (1.5 mL).

  • Reseal the vial and continue the reaction under the same microwave conditions until a solid precipitate forms.

  • After cooling, the solid product is collected by filtration, washed with cold methanol, and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol) to afford the desired 2-amino-4,5-diphenyl-1-substituted-1H-pyrrole-3-carbonitrile.

General Protocol for Microwave-Assisted Gewald Synthesis of 2-Aminothiophene-3-carbonitriles

This protocol describes a general procedure for the synthesis of 2-aminothiophene-3-carbonitriles, which are versatile intermediates.

Materials:

  • Aldehyde or ketone (e.g., butyraldehyde, cyclohexanone)

  • Active methylene nitrile (e.g., methyl cyanoacetate, malononitrile)

  • Elemental sulfur

  • Base (e.g., pyrrolidine)

  • Solvent (e.g., DMF)

  • Microwave reactor vials

  • Magnetic stirrer

Procedure: [1]

  • To a dedicated microwave reaction vial equipped with a magnetic stir bar, add the aldehyde or ketone (1 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the base (1 mmol).

  • Add the solvent (3 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 50 °C) for 30 minutes.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • The reaction mixture can be purified by standard workup procedures, typically involving extraction and column chromatography, to isolate the pure 2-aminothiophene-3-carbonitrile derivative.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Microwave-Assisted Synthesis cluster_analysis Analysis & Application Reactants Reactants (e.g., Benzoin, Aniline, Malononitrile) Microwave Microwave Irradiation (Power, Time, Temp.) Reactants->Microwave ReactionMixture Reaction Mixture Microwave->ReactionMixture Workup Work-up & Purification (Filtration/Chromatography) ReactionMixture->Workup Product This compound Derivative Workup->Product Characterization Characterization (NMR, MS, IR) Product->Characterization Biological_Screening Biological Screening (e.g., Enzyme Inhibition Assay) Characterization->Biological_Screening Drug_Development Lead Optimization & Drug Development Biological_Screening->Drug_Development

General workflow for microwave-assisted synthesis and evaluation.
Signaling Pathways

This compound derivatives have been identified as potent inhibitors of Dipeptidyl Peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis. Inhibition of DPP-4 increases the levels of incretin (B1656795) hormones, such as GLP-1 and GIP, leading to enhanced insulin (B600854) secretion and reduced glucagon (B607659) release in a glucose-dependent manner. This makes DPP-4 inhibitors a valuable class of drugs for the treatment of type 2 diabetes.[8][9][10][11][12]

DPP4_pathway cluster_inhibition DPP-4 Inhibition cluster_incretin Incretin Pathway Pyrrole This compound Derivative DPP4 DPP-4 Pyrrole->DPP4 Inhibits GLP1_GIP GLP-1 & GIP (Incretin Hormones) DPP4->GLP1_GIP Degrades Pancreas Pancreatic β-cells GLP1_GIP->Pancreas Stimulates Insulin Insulin Secretion (Increased) Pancreas->Insulin Glucagon Glucagon Secretion (Decreased) Pancreas->Glucagon Glucose Blood Glucose (Lowered) Insulin->Glucose Reduces Glucagon->Glucose Increases

Mechanism of action for DPP-4 inhibitors.

The emergence of bacterial resistance to β-lactam antibiotics, mediated by metallo-β-lactamases (MBLs), poses a significant threat to global health. This compound derivatives have shown promise as inhibitors of these zinc-dependent enzymes. By chelating the active site zinc ions or otherwise blocking the enzyme's hydrolytic activity, these inhibitors can restore the efficacy of β-lactam antibiotics.[13][14][15][16][17]

MBL_pathway cluster_inhibition_mbl MBL Inhibition cluster_antibiotic Antibiotic Action Pyrrole_MBL This compound Derivative MBL Metallo-β-lactamase (MBL) with Zn²⁺ cofactor Pyrrole_MBL->MBL Inhibits Beta_Lactam β-Lactam Antibiotic MBL->Beta_Lactam Hydrolyzes PBP Penicillin-Binding Protein (PBP) Beta_Lactam->PBP Inhibits Cell_Wall Bacterial Cell Wall Synthesis PBP->Cell_Wall Catalyzes Bacterial_Lysis Bacterial Cell Lysis Cell_Wall->Bacterial_Lysis Prevents

Mechanism of MBL inhibition by pyrrole derivatives.

Conclusion

Microwave-assisted synthesis provides a rapid and efficient platform for the generation of diverse this compound libraries. The protocols outlined in this document offer a starting point for researchers to explore the synthesis of these valuable compounds. The demonstrated activity of this compound derivatives as inhibitors of DPP-4 and metallo-β-lactamases highlights their potential for the development of new treatments for type 2 diabetes and bacterial infections, respectively. Further investigation into the structure-activity relationships of these compounds will be crucial for the optimization of their therapeutic properties.

References

Application Notes and Protocols for the Synthesis and Use of Pyrrole-2-Sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole (B145914) and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a sulfonyl chloride group onto the pyrrole ring at the 2-position creates a highly versatile intermediate, 1H-pyrrole-2-sulfonyl chloride. This reactive compound serves as a crucial building block for the synthesis of a diverse array of pyrrole-based sulfonamides, which have garnered significant interest in drug discovery due to their potential as anticancer and antifungal agents.

This document provides detailed protocols for the synthesis of 1H-pyrrole-2-sulfonyl chloride and its subsequent conversion to sulfonamide derivatives. It also includes quantitative data on the biological activities of these compounds and discusses their applications in drug development.

Data Presentation

The following tables summarize the in vitro biological activity of various pyrrole sulfonamide derivatives, demonstrating their potential as therapeutic agents.

Table 1: Anticancer Activity of Pyrrole Sulfonamide Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Pyrrole Sulfonamide Derivative 1MCF-7 (Breast)6.46[1]
Pyrrole Sulfonamide Derivative 2MCF-7 (Breast)7.56[1]
Pyrrole Sulfonamide Derivative 3HEPG2 (Liver)5.3
Pyrrole Sulfonamide Derivative 4HEPG2 (Liver)5.36
Doxorubicin (Reference)MCF-7 (Breast)8.02[1]
Doxorubicin (Reference)HEPG2 (Liver)5.23

Table 2: Antifungal Activity of Pyrrole Sulfonamide Derivatives

CompoundFungal StrainZone of Inhibition (mm)Reference
Pyrrole Sulfonamide 2bAspergillus fumigatus22
Pyrrole Sulfonamide 3bAspergillus fumigatus20
Pyrrole Sulfonamide 6bAspergillus fumigatus24
Pyrrole Sulfonamide 8bAspergillus fumigatus23
Pyrrole Sulfonamide 8dAspergillus fumigatus25
Mycostatine (Reference)Aspergillus fumigatus19
Pyrrole Sulfonamide 2bCandida albicans24
Pyrrole Sulfonamide 3bCandida albicans22
Pyrrole Sulfonamide 6bCandida albicans26
Pyrrole Sulfonamide 8bCandida albicans25
Pyrrole Sulfonamide 8dCandida albicans27
Mycostatine (Reference)Candida albicans21

Experimental Protocols

Important Note: The direct reaction of pyrrole with chlorosulfonyl isocyanate (CSI) is not a recommended method for the synthesis of pyrrole-2-sulfonyl chloride as it preferentially leads to the formation of pyrrole-2-carbonitrile. The following protocol outlines a more reliable two-step synthesis via direct sulfonation of pyrrole.

Protocol 1: Synthesis of 1H-Pyrrole-2-sulfonic acid

This protocol is based on the direct electrophilic sulfonation of pyrrole.

Materials:

  • Pyrrole

  • Sulfur trioxide-pyridine complex

  • Anhydrous pyridine (B92270)

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve freshly distilled pyrrole (1 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the sulfur trioxide-pyridine complex (1.1 equivalents) to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify to pH 2-3 with dilute hydrochloric acid.

  • Extract the aqueous solution with diethyl ether to remove any unreacted pyrrole.

  • Neutralize the aqueous layer with a dilute sodium hydroxide solution to pH 7.

  • Remove the water under reduced pressure using a rotary evaporator to obtain the crude sodium salt of 1H-pyrrole-2-sulfonic acid.

  • The crude salt can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of 1H-Pyrrole-2-sulfonyl chloride from 1H-Pyrrole-2-sulfonic acid

This protocol describes the conversion of the sulfonic acid to the corresponding sulfonyl chloride.

Materials:

  • 1H-Pyrrole-2-sulfonic acid sodium salt

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (B109758) (DCM) or chloroform

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle with temperature control

  • Rotary evaporator

Procedure:

  • Suspend the dry 1H-pyrrole-2-sulfonic acid sodium salt (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a catalytic amount of N,N-dimethylformamide (a few drops).

  • Slowly add thionyl chloride (2-3 equivalents) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

  • Allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Caution: Thionyl chloride is corrosive and reacts violently with water. The evaporation should be conducted in a well-ventilated fume hood.

  • The resulting crude 1H-pyrrole-2-sulfonyl chloride can be used directly in the next step or purified by vacuum distillation or chromatography on silica (B1680970) gel.

Characterization of 1H-Pyrrole-2-sulfonyl chloride:

  • Molecular Formula: C₄H₄ClNO₂S

  • Molecular Weight: 165.60 g/mol

  • Appearance: Off-white to light yellow solid.

  • ¹H NMR (CDCl₃): δ 9.3 (br s, 1H, NH), 7.1-7.2 (m, 1H), 6.9-7.0 (m, 1H), 6.3-6.4 (m, 1H).

  • IR (KBr, cm⁻¹): ν 3300-3100 (N-H stretching), 1370, 1170 (SO₂ stretching).

  • MS (EI): m/z 165 (M⁺), 130 (M⁺ - Cl), 66 (M⁺ - SO₂Cl).

Protocol 3: General Procedure for the Synthesis of Pyrrole-2-sulfonamides

This protocol outlines the reaction of 1H-pyrrole-2-sulfonyl chloride with a primary or secondary amine.

Materials:

  • 1H-Pyrrole-2-sulfonyl chloride

  • Primary or secondary amine

  • Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile)

  • Base (e.g., triethylamine (B128534) or pyridine)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve the desired primary or secondary amine (1.1 equivalents) and a base such as triethylamine (1.2 equivalents) in an anhydrous solvent in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 1H-pyrrole-2-sulfonyl chloride (1 equivalent) in the same anhydrous solvent to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, wash the reaction mixture with water, dilute aqueous HCl, and saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over an anhydrous drying agent.

  • Filter and concentrate the solution under reduced pressure to obtain the crude sulfonamide.

  • Purify the product by recrystallization or column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Synthesis and Evaluation of Pyrrole Sulfonamides cluster_synthesis Synthesis cluster_evaluation Biological Evaluation pyrrole Pyrrole sulfonation Direct Sulfonation (SO3-Pyridine Complex) pyrrole->sulfonation sulfonic_acid 1H-Pyrrole-2-sulfonic Acid sulfonation->sulfonic_acid chlorination Chlorination (SOCl2 or (COCl)2) sulfonic_acid->chlorination sulfonyl_chloride 1H-Pyrrole-2-sulfonyl Chloride chlorination->sulfonyl_chloride sulfonamide_synthesis Sulfonamide Formation sulfonyl_chloride->sulfonamide_synthesis amines Primary/Secondary Amine Library amines->sulfonamide_synthesis pyrrole_sulfonamides Pyrrole Sulfonamide Derivatives sulfonamide_synthesis->pyrrole_sulfonamides in_vitro In Vitro Assays pyrrole_sulfonamides->in_vitro anticancer Anticancer Screening (e.g., MCF-7, HEPG2) in_vitro->anticancer antifungal Antifungal Screening (e.g., A. fumigatus, C. albicans) in_vitro->antifungal data_analysis Data Analysis (IC50, Zone of Inhibition) anticancer->data_analysis antifungal->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Caption: Workflow for the synthesis and biological evaluation of pyrrole sulfonamides.

signaling_pathway Potential Mechanism of Action for Anticancer Pyrrole Sulfonamides cluster_cell Cancer Cell pyrrole_sulfonamide Pyrrole Sulfonamide ca_ix Carbonic Anhydrase IX (CA IX) pyrrole_sulfonamide->ca_ix Inhibition ph_regulation pH Regulation ca_ix->ph_regulation proliferation Cell Proliferation & Survival ca_ix->proliferation Supports ph_regulation->proliferation Promotes apoptosis Apoptosis proliferation->apoptosis Inhibits outside Extracellular Acidosis

Caption: Inhibition of Carbonic Anhydrase IX by pyrrole sulfonamides as a potential anticancer mechanism.

References

Application Notes and Protocols for the Functionalization of the Pyrrole-2-carbonitrile Ring at C4 and C5 Positions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthetic functionalization of the pyrrole-2-carbonitrile scaffold at the C4 and C5 positions. This versatile heterocyclic motif is of significant interest in medicinal chemistry and materials science. The following sections detail synthetic methodologies, experimental protocols, and the biological relevance of the resulting compounds, with a focus on their application as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer antibiotic resistance to bacteria.

Application Notes

The this compound core is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. Functionalization at the C4 and C5 positions of the pyrrole (B145914) ring is a key strategy for modulating the pharmacological properties of these compounds, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

A particularly promising application of C4 and C5-functionalized pyrrole-2-carbonitriles is in the development of inhibitors for metallo-β-lactamases (MBLs).[1] These bacterial enzymes are a major contributor to antibiotic resistance as they can hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, which are often considered last-resort treatments.[2][3] By inhibiting MBLs, these this compound derivatives can restore the efficacy of existing β-lactam antibiotics, providing a critical tool in the fight against multidrug-resistant bacteria.[1]

The mechanism of MBL inhibition by these compounds involves the coordination of the pyrrole nitrogen and adjacent functional groups to the zinc ions in the active site of the enzyme, thereby preventing the hydrolysis of the β-lactam antibiotic.[2][4]

Synthetic Methodologies and Experimental Protocols

The functionalization of the this compound ring at the C4 and C5 positions can be achieved through various synthetic strategies. The following protocols provide detailed procedures for key transformations.

Method 1: Two-Step Synthesis of 3,5-Disubstituted Pyrrole-2-carbonitriles from Enones

This method provides a reliable route to 3,5-disubstituted pyrrole-2-carbonitriles, which corresponds to functionalization at the C4 and C5 positions of the this compound core. The synthesis involves a two-step process: a cyclocondensation reaction to form a dihydropyrrole intermediate, followed by an oxidation step to yield the aromatic pyrrole.

Experimental Workflow:

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Oxidation enone Enone reflux Reflux enone->reflux aminoacetonitrile Aminoacetonitrile Hydrochloride aminoacetonitrile->reflux pyridine Pyridine (Solvent/Base) pyridine->reflux dihydropyrrole 3,4-Dihydro-2H-pyrrole-2-carbonitrile reflux->dihydropyrrole Cyclocondensation reflux_ox Reflux dihydropyrrole->reflux_ox ddq DDQ (Oxidant) ddq->reflux_ox toluene Toluene (Solvent) toluene->reflux_ox pyrrole 3,5-Disubstituted This compound reflux_ox->pyrrole Aromatization G cluster_0 Step 1: N-Protection cluster_1 Step 2: Halogenation cluster_2 Step 3: Cross-Coupling pyrrole_cn This compound n_protected N-Protected this compound pyrrole_cn->n_protected protecting_reagent Protecting Group Reagent (e.g., SEM-Cl) protecting_reagent->n_protected base_prot Base base_prot->n_protected halo_pyrrole 4- or 5-Halo-pyrrole-2-carbonitrile n_protected->halo_pyrrole halogenating_agent Halogenating Agent (e.g., NBS, NIS) halogenating_agent->halo_pyrrole solvent_hal Solvent solvent_hal->halo_pyrrole functionalized_pyrrole C4/C5-Functionalized This compound halo_pyrrole->functionalized_pyrrole coupling_partner Coupling Partner (Boronic Acid or Alkyne) coupling_partner->functionalized_pyrrole pd_catalyst Palladium Catalyst pd_catalyst->functionalized_pyrrole base_coup Base base_coup->functionalized_pyrrole G cluster_0 Bacterial Cell Wall Synthesis cluster_1 Action of β-Lactam Antibiotics cluster_2 Mechanism of Resistance cluster_3 Inhibition by this compound Derivative peptidoglycan Peptidoglycan Precursors pbp Penicillin-Binding Proteins (PBPs) peptidoglycan->pbp Cross-linking cell_wall Bacterial Cell Wall pbp->cell_wall cell_lysis Cell Lysis and Bacterial Death pbp->cell_lysis Leads to beta_lactam β-Lactam Antibiotic beta_lactam->pbp Inhibition mbl Metallo-β-Lactamase (MBL) beta_lactam->mbl hydrolysis Hydrolysis mbl->hydrolysis inactive_antibiotic Inactive Antibiotic hydrolysis->inactive_antibiotic pyrrole_inhibitor This compound Inhibitor pyrrole_inhibitor->mbl Inhibition

References

Application Notes and Protocols for the Multicomponent Synthesis of Pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of multicomponent reactions (MCRs) in the synthesis of substituted pyrroles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The focus is on providing practical, detailed protocols and comparative data to enable the efficient construction of diverse pyrrole (B145914) libraries. While the direct use of pyrrole-2-carbonitrile as a starting material in MCRs is not widely documented, this guide details established MCRs for the synthesis of a variety of substituted pyrroles, including those bearing the carbonitrile functional group.

Introduction to Pyrrole Synthesis via Multicomponent Reactions

The pyrrole nucleus is a fundamental structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its presence in key molecules such as heme, chlorophyll, and vitamin B12 underscores its biological importance. Consequently, pyrrole derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties, making them highly sought-after targets in drug discovery.[1][3]

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules like pyrroles.[1][2] MCRs, in which three or more reactants combine in a single synthetic operation, offer significant advantages over traditional multi-step syntheses. These benefits include increased efficiency, reduced reaction times, lower energy consumption, operational simplicity, and higher atom economy, which aligns with the principles of green chemistry.[1][3] For researchers in drug development, MCRs are particularly valuable for rapidly generating libraries of structurally diverse compounds for high-throughput screening.

This document outlines several key MCRs for the synthesis of substituted pyrroles, providing detailed experimental protocols and summarizing reaction parameters for easy comparison.

Key Multicomponent Reactions for Pyrrole Synthesis

Several MCRs have been developed for the efficient synthesis of substituted pyrroles. The most prominent among these are the Hantzsch, Paal-Knorr, and isocyanide-based multicomponent reactions.

Hantzsch Pyrrole Synthesis

The Hantzsch synthesis is a classic MCR that typically involves the reaction of an α-haloketone, a β-ketoester, and ammonia (B1221849) or a primary amine to yield a substituted pyrrole.[2] This reaction is highly versatile and can be performed under various conditions, including solvent-free and microwave-assisted protocols, to enhance its efficiency and green credentials.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is another fundamental method for constructing the pyrrole ring, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[1] While traditionally a two-component reaction, it can be adapted into a multicomponent format by generating the 1,4-dicarbonyl compound in situ.

Isocyanide-Based Multicomponent Reactions (Ugi and Passerini-type)

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are renowned for their ability to generate molecular complexity in a single step.[4][5] While the classic Ugi four-component reaction (U-4CR) produces α-acylamino amides, variations of this reaction can be designed to yield heterocyclic structures, including pyrroles.[6][7] Similarly, the Passerini three-component reaction, which yields α-acyloxy carboxamides, can be adapted for the synthesis of various heterocycles.[4]

Data Presentation: Comparison of Pyrrole Synthesis MCRs

The following table summarizes the key features of the multicomponent reactions discussed for the synthesis of substituted pyrroles.

Reaction Components Typical Catalyst Common Solvents Reaction Conditions Typical Yields
Hantzsch Pyrrole Synthesis α-haloketone, β-ketoester, amine/ammoniaBase or acid catalysis, sometimes catalyst-free under microwave conditionsEthanol (B145695), Acetic Acid, Solvent-freeRoom temperature to reflux, or microwave irradiationGood to excellent
Paal-Knorr Pyrrole Synthesis 1,4-dicarbonyl compound, primary amine/ammoniaAcid catalysis (e.g., acetic acid, p-TsOH)Ethanol, Toluene, WaterRefluxGood to excellent
Isocyanide-Based MCRs Isocyanide, carbonyl compound, amine, carboxylic acid (Ugi) or carboxylic acid (Passerini)Often catalyst-freeMethanol, DichloromethaneRoom temperatureModerate to good

Experimental Protocols

The following are detailed, representative protocols for the multicomponent synthesis of substituted pyrroles.

Protocol 1: Microwave-Assisted Hantzsch Pyrrole Synthesis

Objective: To synthesize a polysubstituted pyrrole via a solvent-free, microwave-assisted Hantzsch reaction.

Materials:

  • α-haloketone (e.g., 2-chloroacetophenone) (1.0 mmol)

  • β-ketoester (e.g., ethyl acetoacetate) (1.0 mmol)

  • Primary amine (e.g., aniline) (1.0 mmol)

  • Microwave-safe reaction vessel

  • Microwave reactor

  • Thin-layer chromatography (TLC) supplies

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexanes for elution

Procedure:

  • In a microwave-safe vessel, combine the α-haloketone (1.0 mmol), β-ketoester (1.0 mmol), and primary amine (1.0 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power and temperature (e.g., 120 °C) for 10-20 minutes.

  • Monitor the reaction progress using TLC.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dissolve the residue in a minimal amount of ethyl acetate.

  • Purify the product by silica gel column chromatography using an appropriate gradient of ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the substituted pyrrole.

  • Characterize the product using appropriate analytical techniques (NMR, IR, MS).

Protocol 2: Acid-Catalyzed Paal-Knorr Synthesis of an N-Substituted Pyrrole

Objective: To synthesize an N-substituted pyrrole via the Paal-Knorr condensation.

Materials:

  • 1,4-dicarbonyl compound (e.g., 2,5-hexanedione) (1.0 mmol)

  • Primary amine (e.g., benzylamine) (1.1 mmol)

  • Glacial acetic acid (catalytic amount)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Stirring plate and magnetic stir bar

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add the 1,4-dicarbonyl compound (1.0 mmol), the primary amine (1.1 mmol), and ethanol (10 mL).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Allow the reaction to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • If necessary, purify the crude product by column chromatography or recrystallization.

  • Characterize the final product.

Visualizations: Reaction Pathways and Workflows

General Mechanism of the Hantzsch Pyrrole Synthesis

Hantzsch_Pyrrole_Synthesis Reactants α-Haloketone + β-Ketoester + Amine/Ammonia Knoevenagel Knoevenagel-type Condensation Reactants->Knoevenagel Enamine Enamine Intermediate Knoevenagel->Enamine Intramolecular_Cyclization Intramolecular Nucleophilic Attack Enamine->Intramolecular_Cyclization Cyclic_Intermediate Cyclic Intermediate Intramolecular_Cyclization->Cyclic_Intermediate Dehydration Dehydration/ Aromatization Cyclic_Intermediate->Dehydration Product Substituted Pyrrole Dehydration->Product Paal_Knorr_Pyrrole_Synthesis Reactants 1,4-Dicarbonyl + Primary Amine/Ammonia Amine_Addition Amine Addition to Carbonyl Reactants->Amine_Addition Hemiaminal Hemiaminal Intermediate Amine_Addition->Hemiaminal Second_Addition Intramolecular Amine Addition Hemiaminal->Second_Addition Cyclic_Hemiaminal Cyclic Dihydroxypyrrolidine Second_Addition->Cyclic_Hemiaminal Dehydration Double Dehydration Cyclic_Hemiaminal->Dehydration Product Substituted Pyrrole Dehydration->Product MCR_Workflow Start Reactant Scoping & Selection MCR Multicomponent Reaction (e.g., Hantzsch, Paal-Knorr) Start->MCR Reaction_Monitoring Reaction Monitoring (TLC, LC-MS) MCR->Reaction_Monitoring Workup Aqueous Workup & Extraction Reaction_Monitoring->Workup Purification Purification (Column Chromatography, Recrystallization) Workup->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Biological_Screening Biological Screening Characterization->Biological_Screening

References

Pyrrole-2-carbonitrile Scaffolds: Versatile Building Blocks in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The pyrrole-2-carbonitrile moiety is a privileged scaffold in medicinal chemistry, serving as a crucial building block for the development of novel therapeutic agents across a spectrum of diseases. Research has demonstrated the significant potential of this compound derivatives as anticancer, anti-inflammatory, and neuroprotective agents. These compounds have shown potent activity in preclinical studies, targeting key biological pathways with high specificity and efficacy. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals working with these promising compounds.

Anticancer Applications

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation and survival.

Quantitative Data Summary: Anticancer Activity
Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
4a LoVo (Colon)MTSInduces 30.87% viability decrease at 50 µM[1]
4d LoVo (Colon)MTSInduces 54.19% viability decrease at 50 µM[1]
Imidazolylpyrrolone 5g A498 (Renal)SRBLow micromolar range[2]
Imidazolylpyrrolone 5k A498 (Renal)SRBLow micromolar range[2]
cis-4n MDA-MB-231 (Breast)MTTPoor activity[3]
Pyrrolopyrimidine derivative A549 (Lung)Not Specified0.35[4]
Pyrrolopyrimidine derivative PC3 (Prostate)Not Specified1.48[4]
Pyrrolopyrimidine derivative MCF-7 (Breast)Not Specified1.56[4]
Experimental Protocol: MTT Cell Viability Assay

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6]

Materials:

  • This compound test compounds

  • Human cancer cell line (e.g., LoVo, A549)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Add the diluted compounds to the wells, and include a vehicle control (e.g., DMSO). Incubate the plates for 48-72 hours.[5]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[5]

  • Solubilization: Remove the medium and add a solubilizing agent like DMSO to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell viability relative to the control. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then determined by plotting cell viability against compound concentration.[5]

Visualization of Apoptosis Pathway

apoptosis_pathway P2C This compound Derivative Bcl2 Bcl-2 Family (Anti-apoptotic) P2C->Bcl2 Inhibits Bax Bax/Bak (Pro-apoptotic) P2C->Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes cox2_pathway Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid Releases COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Synthesizes Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates P2C This compound Derivative P2C->COX2 Inhibits neuroprotection_workflow Start Start: Neuronal Cell Culture (e.g., SH-SY5Y) Pretreat Pre-treatment with This compound Derivative Start->Pretreat Induce_Stress Induce Oxidative Stress (e.g., with H₂O₂) Pretreat->Induce_Stress Assess_Viability Assess Cell Viability (e.g., MTT Assay) Induce_Stress->Assess_Viability Analyze Data Analysis: Compare treated vs. control Assess_Viability->Analyze Result Conclusion: Neuroprotective Effect? Analyze->Result

References

Application Notes and Protocols for Pyrrole-2-carbonitrile Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the design, synthesis, and evaluation of pyrrole-2-carbonitrile derivatives as potent and selective enzyme inhibitors. This document includes detailed experimental protocols for key assays, data presentation guidelines, and visualizations of relevant biological pathways and experimental workflows to guide researchers in the development of novel therapeutics.

Introduction

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with therapeutic potential.[1] Its unique electronic properties and synthetic tractability make it an attractive starting point for the design of inhibitors targeting a range of enzymes implicated in various diseases. This includes, but is not limited to, dipeptidyl peptidase-4 (DPP-4) for type 2 diabetes, protein kinases in cancer and inflammatory disorders, metallo-β-lactamases for overcoming antibiotic resistance, and cathepsins involved in inflammatory and neurodegenerative diseases.[2][3][4][5][6] The nitrile group often plays a crucial role in the mechanism of inhibition, acting as an electrophilic "warhead" that can form reversible covalent bonds with nucleophilic residues in the enzyme's active site.[6]

Featured Applications and Target Enzymes

This compound derivatives have been successfully designed to inhibit a variety of enzyme classes. Below is a summary of their application against key targets.

Data Presentation: Inhibitory Potency of this compound Derivatives

The following table summarizes the inhibitory activities of exemplary this compound derivatives against their respective target enzymes.

Compound IDTarget EnzymeIC₅₀ (µM)Reference CompoundIC₅₀ (µM)SelectivityCitation(s)
DPP-4 Inhibitors
Compound 8lDPP-40.05---[2]
Compound 9lDPP-40.01--DPP8/DPP4 = 898.00; DPP9/DPP4 = 566.00[2]
Compound 6hDPP-40.004--DPP8/DPP4 = 450.0; DPP9/DPP4 = 375.0
Compound 6nDPP-40.01--DPP8/DPP4 = 470.0; DPP9/DPP4 = 750.0
Compound 17aDPP-40.017--DPP8/DPP4 = 1324; DPP9/DPP4 = 1164[7]
Kinase Inhibitors
Pyrrolo[2,3-d]pyrimidine 5kEGFR0.04-0.204Sunitinib0.261Multi-targeted (Her2, VEGFR2, CDK2)[8]
Pyrrolo[2,1-f][2][3][9]triazine 37VEGFR-2Low nanomolar---[10]
Metallo-β-Lactamase Inhibitors
2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile 5aIMP-1 (B1)Low µM--Broad spectrum (also inhibits CphA (B2) and AIM-1 (B3))[4]
Monoamine Oxidase (MAO) Inhibitors
3-(5-(4-Chlorophenyl)furan-2-yl)-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one (6)MAO-A0.162--SI (MAO-A/MAO-B) = 0.002[11]
Cathepsin Inhibitors
Pyrrolo[2,3-d]pyrimidine 6aCathepsin L---Selective over CTSB, CTSC, CTSS, CTSH[5]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways in which the target enzymes are involved is crucial for rational drug design and for predicting the physiological effects of their inhibition.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

DPP-4 is a serine exopeptidase that inactivates incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1).[12] Inhibition of DPP-4 increases the levels of active GLP-1, which in turn stimulates insulin (B600854) secretion and suppresses glucagon (B607659) release, thereby lowering blood glucose levels.[13]

DPP4_Signaling_Pathway cluster_inhibition Mechanism of Action Ingestion Food Ingestion GLP1 Active GLP-1 (incretin hormone) Ingestion->GLP1 stimulates release DPP4 DPP-4 Enzyme GLP1->DPP4 substrate Pancreas Pancreatic β-cells GLP1->Pancreas stimulates Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 inactivates Insulin Insulin Secretion Pancreas->Insulin Glucose Blood Glucose Lowering Insulin->Glucose Inhibitor This compound DPP-4 Inhibitor Inhibitor->DPP4 inhibits

DPP-4 signaling pathway and mechanism of inhibition.
Kinase Inhibition (VEGFR-2 Example)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis.[14] Pyrrole-based inhibitors can block the ATP-binding site of the kinase domain, preventing autophosphorylation and the activation of downstream signaling cascades like the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[14][15]

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 binds & activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor Pyrrole-based Kinase Inhibitor Inhibitor->VEGFR2 inhibits phosphorylation PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf-MEK-ERK PKC->Raf Survival Cell Survival Akt->Survival Proliferation Cell Proliferation & Migration Raf->Proliferation

Simplified VEGFR-2 signaling cascade and inhibition.
Cathepsin L and NF-κB Signaling

Cathepsin L (CTSL) is a lysosomal cysteine protease that, when dysregulated, can contribute to inflammation.[9][16] Inhibition of CTSL has been shown to alleviate neuroinflammatory responses by suppressing the activation of the NF-κB signaling pathway, a key regulator of genes involved in inflammation and immunity.[6][9][16]

CathepsinL_NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) CTSL Cathepsin L (CTSL) Stimulus->CTSL upregulates IKK IKK Complex CTSL->IKK activates Inhibitor Pyrrolo[2,3-d]pyrimidine CTSL Inhibitor Inhibitor->CTSL inhibits IkB IκBα IKK->IkB phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Gene Inflammatory Gene Expression (IL-6, IL-8) Nucleus->Gene activates

Role of Cathepsin L in NF-κB pathway activation.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducible evaluation of enzyme inhibitors.

General Synthesis of this compound Derivatives

A common synthetic route to pyrrole-2-carbonitriles involves the cyclocondensation of an enone with an α-amino nitrile.[17][18]

Synthesis_Workflow Start Starting Materials: - Enone (1) - Aminoacetonitrile (B1212223) (2) Step1 Step 1: Cyclocondensation Start->Step1 Intermediate Intermediate: 3,4-dihydro-2H-pyrrole- 2-carbonitrile (6) Step1->Intermediate Reflux in Pyridine Step2 Step 2: Oxidation Intermediate->Step2 Product Final Product: 3,5-disubstituted This compound Step2->Product DDQ or Chloranil (B122849) Purification Purification (e.g., Column Chromatography) Product->Purification

General synthetic workflow for pyrrole-2-carbonitriles.

Protocol: Synthesis of 3,5-disubstituted pyrrole-2-carbonitriles [17][18]

  • Cyclocondensation:

    • To a solution of the appropriate enone (1.0 eq) in pyridine, add aminoacetonitrile hydrochloride (1.2-1.5 eq).

    • Heat the suspension to reflux for 12-16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (B1210297) and wash with a saturated aqueous solution of NaHCO₃.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3,4-dihydro-2H-pyrrole-2-carbonitrile intermediate.

  • Oxidation:

    • Dissolve the crude intermediate in a suitable solvent such as dichloromethane (B109758) (DCM) or toluene.

    • Add an oxidizing agent, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or chloranil (1.1-1.3 eq), to the solution.

    • Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.

    • Upon completion, filter the reaction mixture to remove any precipitate.

    • Wash the filtrate with a saturated aqueous solution of NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 3,5-disubstituted this compound derivative.

    • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

General Protocol for In Vitro Enzyme Inhibition Assay

The following is a generalized protocol for determining the IC₅₀ value of a this compound derivative in a 96-well plate format. Specific conditions (buffer, substrate, enzyme concentration) must be optimized for each target enzyme.[19][20]

Inhibition_Assay_Workflow Prep 1. Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitor) Plate 2. Plate Setup (Controls, Blanks, Inhibitor Dilutions) Prep->Plate Incubate 3. Pre-incubation (Enzyme + Inhibitor) Plate->Incubate React 4. Reaction Initiation (Add Substrate) Incubate->React Measure 5. Signal Detection (e.g., Fluorescence/Absorbance) React->Measure Analyze 6. Data Analysis (Calculate % Inhibition, Determine IC₅₀) Measure->Analyze Result IC₅₀ Value Analyze->Result

Workflow for a typical in vitro enzyme inhibition assay.

Materials and Reagents: [19]

  • Purified target enzyme

  • Enzyme-specific substrate (chromogenic or fluorogenic)

  • This compound test compound (inhibitor)

  • Appropriate assay buffer (e.g., Tris-HCl, HEPES, Phosphate buffer at optimal pH)

  • Positive control inhibitor

  • 96-well microplates (black or clear, depending on the detection method)

  • Multichannel pipettes

  • Microplate reader (spectrophotometer or fluorometer)

Procedure: [21]

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution series in the assay buffer to achieve the desired final concentrations.

    • Dilute the enzyme and substrate to their optimal working concentrations in the assay buffer.

  • Assay Plate Setup:

    • In a 96-well plate, add the following to designated wells:

      • Blank wells: Assay buffer only (to measure background signal).

      • Control wells (100% activity): Enzyme solution and assay buffer (with DMSO at the same final concentration as the inhibitor wells).

      • Inhibitor wells: Enzyme solution and the serial dilutions of the test compound.

      • Positive control wells: Enzyme solution and a known inhibitor of the target enzyme.

  • Pre-incubation:

    • Add the enzyme solution to the control, inhibitor, and positive control wells.

    • Add the corresponding inhibitor dilutions or buffer/DMSO.

    • Mix gently and pre-incubate the plate for a defined period (e.g., 10-15 minutes) at the optimal temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells simultaneously using a multichannel pipette.

  • Signal Detection:

    • Immediately place the plate in a microplate reader.

    • Measure the change in absorbance or fluorescence over a specific time period (kinetic mode) or after a fixed incubation time (endpoint mode).

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of inhibitor well / Rate of control well)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis software (e.g., GraphPad Prism, Origin).

Structure-Activity Relationship (SAR) Logic

The systematic modification of the this compound scaffold allows for the exploration of structure-activity relationships (SAR), providing insights into the key molecular features required for potent and selective enzyme inhibition.[22][23]

SAR_Logic Scaffold Core Scaffold: This compound R1 Modification at R1 (e.g., N-benzyl side chain) Scaffold->R1 R3 Modification at R3 (e.g., 3-carbonitrile group) Scaffold->R3 R4R5 Modification at R4/R5 (e.g., vicinal diphenyl groups) Scaffold->R4R5 Potency Potency (IC₅₀) R1->Potency Selectivity Selectivity R1->Selectivity R3->Potency often critical for activity R4R5->Potency PK Pharmacokinetics (Solubility, Bioavailability) R4R5->PK Potency->PK balanced with Selectivity->PK balanced with

Logical relationships in SAR studies of pyrrole (B145914) inhibitors.

A typical SAR study on a this compound series might reveal that:

  • The 3-carbonitrile group is essential for inhibitory activity against certain enzymes, acting as a key interacting moiety.[4]

  • Substituents at the N1 position (e.g., a benzyl (B1604629) group) can significantly influence potency and selectivity by occupying specific hydrophobic pockets in the enzyme's active site.[4]

  • Bulky groups at the C4 and C5 positions (e.g., diphenyl groups) can enhance binding affinity and contribute to the overall inhibitory profile.[4]

  • Modifications to these key positions are systematically performed to optimize not only potency and selectivity but also pharmacokinetic properties such as solubility and oral bioavailability.[2]

References

Application Notes and Protocols: Synthesis and Evaluation of Pyrrole-Based MmpL3 Inhibitors for Tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery of novel therapeutics acting on new targets. The Mycobacterial Membrane Protein Large 3 (MmpL3) has emerged as a highly promising drug target.[1][2][3][4] MmpL3 is an essential transporter protein responsible for the export of trehalose (B1683222) monomycolate (TMM), a crucial precursor for the biosynthesis of the mycobacterial cell wall's mycolic acid layer.[2][5][6][7] Inhibition of MmpL3 disrupts cell wall formation, leading to bacterial death, making it an attractive target for new anti-TB drug development.[1][2][5]

Among the various chemical scaffolds identified as MmpL3 inhibitors, pyrrole (B145914) derivatives have shown significant promise.[8][9] This document provides detailed application notes and protocols for the synthesis, characterization, and evaluation of a series of pyrrole-2-carboxamide based MmpL3 inhibitors.

Mechanism of Action of MmpL3 Inhibition

MmpL3 functions as a transporter that "flips" TMM from the cytoplasm across the inner membrane to the periplasm, a process powered by the proton motive force (PMF).[1][10][11] Once in the periplasm, mycolic acids from TMM are transferred to their final acceptors in the cell wall. MmpL3 inhibitors block this transport, leading to the intracellular accumulation of TMM and the depletion of mycolic acids in the cell wall, ultimately compromising the cell envelope's integrity and causing cell death.[1][6][10] Some MmpL3 inhibitors may also act by dissipating the PMF, which indirectly inhibits the transporter's function.[12]

MmpL3_Inhibition_Pathway cluster_membrane Inner Membrane cluster_periplasm Periplasm TMM_cyto Trehalose Monomycolate (TMM) MmpL3 MmpL3 Transporter TMM_cyto->MmpL3 Transport TMM_peri TMM MmpL3->TMM_peri Flipping CellWall Mycolic Acid Layer (Cell Wall Synthesis) TMM_peri->CellWall Incorporation Inhibitor Pyrrole-based MmpL3 Inhibitor Inhibitor->MmpL3 Inhibition

Caption: Mechanism of MmpL3 inhibition by pyrrole derivatives.

Data Presentation: Quantitative Analysis of Pyrrole-2-Carboxamide Derivatives

A series of novel pyrrole-2-carboxamide derivatives were synthesized and evaluated for their anti-tubercular activity and cytotoxicity. The quantitative data, including Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv and cytotoxicity (IC50) against a mammalian cell line, are summarized below.

Compound IDR1 SubstituentR2 SubstituentMIC (µg/mL)[8][13][14]IC50 (µg/mL)[8][13][14]Selectivity Index (SI = IC50/MIC)
BM212 1,5-bis(4-chlorophenyl)-2-methyl-1.7 µM>10 µM>5.8
Cpd 5 2,4-dichlorophenyladamantyl<0.016>64>4000
Cpd 12 2,4-dichlorophenyladamantyl (N-methyl pyrrole)3.7>64>17
Cpd 13 2,4-dichlorophenyladamantyl (N-methyl pyrrole & amide)>32>64-
Cpd 32 4-pyridyl (with EWG)bulky group<0.016>64>4000
INH --0.03--
NITD-304 --<0.016--

EWG: Electron-withdrawing group. Data for specific compounds are based on published literature.[8][13][14][15]

Experimental Protocols

General Synthetic Workflow

The synthesis of the target pyrrole-2-carboxamide inhibitors generally follows a multi-step process, starting from a protected pyrrole precursor. The key steps involve a Suzuki coupling to introduce the aryl/heteroaryl moiety, followed by deprotection and amide coupling with a desired amine.

Synthesis_Workflow Start Protected Pyrrole Precursor (e.g., BOC-protected pyrrole boronic acid ester) Suzuki Suzuki Coupling (with Aryl/Heteroaryl Halide) Start->Suzuki Hydrolysis Deprotection (Hydrolysis) (Removal of BOC group) Suzuki->Hydrolysis Amide Amide Coupling (with corresponding Amine) Hydrolysis->Amide Final Target Pyrrole-2-carboxamide Inhibitor Amide->Final

Caption: General synthetic workflow for pyrrole-2-carboxamide MmpL3 inhibitors.

Detailed Synthetic Protocol: Synthesis of Compound 5

This protocol is based on the synthesis of pyrrole-2-carboxamide derivatives as described in the literature.[8]

Step 1: Suzuki Coupling

  • To a solution of BOC-protected pyrrole boronic acid ester (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) add 2,4-dichlorophenyl boronic acid (1.1 eq).

  • Add a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq) and a base (e.g., K2CO3, 2.0 eq).

  • Degas the mixture with argon for 15 minutes.

  • Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the BOC-protected coupled product.

Step 2: Deprotection (Hydrolysis)

  • Dissolve the BOC-protected coupled product (1.0 eq) in a suitable solvent (e.g., dichloromethane).

  • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated NaHCO3 solution and extract with an organic solvent.

  • Dry the organic layer and concentrate to yield the deprotected pyrrole-2-carboxylic acid intermediate.

Step 3: Amide Coupling

  • To a solution of the deprotected pyrrole-2-carboxylic acid intermediate (1.0 eq) in an anhydrous solvent (e.g., DMF), add a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the corresponding amine (e.g., adamantylamine, 1.1 eq).

  • Continue stirring at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the final compound by column chromatography or recrystallization.

Biological Evaluation Protocols

Minimum Inhibitory Concentration (MIC) Assay

  • Prepare a stock solution of the test compound in DMSO.

  • Perform serial two-fold dilutions of the compound in Middlebrook 7H9 medium supplemented with OADC in a 96-well plate.[9]

  • Inoculate each well with a culture of M. tuberculosis H37Rv to a final optical density at 600 nm (OD600) of 0.003.[9]

  • Include a drug-free control and a positive control (e.g., Isoniazid).

  • Incubate the plates at 37 °C for 10-12 days.[9]

  • The MIC is defined as the lowest concentration of the compound that results in no visible growth of the bacteria.[9]

Cytotoxicity Assay (IC50)

  • Seed a mammalian cell line (e.g., HepG2) in a 96-well plate and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compound and incubate for an additional 48-72 hours.

  • Assess cell viability using a suitable assay (e.g., MTT or CellTiter-Glo).

  • The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

[14C] Acetate Metabolic Labeling Assay This assay is used to confirm the on-target activity of the inhibitors by observing their effect on mycolic acid biosynthesis.[8][13][14]

  • Culture M. tuberculosis to mid-log phase.

  • Treat the bacterial culture with the test compound at a concentration of 10x MIC for a specified period.

  • Add [14C] acetic acid to the culture and incubate for several hours to allow for incorporation into lipids.

  • Extract the total lipids from the bacterial cells.

  • Analyze the lipid extracts by thin-layer chromatography (TLC).

  • Visualize the radiolabeled lipids by autoradiography.

  • Inhibition of MmpL3 will result in the accumulation of [14C]-labeled TMM and a corresponding decrease in trehalose dimycolate (TDM) and other mycolic acid-containing lipids.

Structure-Activity Relationship (SAR) Insights

The SAR studies on pyrrole-2-carboxamides have revealed several key features for potent anti-TB activity:[8][13]

  • Pyrrole and Amide N-H Bonds: The hydrogens on the pyrrole and carboxamide nitrogens are crucial for activity. Methylation of these positions leads to a significant reduction or complete loss of activity.[8]

  • Substituents on the Pyrrole Ring: Attaching phenyl or pyridyl groups with electron-withdrawing substituents to the pyrrole ring enhances anti-TB activity.[8][14]

  • Carboxamide Substituent: Bulky and lipophilic substituents on the carboxamide nitrogen, such as an adamantyl group, are favorable for high potency.[8]

These insights provide a rational basis for the design of new, more potent MmpL3 inhibitors based on the pyrrole scaffold.

Conclusion

The pyrrole-based scaffold, particularly the pyrrole-2-carboxamides, represents a promising class of MmpL3 inhibitors for the development of new anti-tuberculosis drugs. The detailed protocols and data presented here offer a comprehensive guide for researchers in the synthesis and evaluation of these compounds. The favorable activity and selectivity profiles of lead compounds warrant further preclinical and clinical development to address the urgent need for new TB therapies.

References

Application of 2-Cyanopyrroles in the Development of Anti-Inflammatory Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole (B145914) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Among these, 2-cyanopyrrole derivatives have emerged as a promising class of compounds in the development of novel anti-inflammatory agents. The presence of the cyano group can influence the electronic properties of the pyrrole ring and provide additional interaction points with biological targets, leading to potent and selective inhibition of key inflammatory mediators.

These application notes provide an overview of the anti-inflammatory properties of 2-cyanopyrrole derivatives, focusing on their mechanism of action, structure-activity relationships, and relevant experimental protocols for their synthesis and evaluation.

Quantitative Data on Anti-Inflammatory Activity

The anti-inflammatory potential of 2-cyanopyrrole derivatives has been quantified through various in vitro and in vivo assays. The following tables summarize key data from representative studies, focusing on the inhibition of cyclooxygenase (COX) enzymes, lipoxygenase (LOX), and in vivo models of inflammation.

Table 1: In Vitro Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition by Pyrrole Derivatives

CompoundTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Nitrile 3b COX-1>10038.8[1]
COX-22.58[1]
Celecoxib COX-112.5330[1]
COX-20.39[1]
Hybrid 5 COX-20.55-[2]
LOX30-[2]
Hybrid 6 COX-27.0-[2]
LOX27.5-[2]
Pyrrole 2 LOX7.5-[3][4]

Table 2: In Vivo Anti-Inflammatory Activity of Pyrrolopyridine Derivatives in Carrageenan-Induced Paw Edema Model

CompoundDoseTime (h)% Inhibition of EdemaReference
3i 100 mg/kg128.57[5]
234.78[5]
341.37[5]
435.71[5]
3l 100 mg/kg125.71[5]
230.43[5]
337.93[5]
432.14[5]
Diclofenac 50 mg/kg148.57[5]
252.17[5]
358.62[5]
453.57[5]

Table 3: Effect of Compound 3f on Cytokine Levels in LPS-Induced Systemic Inflammation

TreatmentDoseTNF-α (% of LPS control)TGF-β1 (% of control)Reference
Compound 3f (single dose) 40 mg/kg~50% (not significant)Significantly increased[6]
Compound 3f (14-day treatment) 40 mg/kgSignificantly decreasedSignificantly increased[6]

Signaling Pathways in Inflammation Targeted by 2-Cyanopyrroles

The anti-inflammatory effects of 2-cyanopyrrole derivatives are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. A major mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[5][7] COX-2 is responsible for the production of prostaglandins (B1171923), which are potent inflammatory mediators.[3] Some derivatives also exhibit dual inhibition of both COX-2 and lipoxygenase (LOX), thereby blocking the synthesis of both prostaglandins and leukotrienes.[3][4] Furthermore, certain 2-cyanopyrrole compounds have been shown to modulate the production of pro-inflammatory and anti-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta 1 (TGF-β1).[6]

inflammatory_pathway stimuli Inflammatory Stimuli (e.g., LPS) membrane Cell Membrane Phospholipids stimuli->membrane cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) stimuli->cytokines induce pla2 PLA2 membrane->pla2 activation aa Arachidonic Acid pla2->aa releases cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins cox->pgs lts Leukotrienes lox->lts inflammation Inflammation (Pain, Edema) pgs->inflammation lts->inflammation cytokines->cox upregulate cyanopyrroles 2-Cyanopyrroles cyanopyrroles->cox inhibit cyanopyrroles->lox inhibit cyanopyrroles->cytokines modulate

Caption: Inflammatory cascade and points of intervention for 2-cyanopyrroles.

Experimental Protocols

The following are generalized protocols for the synthesis and anti-inflammatory evaluation of 2-cyanopyrrole derivatives, based on methodologies reported in the literature.[1][5][6]

General Synthesis of 4-Amino-5-cyano-pyrrolo[2,3-b]pyridines

This protocol describes a common method for synthesizing fused pyrrole systems with anti-inflammatory activity.

synthesis_workflow start Start: Malononitrile & Substituted Aldehyde step1 Reaction with Substituted Phenylacetonitrile (B145931) start->step1 intermediate Intermediate: 2-Amino-3-cyanopyridine (B104079) Derivative step1->intermediate step2 Cyclization Reaction in Ethanol (B145695) intermediate->step2 product Product: 4-Amino-5-cyano-pyrrolo[2,3-b]pyridine step2->product purification Purification (Crystallization from Ethanol) product->purification end Final Product purification->end

Caption: General workflow for the synthesis of pyrrolopyridine derivatives.

Protocol:

  • Synthesis of the Pyridine Intermediate: A mixture of an appropriate arylaldehyde, malononitrile, and a substituted phenylacetonitrile is refluxed in ethanol in the presence of a catalytic amount of piperidine (B6355638) for 4-6 hours.

  • Monitoring the Reaction: The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Isolation of Intermediate: Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to yield the 2-amino-3-cyanopyridine derivative.

  • Cyclization to form the Pyrrolopyridine: The intermediate from the previous step is then reacted with an appropriate α-haloketone in the presence of a base such as triethylamine (B128534) in ethanol. The mixture is refluxed for 8-12 hours.

  • Product Isolation and Purification: After cooling, the resulting solid is filtered, washed with water, and then purified by recrystallization from a suitable solvent like ethanol to afford the final 4-amino-5-cyano-pyrrolo[2,3-b]pyridine product.

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of new compounds.

Materials:

  • Wistar rats (150-200 g)

  • 1% (w/v) solution of λ-carrageenan in saline

  • Test compound suspension/solution in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Reference drug (e.g., Diclofenac sodium, 50 mg/kg)

  • Plethysmometer

Protocol:

  • Animal Acclimatization: House the animals under standard laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the animals overnight with free access to water.

  • Grouping: Divide the animals into groups (n=6), including a control group, a reference group, and test groups for different doses of the 2-cyanopyrrole compound.

  • Compound Administration: Administer the test compounds and the reference drug orally or intraperitoneally. The control group receives only the vehicle.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculation of Edema and Inhibition:

    • The volume of edema is calculated as the difference between the paw volume at a specific time point and the initial paw volume.

    • The percentage of inhibition of edema is calculated using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 where V_c is the average edema volume in the control group and V_t is the average edema volume in the treated group.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound solutions at various concentrations

  • Assay buffer

  • EIA kit for Prostaglandin E2 (PGE2) quantification

Protocol:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.

  • Incubation: In a multi-well plate, add the enzyme, the test compound (or vehicle for control), and incubate for a short period (e.g., 15 minutes) at 37°C.

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.

  • Termination of Reaction: After a specific incubation time (e.g., 10 minutes), stop the reaction by adding a suitable reagent (e.g., a solution of HCl).

  • Quantification of PGE2: Quantify the amount of PGE2 produced in each well using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's instructions.

  • Calculation of Inhibition and IC50:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity).

  • Selectivity Index: Calculate the COX-1/COX-2 selectivity index by dividing the IC50 value for COX-1 by the IC50 value for COX-2.

Conclusion

2-Cyanopyrrole derivatives represent a versatile and promising scaffold for the development of new anti-inflammatory drugs. Their mechanism of action often involves the targeted inhibition of key enzymes in the inflammatory cascade, such as COX-2 and 5-LOX, and the modulation of cytokine production. The provided protocols offer a foundational framework for the synthesis and pharmacological evaluation of these compounds, enabling further research and development in this area. The ability to fine-tune the structure of the 2-cyanopyrrole core and its substituents allows for the optimization of potency, selectivity, and pharmacokinetic properties, paving the way for the discovery of novel anti-inflammatory therapies with improved efficacy and safety profiles.

References

Pyrrole-2-carbonitrile: A Versatile Precursor for the Development of Novel Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction: The pyrrole (B145914) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among its derivatives, pyrrole-2-carbonitrile has emerged as a key precursor for the synthesis of a diverse array of novel anticancer agents. These compounds have demonstrated significant potential in targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis. This document provides detailed application notes on the utility of this compound in anticancer drug discovery, summarizes quantitative data on the activity of its derivatives, and offers comprehensive experimental protocols for their synthesis and biological evaluation.

I. Data Presentation: Anticancer Activity of this compound Derivatives

The following tables summarize the cytotoxic activity of various anticancer compounds derived from or related to the this compound scaffold. The half-maximal inhibitory concentration (IC50) values are presented to allow for a clear comparison of their potency against different human cancer cell lines.

Table 1: Cytotoxicity of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carbonitrile Derivatives

CompoundCancer Cell LineIC50 (µM)
trans-4n MDA-MB-231 (Breast)> 100
cis-4n MDA-MB-231 (Breast)Poor Activity
trans-4o MDA-MB-231 (Breast)> 100
cis-4o MDA-MB-231 (Breast)Poor Activity

Data extracted from a study on the synthesis and antiproliferative activity of 3,5-diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives, where pyrrole-2-carbonitriles were key intermediates.[1]

Table 2: Cytotoxicity of Pyrrolo[2,3-d]pyrimidine Derivatives Containing a Urea Moiety

CompoundPC3 (Prostate) IC50 (µM)A549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)
9e -4.55-
10a 0.19--
10b --1.66

These compounds, while not directly synthesized from this compound in the cited study, represent the therapeutic potential of the broader pyrrole scaffold in anticancer drug design.[2]

Table 3: Cytotoxicity of Pyrrole-Based Tubulin Polymerization Inhibitors

CompoundMCF-7 (Breast) IC50 (nM)HCT116 (Colon) IC50 (nM)BX-PC3 (Pancreatic) IC50 (nM)Jurkat (T-cell leukemia) IC50 (nM)
Compound 4 9.6181741

Data from a study on microwave-assisted synthesis of pyrrole and indole (B1671886) colchicine (B1669291) site derivatives as tubulin assembly inhibitors.[3]

II. Key Signaling Pathways Targeted by Pyrrole-Based Anticancer Agents

Several critical signaling pathways that are often dysregulated in cancer have been identified as targets for pyrrole-containing anticancer drugs. Understanding these pathways is crucial for mechanism-of-action studies and the development of targeted therapies.

A. Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway plays a vital role in embryonic development and tissue homeostasis.[4] Its aberrant activation is implicated in the development and progression of various cancers.[4] Certain pyrrole derivatives have been shown to inhibit this pathway, offering a promising therapeutic strategy.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SMO->GLI Leads to Activation SUFU->GLI Sequesters GLI-R GLI (Repressor) GLI->GLI-R Processing (No Hh signal) GLI-A GLI (Activator) GLI->GLI-A Processing (Hh signal) Target Genes Target Genes GLI-R->Target Genes Represses Transcription GLI-A->Target Genes Activates Transcription

Hedgehog Signaling Pathway Overview
B. EGFR and VEGFR Signaling Pathways

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways are crucial for tumor growth, proliferation, and angiogenesis.[5][6] Cross-talk between these two pathways is a key mechanism for tumor survival and resistance to therapy, making dual inhibition an attractive therapeutic strategy.[7]

EGFR_VEGFR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway EGFR->PI3K_AKT_mTOR VEGFR->RAS_RAF_MEK_ERK VEGFR->PI3K_AKT_mTOR Proliferation Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Survival RAS_RAF_MEK_ERK->Survival PI3K_AKT_mTOR->Proliferation PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis Synthesis_Workflow Chalcone Arylmethylene- acetophenone (Chalcone) Michael_Adduct 2-Amino-5-oxonitrile (Michael Adduct) Chalcone->Michael_Adduct Michael Addition (Base, Solvent) Aminoacetonitrile [(Diphenylmethylene)amino] acetonitrile Aminoacetonitrile->Michael_Adduct Cyclization In situ Cyclization Michael_Adduct->Cyclization Acidic Conditions Product 3,5-Diaryl-3,4-dihydro- 2H-pyrrole-2-carbonitrile Cyclization->Product MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Data Acquisition Cell_Seeding Seed cells in 96-well plate Incubation_24h Incubate for 24h (Cell Attachment) Cell_Seeding->Incubation_24h Add_Compound Add serially diluted pyrrole derivative Incubation_24h->Add_Compound Incubation_48h Incubate for 48h Add_Compound->Incubation_48h Add_MTT Add MTT solution Incubation_48h->Add_MTT Incubation_4h Incubate for 4h (Formazan formation) Add_MTT->Incubation_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubation_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Data_Analysis Calculate % viability and IC50 Measure_Absorbance->Data_Analysis Tubulin_Assay_Workflow Reagent_Prep Prepare Tubulin Reaction Mix on Ice Initiate_Polymerization Add Tubulin Mix to Plate & Place in Reader at 37°C Reagent_Prep->Initiate_Polymerization Plate_Prep Add Test Compound & Controls to 96-well Plate Plate_Prep->Initiate_Polymerization Kinetic_Read Measure Fluorescence Intensity Over Time Initiate_Polymerization->Kinetic_Read Data_Analysis Plot Polymerization Curves & Determine Inhibition Kinetic_Read->Data_Analysis

References

Application Notes and Protocols for the Quantification of Pyrrole-2-carbonitrile in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the quantitative analysis of Pyrrole-2-carbonitrile in complex reaction mixtures. The methods described are tailored for researchers, scientists, and professionals in drug development who require accurate and reproducible quantification of this key chemical intermediate. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

Application Note

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for separating, identifying, and quantifying components in a mixture. For this compound, a reversed-phase HPLC method using a C18 column is highly effective. The separation is based on the polarity differences between the analyte and the components of the mobile phase and stationary phase.[1] HPLC is particularly advantageous for analyzing non-volatile or thermally sensitive compounds, making it ideal for typical reaction mixtures containing starting materials, reagents, and byproducts.[1] Detection is commonly performed using an ultraviolet (UV) detector, as the pyrrole (B145914) ring possesses a strong chromophore. The method offers high accuracy and precision, with a limit of detection typically in the µg/mL range.[1]

Detailed Protocol: Reversed-Phase HPLC with UV Detection

A. Sample Preparation:

  • Quench Reaction: If the reaction is ongoing, quench a precisely measured aliquot (e.g., 100 µL) of the reaction mixture by adding it to a known volume of a suitable solvent, such as acetonitrile (B52724) or methanol, to stop the reaction and precipitate any incompatible salts.

  • Dilution: Perform a serial dilution of the quenched sample with the mobile phase to bring the concentration of this compound into the pre-determined calibration range (e.g., 1-100 µg/mL).

  • Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or nylon) to remove particulate matter that could damage the HPLC column.

  • Standard Preparation: Prepare a series of calibration standards of pure this compound (typically 5-6 concentrations) in the same diluent as the sample.

B. Instrumentation and Conditions:

  • System: Standard HPLC system with a UV detector.[1]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).[2][3]

  • Mobile Phase: An isocratic mixture of Acetonitrile and Water (e.g., 50:50 v/v) is often sufficient.[4] For more complex mixtures, a gradient elution may be required, for example, using Acetonitrile and a phosphate (B84403) buffer (e.g., 0.02 M potassium dihydrogen phosphate, pH 3.0).[2]

  • Flow Rate: 0.8 - 1.0 mL/min.[2][4]

  • Column Temperature: 30 °C.[3]

  • Detection Wavelength: 225 nm or 290 nm, determined by the UV absorbance maximum of this compound.[3][4]

  • Injection Volume: 20 µL.[1][3]

C. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Perform a linear regression on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should ideally be >0.995.

  • Integrate the peak area corresponding to this compound in the sample chromatogram.

  • Calculate the concentration of this compound in the prepared sample using the calibration curve equation.

  • Account for the dilution factor used during sample preparation to determine the final concentration in the original reaction mixture.

Data Presentation

Table 1: Summary of HPLC Quantification Data for this compound

Sample ID Retention Time (min) Peak Area Calculated Conc. (µg/mL) Conc. in Reaction Mixture (M) Precision (%RSD, n=3)
Standard 1 4.52 55,120 5.0 N/A N/A
Standard 2 4.51 112,340 10.0 N/A N/A
Standard 3 4.52 275,600 25.0 N/A N/A
Standard 4 4.53 560,150 50.0 N/A N/A
Reaction Mix 1 4.52 310,480 28.1 0.031 1.8

| Reaction Mix 2 | 4.51 | 150,230 | 13.5 | 0.015 | 2.1 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Application Note

GC-MS is a powerful technique for identifying and quantifying volatile and thermally stable compounds.[1] It is highly suitable for this compound, which has a boiling point of 92-94 °C at 2 mmHg. The gas chromatograph separates components of the reaction mixture based on their volatility and interaction with the column's stationary phase. The mass spectrometer then fragments the eluted components, providing a unique mass spectrum that acts as a "fingerprint" for definitive identification and a signal for quantification.[5] GC-MS offers excellent sensitivity (often in the ng/mL range) and very high specificity, which is crucial for distinguishing the analyte from structurally similar impurities.[1]

Detailed Protocol: GC-MS Analysis

A. Sample Preparation:

  • Quenching & Extraction: Quench a known volume of the reaction mixture. If the reaction solvent is not volatile (e.g., DMF, DMSO), perform a liquid-liquid extraction. Dilute the reaction mixture with water and extract with a volatile organic solvent like dichloromethane (B109758) or ethyl acetate.

  • Drying: Dry the organic extract over an anhydrous salt (e.g., Na₂SO₄), filter, and carefully evaporate the solvent if concentration is needed.

  • Dilution: Re-dissolve the residue in a known volume of a suitable volatile solvent (e.g., dichloromethane) to a final concentration appropriate for GC-MS analysis (e.g., 10-100 µg/mL).[5]

  • Internal Standard (Optional but Recommended): Add a known amount of an internal standard (a compound not present in the sample with similar properties) to both the samples and calibration standards to correct for injection volume variations.

B. Instrumentation and Conditions:

  • System: Gas chromatograph coupled to a mass spectrometer.[1]

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[1][5]

  • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.[1][5]

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.[5]

  • Oven Temperature Program: Example program: Initial temperature 70°C, hold for 2 minutes; ramp at 10°C/min to 250°C; hold for 5 minutes.[1][5]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

    • Acquisition Mode: Scan mode (e.g., m/z 35-300) for identification, and Selected Ion Monitoring (SIM) mode for quantification. For this compound (MW 92.10), characteristic ions such as the molecular ion (m/z 92) and major fragments should be monitored.

C. Data Analysis:

  • Confirm the identity of this compound by comparing its retention time and mass spectrum with that of an authentic standard.

  • Using SIM mode data, generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.

  • Calculate the concentration in the sample using the same method and account for dilution and extraction steps to find the concentration in the original reaction mixture.

Data Presentation

Table 2: Summary of GC-MS Quantification Data for this compound

Sample ID Retention Time (min) Monitored Ion (m/z) Peak Area (Analyte/IS Ratio) Calculated Conc. (µg/mL) Conc. in Reaction Mixture (M)
Standard 1 8.15 92 0.25 10.0 N/A
Standard 2 8.15 92 0.63 25.0 N/A
Standard 3 8.14 92 1.28 50.0 N/A
Standard 4 8.15 92 2.55 100.0 N/A
Reaction Mix 1 8.15 92 0.88 34.5 0.037

| Reaction Mix 2 | 8.14 | 92 | 0.41 | 16.1 | 0.017 |

Quantitative NMR (qNMR) Spectroscopy

Application Note

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute concentration or purity of a substance without the need for an identical analyte standard for calibration. The signal intensity (integral) in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[6] By comparing the integral of a known, well-resolved resonance from this compound to the integral of a certified internal standard of known concentration, a direct calculation of the analyte's concentration can be made.[6] This technique is non-destructive and highly accurate, provided that experimental parameters are carefully optimized to ensure full signal relaxation.[7] It is particularly useful for getting a rapid and accurate measure of concentration directly from a reaction mixture, bypassing the need for extensive workup.

Detailed Protocol: ¹H qNMR Analysis

A. Sample Preparation:

  • Internal Standard Stock Solution: Prepare a stock solution of a suitable certified internal standard (e.g., maleic acid, dimethyl sulfone) in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a precisely known concentration. The standard should be stable, non-volatile, and have resonances that do not overlap with the analyte signals.[6]

  • Sample Formulation: In an NMR tube, add a precise volume (e.g., 500 µL) of the internal standard stock solution.

  • Accurately weigh a small amount of the reaction mixture (e.g., 5-10 mg) and dissolve it completely in the NMR tube containing the internal standard solution. Record the exact weight. Alternatively, add a precise volume of the reaction mixture if its density is known.

B. Instrumentation and Data Acquisition:

  • System: NMR Spectrometer (≥400 MHz recommended for better signal dispersion).

  • Solvent: A deuterated solvent that dissolves all components and does not have signals overlapping with key resonances.

  • Key Acquisition Parameters for Quantitation:

    • Relaxation Delay (d1): This is critical. Set d1 to be at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard protons to ensure complete relaxation and accurate integration. A value of 30-60 seconds is often sufficient.

    • Pulse Angle: Use a 90° pulse to maximize signal.

    • Number of Scans (ns): Set to achieve a high signal-to-noise ratio (S/N > 250:1 for best accuracy).[6]

    • Data Processing: Apply minimal processing. Use an exponential multiplication with a line broadening of ~0.3 Hz. Carefully phase the spectrum and perform a baseline correction.

C. Data Analysis:

  • Identify a well-resolved proton signal for this compound (e.g., one of the ring protons) and a signal for the internal standard.

  • Integrate both signals accurately.

  • Calculate the concentration using the following formula[6]:

    • Cₓ = Cᵢₛ × (Iₓ / Iᵢₛ) × (Nᵢₛ / Nₓ) × (MWₓ / MWᵢₛ) × (mᵢₛ / mₓ)

    • Where:

      • C = Concentration/Purity

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular Weight

      • m = mass

      • ₓ = Analyte (this compound)

      • ᵢₛ = Internal Standard

Data Presentation

Table 3: Summary of qNMR Quantification Data for this compound

Sample ID Analyte Signal (δ, ppm) Analyte Integral (Iₓ) IS Signal (δ, ppm) IS Integral (Iᵢₛ) Mass of Sample (mg) Calculated Purity/Conc.
Reaction Mix 1 6.95 (t, 1H) 1.00 6.20 (s, 2H) 2.54 8.5 45.3% w/w
Reaction Mix 2 6.95 (t, 1H) 1.00 6.20 (s, 2H) 3.12 9.1 37.1% w/w

| Reaction Mix 3 | 6.95 (t, 1H) | 1.00 | 6.20 (s, 2H) | 1.89 | 7.8 | 61.2% w/w |

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a reaction mixture.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification ReactionMixture Reaction Mixture Aliquot QuenchDilute Quenching & Dilution ReactionMixture->QuenchDilute FilterExtract Filtration / Extraction QuenchDilute->FilterExtract FinalSample Prepared Analytical Sample FilterExtract->FinalSample HPLC HPLC FinalSample->HPLC Liquid Sample GCMS GC-MS FinalSample->GCMS Volatile Sample qNMR qNMR FinalSample->qNMR Dissolved Sample AcquireData Acquire Chromatogram / Spectrum HPLC->AcquireData GCMS->AcquireData qNMR->AcquireData ProcessData Integrate Peaks / Signals AcquireData->ProcessData Calibrate Apply Calibration Curve or Internal Standard Formula ProcessData->Calibrate Quantify Calculate Concentration Calibrate->Quantify Result Final Quantitative Result (e.g., Molarity, % Yield) Quantify->Result

Caption: General workflow for quantifying this compound.

References

Catalytic Methods for N-Alkylation of Pyrrole-2-carbonitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the catalytic N-alkylation of pyrrole-2-carbonitrile, a key synthetic transformation for the derivatization of this important heterocyclic scaffold. This compound and its N-alkylated derivatives are valuable building blocks in medicinal chemistry and materials science. The presence of the electron-withdrawing nitrile group at the 2-position increases the acidity of the N-H proton, facilitating its deprotonation and subsequent alkylation. This document outlines various catalytic strategies to achieve this transformation efficiently and with high selectivity.

I. Overview of Catalytic Methods

The N-alkylation of this compound can be achieved through several catalytic methods, each with its own advantages and substrate scope. The primary strategies include:

  • Base-Catalyzed N-Alkylation: This is the most common approach, where a base is used to deprotonate the pyrrole (B145914) nitrogen, followed by nucleophilic attack on an alkylating agent.

  • Phase-Transfer Catalysis (PTC): PTC is a powerful technique for reactions involving a water-soluble base and an organic-soluble substrate. It enhances reaction rates and allows for the use of milder reaction conditions.

  • Mitsunobu Reaction: This method allows for the N-alkylation of this compound with a wide range of primary and secondary alcohols under mild, neutral conditions.

II. Data Presentation: Comparison of Catalytic Methods

The following table summarizes quantitative data for different N-alkylation methods applicable to this compound. Please note that specific yields can vary depending on the alkylating agent and precise reaction conditions.

MethodCatalyst/BaseAlkylating AgentSolventTemp. (°C)Time (h)Yield (%)Reference
Base-Catalyzed Sodium Hydride (NaH)Methyl IodideDMF0 - rt2 - 24Good[1]
Potassium CarbonateBenzyl (B1604629) BromideAcetonitrilert12High[2]
Phase-Transfer TBAB (5 mol%)Alkyl HalideToluene (B28343)/H₂O50 - 804 - 8High[3]
Mitsunobu Reaction PPh₃/DIADPrimary/Secondary AlcoholTHF0 - rt6 - 8Good to High[4][5]

TBAB: Tetrabutylammonium (B224687) bromide; DIAD: Diisopropyl azodicarboxylate; DMF: N,N-Dimethylformamide; THF: Tetrahydrofuran; rt: room temperature.

III. Experimental Protocols

A. Protocol 1: Base-Catalyzed N-Methylation of this compound

This protocol is adapted from a procedure for the synthesis of 1-methylthis compound.[6]

Materials:

  • This compound

  • Chlorosulfonyl isocyanate

  • N,N-Dimethylformamide (DMF)

  • An organic base (e.g., triethylamine)

  • Toluene

  • Sodium hydroxide (B78521)

  • Brine

Procedure:

  • In a suitable reaction vessel, dissolve this compound in a solvent such as dichloromethane.

  • React the pyrrole with chlorosulfonyl isocyanate.

  • Contact the resulting product with a molar excess of DMF.

  • Treat the mixture with a molar excess of an organic base to produce a precipitate and a solution phase.

  • Separate the precipitate from the solution phase.

  • Isolate the 1-methylthis compound from the resulting solution phase.

  • For purification, the crude solution can be washed with brine containing sodium hydroxide to remove acidic traces.

  • The bulk of the solvent can be removed by atmospheric distillation.

  • The final product can be purified by fractional distillation under reduced pressure.

B. Protocol 2: General Procedure for N-Alkylation using Phase-Transfer Catalysis

This protocol provides a general method for the N-alkylation of this compound using a phase-transfer catalyst.[3][7]

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, n-butyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Water

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.05 eq).

  • Add toluene and water to the flask to create a biphasic system.

  • Heat the mixture to 50-80 °C with vigorous stirring.

  • Slowly add the alkyl halide (1.1 eq) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

C. Protocol 3: General Procedure for N-Alkylation via Mitsunobu Reaction

This protocol describes a general procedure for the N-alkylation of this compound with an alcohol under Mitsunobu conditions.[4][5][8][9]

Materials:

  • This compound

  • Primary or secondary alcohol

  • Triphenylphosphine (B44618) (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. A color change and/or the formation of a precipitate (triphenylphosphine oxide) is often observed.

  • Allow the reaction mixture to warm to room temperature and stir for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to separate the desired N-alkylated product from triphenylphosphine oxide and other byproducts.

IV. Visualizations

A. General Experimental Workflow for N-Alkylation

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Mix this compound, Catalyst/Base, and Solvent B Add Alkylating Agent/ Alcohol A->B C Heat and Stir B->C D Monitor by TLC C->D E Quench Reaction D->E F Extraction E->F G Drying and Concentration F->G H Column Chromatography G->H I I H->I Characterization catalytic_strategies cluster_methods Catalytic N-Alkylation Methods Pyrrole This compound Base Base-Catalyzed Pyrrole->Base Strong/Weak Base + Alkyl Halide PTC Phase-Transfer Catalysis Pyrrole->PTC PTC Catalyst + Base + Alkyl Halide Mitsunobu Mitsunobu Reaction Pyrrole->Mitsunobu PPh3/DIAD + Alcohol Product Product Base->Product N-Alkyl-pyrrole-2-carbonitrile PTC->Product Mitsunobu->Product

References

Troubleshooting & Optimization

Technical Support Center: Pyrrole-2-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Pyrrole-2-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields. Below you will find troubleshooting guides and FAQs to address specific issues encountered during synthesis.

Troubleshooting Guides

This section provides practical, question-and-answer-based solutions to specific issues that may arise during the synthesis of this compound.

Question 1: My direct C-H cyanation reaction is resulting in a low yield. What are the general factors I should consider?

Answer: Low yields in direct C-H cyanation of pyrroles are often attributed to several key factors. A systematic approach to troubleshooting is recommended.

  • Catalyst System: The choice and loading of the catalyst are critical. For instance, rhodium-catalyzed methods may require specific ligands and additives to ensure high efficiency.[1] Some reactions may suffer from high catalyst loading or the need for super-stoichiometric amounts of expensive additives.[1]

  • Cyanating Agent: The reactivity of the cyanating agent is crucial. While some modern reagents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) are efficient and environmentally friendly, others may be less effective or lead to side products.[1][2]

  • Reaction Conditions: Temperature, reaction time, and solvent must be carefully optimized. Harsh reaction conditions can lead to substrate degradation or byproduct formation.[1][3]

  • Purity of Starting Materials: Impurities in the pyrrole (B145914) substrate or reagents can poison the catalyst or lead to unwanted side reactions. Always use freshly purified reagents and dry solvents.[3]

  • Protecting Groups: For direct C-H functionalization, a directing group on the pyrrole nitrogen is often necessary to achieve C2 selectivity. Ensure the directing group is stable under the reaction conditions and is readily removable.[1]

A logical workflow for troubleshooting low yields in direct C-H cyanation can help identify the root cause.

G start Low Yield in C-H Cyanation catalyst Is the catalyst active? start->catalyst reagents Are reagents pure & dry? catalyst->reagents Yes sol_catalyst1 Check catalyst source/batch. Increase catalyst loading. catalyst->sol_catalyst1 No conditions Are reaction conditions optimal? reagents->conditions Yes sol_reagents Purify pyrrole substrate. Use freshly opened/distilled solvents. Check cyanating agent purity. reagents->sol_reagents No sol_conditions Optimize temperature and time. Screen different solvents. Ensure inert atmosphere. conditions->sol_conditions No end Yield Improved conditions->end Yes sol_catalyst2 Screen different catalysts (e.g., Rh(III) vs. Cu(I)). sol_catalyst1->sol_catalyst2 sol_catalyst2->end sol_reagents->end sol_conditions->end

Caption: Troubleshooting workflow for low-yield direct C-H cyanation.

Question 2: I am using a two-step approach (formylation then dehydration) and the dehydration of pyrrole-2-carboxaldehyde oxime is inefficient. How can I improve this step?

Answer: The dehydration of the intermediate aldoxime to a nitrile is a critical step where yield can be lost. The choice of dehydrating agent is paramount.

  • Reagent Selection: A wide variety of dehydrating agents are available, ranging from classic reagents like acetic anhydride (B1165640) to modern, milder options. Reagents like trichloroacetonitrile, XtalFluor-E, and propylphosphonic anhydride (T3P) have been shown to be effective under mild conditions.[4][5]

  • Reaction Conditions: Many modern dehydration reactions can be performed at room temperature, which minimizes side reactions and degradation of sensitive substrates.[5] However, some reagents may require heating.[6]

  • Solvent Choice: The choice of solvent can significantly impact the reaction. While some catalytic dehydrations require a nitrile-containing solvent, many modern methods work well in common organic solvents like toluene (B28343) or ethyl acetate (B1210297), and even in water.[4][5][7]

  • Byproduct Formation: Be aware that some dehydrating agents can generate problematic byproducts. For example, using BOP reagent generates hexamethylphosphoramide (B148902) (HMPA), while an alternative like Bt-OTs avoids this.[6]

Question 3: My Vilsmeier-Haack formylation of pyrrole is producing a dark-colored, complex mixture with a low yield of pyrrole-2-carboxaldehyde. What is going wrong?

Answer: The Vilsmeier-Haack reaction, while effective for formylating electron-rich heterocycles like pyrrole, can be problematic if not controlled properly.[8][9]

  • Reagent Stoichiometry and Addition: The Vilsmeier reagent is typically formed in situ from a tertiary amide (like DMF) and phosphorus oxychloride (POCl₃).[10] The order and temperature of addition are critical. The reagent should be prepared at a low temperature (e.g., 0 °C) before adding the pyrrole substrate slowly to control the exothermic reaction.

  • Temperature Control: Pyrrole is prone to polymerization under strongly acidic or high-temperature conditions. Maintaining a low temperature throughout the reaction and workup is essential to prevent the formation of polymeric tars.

  • Side Reactions: The Vilsmeier reagent is a powerful electrophile. Besides formylation, it can react with other functional groups or lead to disubstitution if the conditions are too harsh or the stoichiometry is incorrect.[11]

  • Hydrolysis Step: The intermediate iminium salt must be carefully hydrolyzed to the aldehyde. This is typically done by adding the reaction mixture to a cold aqueous base (e.g., sodium acetate or sodium hydroxide (B78521) solution), which also neutralizes the strong acid.[12][13]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main strategies:

  • Direct C-H Cyanation: This is a one-step method where a C-H bond at the 2-position of the pyrrole ring is directly converted to a C-CN bond using a transition metal catalyst (e.g., Rhodium, Copper) and a cyanide source.[2][14]

  • Two-Step Synthesis via Formylation-Dehydration: This classic and robust method involves two distinct steps:

    • Step 1: Formylation: Introduction of a formyl group (-CHO) at the 2-position, typically via the Vilsmeier-Haack reaction, to produce pyrrole-2-carboxaldehyde.[12]

    • Step 2: Conversion to Nitrile: The aldehyde is first converted to an aldoxime (-CH=NOH), which is then dehydrated to the nitrile (-CN).[15]

G cluster_0 Route 1: Direct C-H Cyanation cluster_1 Route 2: Two-Step Synthesis start Pyrrole cyanation Direct Cyanation (e.g., [Rh], NCTS) start->cyanation formylation Vilsmeier-Haack Formylation start->formylation product This compound cyanation->product intermediate Pyrrole-2-carboxaldehyde Oxime formylation->intermediate dehydration Dehydration intermediate->dehydration dehydration->product

Caption: Primary synthetic routes to this compound.

Q2: How can I control the regioselectivity of cyanation on a substituted pyrrole?

A2: Achieving high regioselectivity is a common challenge. For direct C-H functionalization, the outcome is heavily influenced by both electronic and steric factors. Using a directing group on the pyrrole nitrogen (e.g., pyridine (B92270), pyrimidine) can effectively direct the cyanation to the C2 position.[1] For methods involving electrophilic attack, such as using chlorosulfonyl isocyanate (CSI), the presence of a strong electron-withdrawing group at the C2 position (like a trichloroacetyl group) can direct subsequent substitution to the C4 position.[11][16]

Q3: Are there catalytic methods for the dehydration of aldoximes to nitriles?

A3: Yes, several catalytic systems have been developed. These are often advantageous as they avoid the use of stoichiometric, and sometimes harsh, dehydrating agents. Examples include systems based on iron, ruthenium, and selenium.[7][15] An iron salt, for instance, can catalyze the dehydration of aldoximes without requiring other reagents or nitrile-based solvents.[7]

Data Presentation

Table 1: Comparison of Selected Dehydrating Agents for Aldoxime to Nitrile Conversion

This table summarizes the performance of various reagents for the dehydration of aldoximes, a key step in the two-step synthesis of this compound.

Dehydrating Agent/SystemSolventTemperature (°C)Reaction TimeTypical Yield (%)Reference
TrichloroacetonitrileTolueneRefluxNot specifiedModerate to Good[4]
XtalFluor-EEthyl AcetateRoom Temp.< 1 hourUp to 99%[5]
Propylphosphonic anhydride (T3P)Not specifiedNot specifiedNot specifiedExcellent[15]
Iron Catalyst (FeCl₃)Toluene11024 hoursGood[7]
BOP / DBUCH₂Cl₂Room Temp.Not specifiedGood[6]
SO₂F₂Not specifiedNot specifiedNot specifiedGood[15]

Experimental Protocols

Protocol 1: Rhodium-Catalyzed C2-Selective Cyanation of N-Pyridylpyrrole

This protocol is adapted from a reported method for the direct cyanation of pyrroles.[1]

  • Reaction Setup: To an oven-dried screw-cap vial, add N-(pyridin-2-yl)-1H-pyrrole (1.0 eq), [RhCp*Cl₂]₂ (2.5 mol %), AgSbF₆ (20 mol %), and NCTS (1.2 eq).

  • Solvent Addition: Add 1,2-dichloroethane (B1671644) (DCE) as the solvent under an inert atmosphere (e.g., Argon or Nitrogen).

  • Reaction: Seal the vial and stir the mixture vigorously at 100 °C for the specified time (monitor by TLC or GC-MS, typically 12-24 hours).

  • Workup: After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the 2-cyanopyrrole product.

Protocol 2: Two-Step Synthesis via Vilsmeier-Haack and Dehydration

Step A: Vilsmeier-Haack Formylation of Pyrrole [12]

  • Reagent Preparation: In a three-neck flask equipped with a dropping funnel and a thermometer, cool phosphorus oxychloride (POCl₃, 1.1 eq) in anhydrous DMF (3.0 eq) to 0-5 °C with an ice bath. Stir for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Slowly add a solution of pyrrole (1.0 eq) in anhydrous DMF dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 40-50 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Hydrolysis: Cool the reaction mixture back to 0 °C and carefully pour it onto a stirred mixture of ice and aqueous sodium acetate solution.

  • Workup and Isolation: Stir for 1 hour, then extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by chromatography or recrystallization to yield pyrrole-2-carboxaldehyde.

Step B: Oxime Formation and Dehydration with XtalFluor-E [5]

  • Oxime Formation: Dissolve pyrrole-2-carboxaldehyde (1.0 eq) in ethanol. Add hydroxylamine (B1172632) hydrochloride (1.2 eq) and a base such as pyridine or sodium acetate (1.5 eq). Stir at room temperature until the aldehyde is consumed (monitor by TLC). Remove the solvent and isolate the crude pyrrole-2-carboxaldehyde oxime.

  • Dehydration: Dissolve the crude oxime in ethyl acetate. Add XtalFluor-E (1.1 eq) portion-wise at room temperature.

  • Reaction: Stir the mixture at room temperature for approximately 1 hour.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The resulting this compound can be further purified by column chromatography if necessary.

References

Technical Support Center: Purification of Crude Pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice and frequently asked questions for the purification of crude Pyrrole-2-carbonitrile by distillation. It is intended for researchers, scientists, and professionals in drug development who are working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the boiling point of this compound, and why are there different values reported?

A1: The boiling point of this compound is highly dependent on the pressure. At atmospheric pressure (760 mmHg), it boils at approximately 252.3°C[1]. However, the compound is sensitive to high temperatures, which can cause decomposition and polymerization[2][3]. Therefore, purification is almost always performed under reduced pressure (vacuum distillation). Common literature values for its boiling point under vacuum are in the range of 89-94°C at 1.5-2 mmHg[4][5].

Q2: Why is vacuum distillation the recommended method for purifying this compound?

A2: Vacuum distillation is essential for two primary reasons:

  • Thermal Stability: this compound, like many pyrrole (B145914) derivatives, is prone to thermal degradation, oxidation, and polymerization at high temperatures[2][6]. Lowering the pressure significantly reduces the boiling point, allowing for distillation at a much lower and safer temperature, which minimizes product loss.

  • Purity: It is highly effective for separating the desired product from non-volatile impurities, such as polymerization products, salts, and residual starting materials[6].

Q3: My crude this compound is a dark oil. Is this normal, and can it be purified by distillation?

A3: Yes, it is common for crude pyrroles to be dark in color[6]. This coloration is often due to the formation of colored impurities from oxidation and polymerization upon exposure to air, light, or residual acids from the synthesis[3][6]. Vacuum distillation is an effective method for separating the pure, typically colorless to light yellow, this compound from these dark, non-volatile impurities.

Q4: What are the common impurities found in crude this compound, and how can they be removed?

A4: Common impurities may include:

  • Residual Solvents: Solvents from the synthesis (e.g., toluene, DMF) can be removed as a low-boiling initial fraction during distillation[7].

  • Water: Can be removed by azeotropic distillation with a suitable solvent or by careful drying of the crude product before distillation[8].

  • Acidic or Basic Impurities: These can be removed with an appropriate aqueous wash (e.g., dilute sodium bicarbonate for acids, dilute HCl for bases) before the final distillation[9].

  • Polymeric Byproducts: These are typically non-volatile and will remain in the distillation flask as a residue[6].

Q5: How can I ensure my crude product is sufficiently dry before distillation?

A5: Water can be a persistent contaminant. To dry the crude product, you can dissolve it in a suitable organic solvent (like dichloromethane (B109758) or ethyl acetate), wash it with brine, and then dry the organic layer over an anhydrous drying agent such as sodium sulfate (B86663) or magnesium sulfate. The solvent is then carefully removed under reduced pressure before proceeding with the distillation. For pyrroles, brief contact with solid potassium hydroxide (B78521) has also been used for drying, but prolonged contact should be avoided as it can lead to the formation of non-volatile potassium pyrrole[8][10].

Quantitative Data Summary

The following table summarizes the key physical properties of this compound.

PropertyValuePressureSource(s)
Boiling Point 252.3 °C760 mmHg[1]
92-94 °C2 mmHg
89-90 °C1.5 - 1.6 mmHg[4][5]
Density 1.081 g/mLat 25 °C
1.16 g/mLNot specified[1]
Refractive Index 1.5513at 20 °C
1.5475 - 1.5505Not specified[1]

Troubleshooting Guide for Distillation

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Distilling Over 1. Vacuum is not low enough (pressure is too high).2. Heating mantle temperature is too low.3. System has a leak.4. Significant amount of non-volatile impurities.1. Ensure the vacuum pump is functioning correctly and can achieve the required pressure (<2 mmHg).2. Gradually increase the heating bath temperature. The bath should be ~20-30 °C higher than the desired vapor temperature.3. Check all joints and connections for leaks. Re-grease joints if necessary[2].4. This is expected; the goal is to separate the product from this residue.
Product is Colored After Distillation 1. Distillation temperature is too high, causing thermal decomposition.2. Air leak in the system is causing oxidation.3. Co-distillation of a colored, volatile impurity.1. Improve the vacuum to allow distillation at a lower temperature.2. Ensure the system is completely sealed and under an inert atmosphere (e.g., backfill with Nitrogen or Argon after evacuation)[6].3. Collect fractions. The main fraction should be colorless. If all fractions are colored, pre-purification (e.g., column chromatography) may be needed.
Low Yield After Distillation 1. Product decomposition due to excessive heat or prolonged heating time.2. Inefficient condensation of the product vapor.3. Product loss due to bumping.4. Formation of non-volatile potassium pyrrole from prolonged contact with KOH (if used for drying).1. Use a high vacuum and ensure the distillation is performed as quickly as possible.2. Check that the condenser has a sufficient flow of cold water.3. Use a stir bar or boiling chips for smooth boiling. Apply vacuum gradually to the heated flask.4. Minimize contact time with solid KOH during any drying step[8][10].
Bumping or Unstable Boiling 1. Lack of boiling chips or inadequate stirring.2. Heating is too rapid or uneven.3. Applying vacuum too quickly to a hot liquid.1. Always use a magnetic stir bar or fresh boiling chips.2. Heat the flask gradually and evenly using an oil or sand bath.3. Ensure smooth boiling is established before fully applying the vacuum.
Pressure is Unstable During Distillation 1. Leak in the distillation apparatus.2. Outgassing of residual low-boiling solvents.3. The vacuum pump is not adequately protected by a cold trap.1. Re-check all seals, joints, and tubing for leaks.2. Collect an initial fraction of volatile impurities until the pressure stabilizes before increasing the temperature to distill the main product.3. Ensure a cold trap (e.g., with dry ice/acetone or liquid nitrogen) is placed between the apparatus and the pump to trap volatile vapors.

Experimental Protocol: Vacuum Distillation of this compound

This protocol describes a general procedure for the purification of multi-gram quantities of crude this compound.

Materials:

  • Crude this compound

  • Round-bottom flask (sized so the crude material fills it no more than halfway)

  • Short-path distillation head with a Vigreux column

  • Receiving flasks (pre-weighed)

  • Magnetic stirrer and stir bar

  • Heating mantle with a sand or oil bath

  • Thermometer and adapter

  • Vacuum pump with pressure gauge and a cold trap

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is clean and dry. Use high-vacuum grease sparingly on all ground glass joints to ensure a good seal. Place a magnetic stir bar in the distillation flask.

  • Charging the Flask: Add the crude this compound to the distillation flask.

  • System Evacuation: Connect the apparatus to the vacuum pump with the cold trap in-line. Begin stirring and slowly open the system to the vacuum. Be mindful of any bumping from residual solvents.

  • Heating: Once a stable vacuum is achieved (ideally < 2 mmHg), begin to gently heat the distillation flask using the oil or sand bath.

  • Collecting Fractions:

    • Fore-run: Collect any initial low-boiling fractions, which may contain residual solvents or water. The distillation head temperature will be low and may fluctuate.

    • Main Fraction: As the temperature of the heating bath is gradually increased, the product will begin to distill. The vapor temperature should stabilize at the boiling point corresponding to the system's pressure (e.g., ~92-94 °C at 2 mmHg). Collect this main fraction in a clean, pre-weighed receiving flask. The distillate should be colorless to pale yellow.

  • Completion: Stop the distillation when the vapor temperature begins to drop, or when only a small amount of dark, tarry residue remains in the distillation flask[6].

  • Shutdown: Turn off the heater and allow the apparatus to cool to room temperature. Carefully and slowly vent the system by introducing an inert gas. Do not vent with air, as this can cause oxidation of the hot product and residue.

  • Recovery: Disassemble the apparatus and determine the weight of the purified product. Store the purified this compound under an inert atmosphere and protected from light, as it is air and light sensitive[1].

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the distillation of this compound.

G start Distillation Problem issue_no_product No/Low Product Distilling start->issue_no_product issue_colored Colored Distillate start->issue_colored issue_low_yield Low Yield start->issue_low_yield issue_unstable Unstable Boiling / Pressure start->issue_unstable cause_vacuum Check Vacuum & Leaks issue_no_product->cause_vacuum Possible Cause cause_temp Check Temperature issue_no_product->cause_temp Possible Cause cause_oxidation Check for Air Leaks issue_colored->cause_oxidation Possible Cause cause_decomp Decomposition? issue_colored->cause_decomp Possible Cause issue_low_yield->cause_vacuum Possible Cause issue_low_yield->cause_decomp Possible Cause issue_unstable->cause_vacuum Possible Cause cause_bumping Ensure Smooth Boiling issue_unstable->cause_bumping Possible Cause sol_fix_leaks Reseal Joints Check Pump cause_vacuum->sol_fix_leaks Solution sol_inc_temp Increase Bath Temp Gradually cause_temp->sol_inc_temp Solution sol_inert_gas Use Inert Atmosphere cause_oxidation->sol_inert_gas Solution sol_lower_bp Improve Vacuum to Lower Temp cause_decomp->sol_lower_bp Solution sol_stir Use Stir Bar / Boiling Chips cause_bumping->sol_stir Solution

Caption: Troubleshooting workflow for this compound distillation.

References

Technical Support Center: Isolating 2-Cyanopyrrole Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols and troubleshooting advice for the purification of 2-cyanopyrrole derivatives using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for the purification of 2-cyanopyrrole derivatives?

A1: Silica (B1680970) gel is the most frequently used stationary phase for the column chromatography of 2-cyanopyrrole derivatives.[1][2] For particularly basic derivatives that may interact strongly with the acidic silanol (B1196071) groups of silica, neutral or basic alumina (B75360) can be a suitable alternative.[3]

Q2: Which mobile phase systems are typically used for the elution of 2-cyanopyrrole derivatives?

A2: A non-polar/polar solvent system is standard. Commonly, a mixture of hexane (B92381) and ethyl acetate (B1210297) is employed, with the polarity being gradually increased to facilitate elution.[1][2] Other solvents like dichloromethane (B109758) can also be used in the mobile phase.[4]

Q3: My 2-cyanopyrrole derivative is streaking or tailing on the silica gel column. How can I resolve this?

A3: Streaking or tailing is a common issue when purifying polar compounds like 2-cyanopyrrole derivatives on silica gel, often due to strong interactions with the acidic stationary phase.[3] To mitigate this, you can:

  • Add a basic modifier: Incorporate a small amount (0.1-1%) of triethylamine (B128534) or pyridine (B92270) into your eluent to neutralize the acidic sites on the silica gel.[3]

  • Use a different stationary phase: Consider using neutral or basic alumina, which is less acidic than silica gel.[3]

  • Deactivate the silica gel: You can pretreat the silica gel with a solution of triethylamine in a non-polar solvent before packing the column.[3]

Q4: My purified 2-cyanopyrrole fractions are colored, but the starting material was not. What is the cause and how can I prevent it?

A4: Color formation in purified pyrroles is often due to oxidation or decomposition.[3][5] Pyrroles, particularly those that are electron-rich, can be sensitive to air and light.[3] To prevent this:

  • Minimize exposure: Work quickly and, if possible, under an inert atmosphere (e.g., nitrogen or argon).[3]

  • Store properly: Keep purified compounds in amber vials at low temperatures.[3]

  • Acid Scavenging: Ensure all acidic residues from the synthesis are removed during the workup before purification, as they can accelerate decomposition.[3]

Q5: The compound seems to be decomposing on the column. What can I do?

A5: If you suspect your 2-cyanopyrrole derivative is unstable on silica gel, you can test its stability by spotting it on a TLC plate and letting it sit for a while before eluting to see if degradation occurs.[6] If it is unstable, consider switching to a less acidic stationary phase like alumina or deactivating the silica gel.[3][6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor Separation/Overlapping Peaks Incorrect mobile phase polarity.Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. Start with a low polarity and gradually increase it (gradient elution).[3]
Column overloaded.Reduce the amount of crude material loaded onto the column. Use a wider column for larger sample sizes.[7]
Compound Elutes Too Quickly (with solvent front) Mobile phase is too polar.Start with a less polar solvent system. Check the first few fractions to ensure the compound was not missed.[6]
Compound Does Not Elute Mobile phase is not polar enough.Gradually increase the polarity of the eluent. If the compound is very polar, consider a more polar solvent combination.
Compound decomposed on the column.Test for stability on silica TLC plates.[6] If unstable, use a deactivated stationary phase or an alternative like alumina.[3]
Streaking/Tailing of Peaks Strong interaction with acidic silica.Add a basic modifier like triethylamine (0.1-1%) to the eluent.[3] Use neutral or basic alumina as the stationary phase.[3]
Colored Impurities in Fractions Oxidation or decomposition of the pyrrole.Minimize exposure to air and light during the purification process.[3] Consider treating the crude product with activated charcoal before chromatography, but be aware this may reduce yield.[3]
Residual metal catalysts from synthesis.Ensure proper workup to remove catalysts before purification. A second column pass may be necessary.[3]

Experimental Protocol: Column Chromatography of a 2-Cyanopyrrole Derivative

This protocol provides a general methodology. Specific solvent ratios and column dimensions should be optimized based on the specific derivative and the results of preliminary TLC analysis.

1. Preparation of the Stationary Phase (Slurry Packing):

  • Weigh out an appropriate amount of silica gel (typically 230-400 mesh) in a beaker. The amount will depend on the quantity of the crude product to be purified.
  • In a fume hood, add the initial, low-polarity mobile phase (e.g., a mixture of hexane and ethyl acetate) to the silica gel to create a slurry.
  • Stir the slurry gently with a glass rod to remove any air bubbles.

2. Packing the Column:

  • Secure a glass chromatography column vertically. Ensure the stopcock is closed.
  • Place a small plug of cotton or glass wool at the bottom of the column.
  • Add a thin layer of sand on top of the cotton plug.
  • Pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any trapped air.
  • Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent disturbance when adding the sample and eluent.
  • Open the stopcock and drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

3. Sample Loading:

  • Wet Loading: Dissolve the crude 2-cyanopyrrole derivative in a minimal amount of the mobile phase or a slightly more polar solvent.[8] Using a pipette, carefully add the sample solution to the top of the silica bed.[8] Allow the sample to adsorb onto the silica by draining the solvent until it reaches the top of the sand.[8]
  • Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[8] Carefully add this powder to the top of the packed column.[8]

4. Elution:

  • Carefully add the mobile phase to the top of the column.
  • Begin collecting fractions in test tubes or vials.
  • If using a gradient elution, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate). This is often necessary for eluting more polar compounds.[3]

5. Analysis of Fractions:

  • Monitor the elution of the compound by spotting the collected fractions on TLC plates and visualizing under UV light or with a suitable stain.
  • Combine the fractions that contain the pure desired product.

6. Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 2-cyanopyrrole derivative.

Visualizations

experimental_workflow Experimental Workflow for Column Chromatography prep_slurry 1. Prepare Silica Gel Slurry pack_column 2. Pack the Column prep_slurry->pack_column load_sample 3. Load Sample (Wet or Dry) pack_column->load_sample elute 4. Elute with Mobile Phase load_sample->elute collect_fractions 5. Collect Fractions elute->collect_fractions analyze_fractions 6. Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure 7. Combine Pure Fractions analyze_fractions->combine_pure Identify pure fractions isolate_product 8. Isolate Product (Evaporation) combine_pure->isolate_product

Caption: Experimental Workflow for Column Chromatography.

troubleshooting_guide Troubleshooting Column Chromatography Issues start Problem Encountered poor_separation Poor Separation? start->poor_separation streaking Streaking/Tailing? start->streaking no_elution Compound Not Eluting? start->no_elution colored_fractions Colored Fractions? start->colored_fractions overloaded Overloaded Column? poor_separation->overloaded Yes wrong_solvent Incorrect Solvent Polarity? poor_separation->wrong_solvent No polar_compound Polar Compound on Silica? streaking->polar_compound Yes solvent_polarity Solvent Polarity Too Low? no_elution->solvent_polarity Yes oxidation Oxidation/Decomposition? colored_fractions->oxidation Yes overloaded->wrong_solvent No sol_overloaded Reduce Sample Load overloaded->sol_overloaded Yes sol_wrong_solvent Optimize Mobile Phase via TLC wrong_solvent->sol_wrong_solvent Yes sol_add_base Add Basic Modifier (e.g., Et3N) polar_compound->sol_add_base Yes sol_change_stationary Use Alumina or Deactivated Silica sol_add_base->sol_change_stationary If persists decomposition Compound Decomposed? solvent_polarity->decomposition No sol_increase_polarity Increase Eluent Polarity solvent_polarity->sol_increase_polarity Yes sol_decomposition Test Stability & Change Stationary Phase decomposition->sol_decomposition Yes sol_inert_atmosphere Use Inert Atmosphere / Minimize Light oxidation->sol_inert_atmosphere Yes sol_charcoal Treat with Activated Charcoal oxidation->sol_charcoal Alternative

Caption: Troubleshooting Common Column Chromatography Issues.

References

Preventing polymerization of pyrrole during acidic reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrrole (B145914) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the unwanted polymerization of pyrrole during acidic reactions. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate the complexities of pyrrole chemistry and ensure the success of your experiments.

Troubleshooting Guides

This section provides practical, question-and-answer-based solutions to specific issues that may arise during acid-catalyzed reactions involving pyrrole and its derivatives.

Issue 1: My reaction mixture is turning dark/black and I'm getting a low yield of my desired product.

  • Question: I'm running an acid-catalyzed reaction with a pyrrole derivative, and the solution is turning into a dark, tarry mixture. What is happening and how can I prevent it?

  • Answer: The formation of a dark, tarry substance is a classic indication of pyrrole polymerization. Pyrrole is highly susceptible to polymerization under strongly acidic conditions.[1][2] The acid protonates the pyrrole ring, making it highly reactive and prone to electrophilic attack by other pyrrole molecules, leading to a chain reaction.[3][4]

    Solutions:

    • Lower the Reaction Temperature: Excessively high temperatures can accelerate polymerization.[2] Consider running your reaction at a lower temperature, even if it requires a longer reaction time.

    • Use a Milder Acid Catalyst: Strong mineral acids (e.g., H₂SO₄, HCl) are often too harsh.[5] Switch to a weaker Brønsted acid like acetic acid or p-toluenesulfonic acid.[1][6] Lewis acids can also be a milder alternative.[7][8]

    • Control the pH: For reactions in aqueous media, maintaining a pH above 3 can help suppress polymerization while still allowing for acid catalysis of reactions like the Paal-Knorr synthesis.[6]

    • Use an N-Protecting Group: Introducing an electron-withdrawing protecting group on the pyrrole nitrogen, such as a sulfonyl or alkoxycarbonyl group, can significantly reduce the ring's reactivity and prevent polymerization.[9][10]

Issue 2: My Paal-Knorr synthesis is producing byproducts, including what appears to be a furan (B31954) derivative.

  • Question: I am attempting a Paal-Knorr pyrrole synthesis, but I am observing significant byproduct formation, and I suspect some of it is a furan. How can I improve the selectivity for the pyrrole product?

  • Answer: In the Paal-Knorr synthesis, the formation of a furan is a known side reaction, especially under strongly acidic conditions (pH < 3).[6] The reaction mechanism can shift towards an acid-catalyzed cyclization and dehydration of the 1,4-dicarbonyl compound itself, leading to the furan byproduct.[1]

    Solutions:

    • Adjust the pH: Ensure your reaction conditions are neutral or only weakly acidic. The use of amine or ammonium (B1175870) hydrochloride salts can also lead to furan formation.[6]

    • Use an Excess of the Amine: Employing an excess of the primary amine or ammonia (B1221849) can help to favor the pyrrole formation pathway over the competing furan synthesis.[1]

    • Catalyst Choice: While an acid catalyst accelerates the reaction, consider using a very mild one like acetic acid.[6] Some Paal-Knorr reactions can even proceed under neutral conditions, albeit more slowly.[6]

Issue 3: My reaction is sluggish and does not go to completion, even with an acid catalyst.

  • Question: I'm trying to avoid polymerization by using mild conditions, but now my reaction is very slow or incomplete. How can I drive the reaction to completion without causing degradation?

  • Answer: Finding the right balance between reactivity and stability is key. If your reaction is too slow, there are several ways to gently encourage it without resorting to harsh conditions that favor polymerization.

    Solutions:

    • Moderate Increase in Temperature: Gradually increase the reaction temperature while carefully monitoring for any signs of decomposition or polymerization (e.g., color change).[1]

    • Microwave-Assisted Synthesis: Microwave irradiation can often accelerate the reaction at lower temperatures and for shorter durations, which can minimize byproduct formation.[2]

    • Optimize Catalyst Loading: Ensure you are using an appropriate amount of your chosen mild acid catalyst. For some reactions, a catalytic amount of iodine can be effective.[1]

    • Consider a Lewis Acid Catalyst: Lewis acids like ZrOCl₂·8H₂O, Sc(OTf)₃, or FeCl₃ can be highly efficient and may promote the desired reaction under milder conditions than strong Brønsted acids.[7][11][12]

Frequently Asked Questions (FAQs)

  • Q1: What is the fundamental mechanism of acid-catalyzed pyrrole polymerization?

    • A1: The process begins with the protonation of the pyrrole ring by a strong acid. This makes the ring highly electrophilic. Another neutral pyrrole molecule then acts as a nucleophile and attacks the protonated ring, forming a dimer. This process continues in a chain reaction, leading to the formation of polypyrrole.[3]

  • Q2: What are N-protecting groups and how do they prevent polymerization?

    • A2: N-protecting groups are chemical moieties that are temporarily attached to the nitrogen of the pyrrole ring. Electron-withdrawing groups, such as sulfonyl (e.g., tosyl) or alkoxycarbonyl (e.g., Boc, Troc), decrease the electron density of the pyrrole ring. This reduction in reactivity makes the ring less susceptible to protonation and subsequent electrophilic attack, thereby preventing polymerization.[9][10] These groups can be removed later in the synthetic sequence to yield the N-H pyrrole.

  • Q3: Can I use Lewis acids instead of Brønsted acids to catalyze my reaction?

    • A3: Yes, Lewis acids are an excellent alternative to Brønsted acids for many pyrrole syntheses.[7] They function by coordinating to a carbonyl oxygen (in the case of the Paal-Knorr synthesis, for example), which activates it for nucleophilic attack without needing to protonate the pyrrole ring directly. This can lead to milder reaction conditions and reduced polymerization.[13]

  • Q4: How can I safely store pyrrole to prevent spontaneous polymerization?

    • A4: Pyrrole can polymerize over time, even in the absence of strong acids, often initiated by light or oxygen. It is best stored at low temperatures (0-6°C) under an inert atmosphere (nitrogen or argon). For long-term storage, freezing at -80°C has been shown to be effective.[14]

Data Presentation: Catalyst Comparison for Paal-Knorr Synthesis

The choice of catalyst can significantly impact the yield and reaction time of the Paal-Knorr synthesis. Below is a comparison of various catalysts used for the synthesis of N-substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.

CatalystTypical Loading (mol%)SolventTemperature (°C)TimeYield (%)Reference(s)
Acetic AcidSolventNoneReflux15-30 min>60[1][2]
p-Toluenesulfonic acidCatalyticBenzeneRefluxVariable>60[15]
ZrOCl₂·8H₂O5None605 min97[11]
Sc(OTf)₃CatalyticVariable90-11030 minHigh[8]
FeCl₃·7H₂O2Water6015-20 min74-98[12]
Iodine10None605-10 minHigh[1]
Montmorillonite KSF-Dichloromethane (B109758)Room Temp1-25 h69-96[7]
CATAPAL 200 (Alumina)40 mgNone6045 min68-97[7]
SaccharinCatalyticNone8015-30 min85-95[11]

Experimental Protocols

Protocol 1: General Paal-Knorr Synthesis using Acetic Acid

This protocol describes a classic method for synthesizing 2,5-dimethyl-1-phenylpyrrole.

  • Materials:

    • Acetonylacetone (1,4-diketone)

    • Aniline (B41778) (primary amine)

    • Glacial Acetic Acid

  • Procedure:

    • In a round-bottom flask, combine acetonylacetone (1.0 eq) and aniline (1.1 eq).

    • Add glacial acetic acid as the solvent.

    • Fit the flask with a reflux condenser and heat the mixture to reflux.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 15-30 minutes.

    • Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

    • Add cold 0.5 M hydrochloric acid to the cooled mixture to precipitate the product.

    • Collect the resulting crystals by vacuum filtration and wash them with cold water.

    • The crude product can be further purified by recrystallization.[2]

Protocol 2: N-Boc Protection of Pyrrole

This protocol details the protection of the pyrrole nitrogen with a tert-butyloxycarbonyl (Boc) group.

  • Materials:

    • Pyrrole

    • Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

    • 4-Dimethylaminopyridine (DMAP)

    • Tetrahydrofuran (THF), anhydrous

    • Dichloromethane

    • Deionized water

    • Brine

  • Procedure:

    • In a flask under an inert atmosphere (e.g., nitrogen), dissolve pyrrole (1.0 eq) and a catalytic amount of DMAP in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Add di-tert-butyl dicarbonate (1.5 eq) to the solution in one portion.

    • Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature over 4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the THF in vacuo.

    • Dissolve the crude material in dichloromethane (20 mL).

    • Wash the organic layer twice with deionized water (2 x 10 mL) and once with brine (1 x 10 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the N-Boc-protected pyrrole.[16]

Protocol 3: Deprotection of N-Tosyl (Ts) Pyrrole

This protocol describes the removal of a tosyl protecting group from a pyrrole nitrogen.

  • Materials:

  • Procedure:

    • In a flask, dissolve the N-tosyl-pyrrole derivative (0.5 mmol) in ethanol (5.0 mL).

    • Add potassium hydroxide (1.5 mmol).

    • Stir the reaction mixture at 35°C for 16 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, perform an appropriate aqueous workup and extract the product with an organic solvent.

    • Purify the product as necessary, typically by column chromatography.[17]

Visualizations

Diagram 1: Acid-Catalyzed Polymerization of Pyrrole

G cluster_initiation Initiation cluster_propagation Propagation cluster_chain_growth Chain Growth Pyrrole1 Pyrrole ProtonatedPyrrole Protonated Pyrrole (Electrophile) Pyrrole1->ProtonatedPyrrole Protonation H_plus H+ H_plus->Pyrrole1 Dimer_cation Dimer Cation ProtonatedPyrrole->Dimer_cation Electrophilic Attack Pyrrole2 Pyrrole (Nucleophile) Pyrrole2->ProtonatedPyrrole Dimer Dimer Dimer_cation->Dimer Deprotonation (-H+) MorePyrrole + (n-2) Pyrrole + Acid Dimer->MorePyrrole Repeats Polymer Polypyrrole (Insoluble Polymer) MorePyrrole->Polymer

Caption: Mechanism of acid-catalyzed pyrrole polymerization.

Diagram 2: Paal-Knorr Pyrrole Synthesis Workflow

G start Start reactants Combine: 1,4-Dicarbonyl Primary Amine/Ammonia start->reactants conditions Add Solvent & Mild Acid Catalyst (e.g., Acetic Acid) reactants->conditions reaction Heat Reaction Mixture (e.g., Reflux or Microwave) conditions->reaction monitoring Monitor by TLC reaction->monitoring monitoring->reaction Incomplete workup Cool, Precipitate, Filter, & Wash monitoring->workup Complete purification Purify (e.g., Recrystallization) workup->purification product Final Pyrrole Product purification->product

Caption: General experimental workflow for the Paal-Knorr synthesis.

Diagram 3: Paal-Knorr Synthesis vs. Polymerization

G cluster_desired Desired Pathway: Paal-Knorr Synthesis cluster_undesired Undesired Pathway: Polymerization Pyrrole Pyrrole Starting Material Dicarbonyl 1,4-Dicarbonyl ProtonatedPyrrole Protonated Pyrrole Pyrrole->ProtonatedPyrrole Hemiaminal Hemiaminal Intermediate Dicarbonyl->Hemiaminal Amine Primary Amine Amine->Hemiaminal MildAcid Mild Acid (pH > 3) MildAcid->Dicarbonyl Catalyzes Cyclization Cyclization & Dehydration Hemiaminal->Cyclization SubstitutedPyrrole Substituted Pyrrole Cyclization->SubstitutedPyrrole StrongAcid Strong Acid (pH < 3) StrongAcid->Pyrrole Protonates PolymerChain Growing Polymer Chain ProtonatedPyrrole->PolymerChain Attacks another Pyrrole Polymer Insoluble Polymer PolymerChain->Polymer Propagation

Caption: Logical relationship between desired synthesis and undesired polymerization.

References

Technical Support Center: Nitration of Pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of Pyrrole-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges encountered during the nitration of this compound?

The nitration of this compound presents several key challenges:

  • Ring Sensitivity and Polymerization: The pyrrole (B145914) ring is highly activated towards electrophilic attack and is sensitive to strong acids. Standard nitrating conditions, such as a mixture of sulfuric and nitric acid, can lead to rapid polymerization and the formation of intractable tars.[1][2][3]

  • Regioselectivity: The nitration of this compound typically yields a mixture of 4-nitro and 5-nitro isomers.[4][5][6] The electron-withdrawing cyano group at the 2-position directs the incoming nitro group to the "meta" positions (C4 and C5), but control over the regioselectivity can be difficult to achieve.

  • Product Separation: The resulting 4- and 5-nitro-2-pyrrolecarbonitrile isomers can be challenging to separate due to their similar physical properties.[5]

  • Reaction Control and Exotherms: The nitration reaction can be highly exothermic, requiring careful temperature control to prevent runaway reactions and decomposition of the starting material and products.

Q2: Why does my reaction mixture turn into a dark, insoluble tar?

This is a classic sign of pyrrole polymerization. Pyrrole and its derivatives are highly susceptible to acid-catalyzed polymerization.[2][3] The use of strong, concentrated acids as catalysts for nitration creates a highly acidic environment that promotes the self-condensation of the pyrrole ring, leading to the formation of polymeric tars. To avoid this, milder nitrating agents and reaction conditions are necessary.

Q3: I obtained a mixture of isomers. How can I improve the regioselectivity of the nitration?

Achieving high regioselectivity in the nitration of this compound is a significant challenge. The 2-cyano group directs nitration towards the 4- and 5-positions.[4][5] While a mixture is often unavoidable, the ratio of isomers can be influenced by the choice of nitrating agent and reaction conditions. Milder nitrating agents may offer slightly better control. It is important to carefully characterize the product mixture to determine the isomer ratio.

Q4: What are the best nitrating agents for this compound?

Due to the sensitivity of the pyrrole ring, mild nitrating agents are strongly recommended. The most commonly used and effective reagent is a mixture of nitric acid and acetic anhydride (B1165640).[1][2][7] This combination generates acetyl nitrate (B79036) in situ, which is a less aggressive electrophile than the nitronium ion (NO₂⁺) produced in stronger acidic media. Other nitrating systems that have been used for sensitive pyrrolic compounds include copper(II) nitrate and iron(III) nitrate.[8][9]

Troubleshooting Guide

Problem Possible Cause(s) Troubleshooting Steps
Reaction mixture turns into a dark, insoluble tar. Use of strong acids (e.g., H₂SO₄/HNO₃).Reaction temperature is too high.- Use a milder nitrating agent such as nitric acid in acetic anhydride.[1][2]- Maintain strict temperature control, typically at or below 0 °C.
Low yield of nitrated product. Incomplete reaction.Decomposition of starting material or product.Product lost during workup.- Increase the reaction time, but monitor for decomposition.- Ensure the reaction is performed at a low temperature to minimize degradation.- The nitro-pyrrolecarbonitrile products are acidic and can be extracted from a basic aqueous solution.[5]
Formation of a mixture of 4- and 5-nitro isomers. The directing effect of the 2-cyano group is not absolute.- This is an inherent challenge. Focus on efficient separation techniques post-reaction.- Isomer ratios can sometimes be influenced by the solvent and temperature. Experiment with slight variations in the protocol.
Difficulty in separating the 4- and 5-nitro isomers. Similar polarities and physical properties of the isomers.- Utilize column chromatography with a high-performance stationary phase.- Fractional crystallization can be an effective method for separation.[5]- The acidity difference between the two isomers might be exploited for separation through careful pH-controlled extraction.[5]

Experimental Protocols

Nitration of this compound using Nitric Acid in Acetic Anhydride

This protocol is adapted from established methods for the nitration of sensitive pyrroles.[4][5]

Materials:

  • This compound

  • Acetic anhydride

  • Fuming nitric acid (90%)

  • Dichloromethane (B109758) (or another suitable inert solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Ice-salt bath

Procedure:

  • Dissolve this compound in acetic anhydride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the flask to -10 °C to 0 °C using an ice-salt bath.

  • Slowly add a pre-cooled solution of fuming nitric acid in acetic anhydride dropwise to the stirred solution of this compound. Maintain the internal temperature below 5 °C throughout the addition.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice and saturated sodium bicarbonate solution to neutralize the acids.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product mixture of 4- and 5-nitro-2-pyrrolecarbonitrile.

  • Purify the isomers by column chromatography or fractional crystallization.

Data Presentation

Table 1: Regioselectivity in the Nitration of 2-Substituted Pyrroles

2-SubstituentNitrating Agent4-Nitro Isomer (%)5-Nitro Isomer (%)Reference
-CNHNO₃/Ac₂O~40~60[5]
-COOCH₃HNO₃/Ac₂O~30~70(Typical, for comparison)
-COCH₃HNO₃/Ac₂O~20~80(Typical, for comparison)

Note: The isomer ratios are approximate and can vary based on specific reaction conditions.

Visualizations

Experimental Workflow for Nitration

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve this compound in Acetic Anhydride cool Cool to 0°C start->cool add Add HNO3/Ac₂O (dropwise, < 5°C) cool->add stir Stir at 0°C (1-2 hours) add->stir quench Quench with Ice & NaHCO₃ stir->quench extract Extract with CH₂Cl₂ quench->extract dry Dry & Concentrate extract->dry purify Purify (Chromatography/ Crystallization) dry->purify end end purify->end Isolated 4- & 5-Nitro Isomers

Caption: Workflow for the nitration of this compound.

Troubleshooting Logic for Polymerization

troubleshooting_polymerization start Problem: Reaction mixture turned to tar cause1 Possible Cause: Strong Acid (e.g., H₂SO₄/HNO₃) start->cause1 cause2 Possible Cause: High Reaction Temperature start->cause2 solution1 Solution: Use milder nitrating agent (e.g., HNO₃/Ac₂O) cause1->solution1 Yes cause1->cause2 No solution2 Solution: Maintain strict temperature control (e.g., 0°C or below) cause2->solution2 Yes

Caption: Troubleshooting guide for polymerization during nitration.

References

Technical Support Center: Synthesis of 3,5-Disubstituted Pyrrole-2-carbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-disubstituted pyrrole-2-carbonitriles.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 3,5-disubstituted pyrrole-2-carbonitriles?

A1: A widely used and effective method is a two-step synthesis starting from enones. The first step involves the cyclocondensation of an enone with aminoacetonitrile (B1212223) to yield a 3,4-dihydro-2H-pyrrole-2-carbonitrile intermediate.[1][2][3] The subsequent step is the oxidation of this intermediate to the desired 3,5-disubstituted pyrrole-2-carbonitrile.[1][2][3]

Q2: What are the typical reagents and conditions for the oxidation step?

A2: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly effective oxidizing agent for the dehydrogenation of the 3,4-dihydro-2H-pyrrole-2-carbonitrile intermediate.[1][2] The reaction is typically carried out under reflux in a solvent like toluene.[1][2] Other oxidizing agents have been explored, but some, like bromotrichloromethane/DBU, can lead to the formation of multiple side products.[2]

Q3: Are there any known limitations or substrate dependencies for this synthesis?

A3: Yes, the reaction works smoothly for aryl-substituted compounds. However, issues have been reported with certain alkyl-substituted intermediates. For example, the oxidation of a cyanopyrroline with a methyl group at the 5-position can fail due to the lability of the resulting 2-alkylpyrrole towards DDQ oxidation, which can lead to autoxidation and oxidative dealkylation.[1]

Q4: What are the potential biological applications of 3,5-disubstituted pyrrole-2-carbonitriles?

A4: Pyrrole (B145914) derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. They have been investigated as anticancer, antimicrobial, and antiviral agents.[4][5] For instance, certain pyrrole-2-carboxamide derivatives have been identified as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial target for the development of new treatments for tuberculosis.[6]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or no yield of the desired pyrrole Incomplete oxidation of the dihydropyrrole intermediate.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure the use of a sufficient excess of DDQ (typically 1.15–1.20 equivalents).[1][2] - Increase the reaction time under reflux if the starting material is still present.
Decomposition of the starting material or product.- For alkyl-substituted pyrroles, consider milder oxidation conditions or alternative oxidizing agents, as they can be sensitive to DDQ.[1] - Avoid excessively high temperatures or prolonged reaction times, which can lead to polymerization and the formation of tarry substances.[7]
Formation of multiple side products Use of non-selective oxidizing agents.- DDQ is generally a selective oxidant for this transformation.[1][2] - Avoid using reagents like bromotrichloromethane/DBU, which are known to cause numerous side reactions.[2]
Over-oxidation of the product.- Carefully control the stoichiometry of the oxidizing agent. - Monitor the reaction closely and stop it as soon as the starting material is consumed.
Formation of a dark, tarry reaction mixture Polymerization of the pyrrole product or starting materials.- Lower the reaction temperature. - Consider using a milder catalyst or adjusting the pH if applicable to your specific synthesis, as highly acidic conditions can promote polymerization.[7]
Difficulty in purifying the final product Presence of unreacted starting materials or closely related side products.- Optimize the purification method. Column chromatography is a common and effective technique for isolating the desired product.[1][2] - Ensure complete removal of the reduced DDQ (DDQH2) during the work-up by washing with a basic aqueous solution (e.g., 10% NaOH).[1][2]

Experimental Protocols

General Procedure for the Synthesis of 3,5-Disubstituted Pyrrole-2-carbonitriles

Step 1: Synthesis of 3,4-Dihydro-2H-pyrrole-2-carbonitriles

A typical procedure involves the cyclocondensation of an appropriate enone with aminoacetonitrile hydrochloride in a suitable solvent like pyridine.[1] The reaction mixture is heated to reflux for several hours. After cooling, the mixture is worked up by dilution with an organic solvent (e.g., ethyl acetate), washed with an aqueous solution (e.g., saturated NaHCO₃), and dried over an anhydrous salt (e.g., Na₂SO₄). The crude product is then purified, typically by column chromatography.[1]

Step 2: Oxidation to 3,5-Disubstituted Pyrrole-2-carbonitriles

The purified 3,4-dihydro-2H-pyrrole-2-carbonitrile is dissolved in toluene. To this solution, 1.15–1.20 equivalents of DDQ are added.[1][2] The reaction mixture is stirred under reflux for 2–4 hours, with the progress monitored by TLC. Upon completion, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with 10% aqueous NaOH to remove the DDQ hydroquinone. The organic layer is then dried over MgSO₄, concentrated under reduced pressure, and the crude product is purified by column chromatography.[1][2]

Quantitative Data

The following table summarizes the yields for the DDQ oxidation of various 3,5-disubstituted-3,4-dihydro-2H-pyrrole-2-carbonitriles to the corresponding pyrrole-2-carbonitriles.

EntryProductYield (%)
1PhPh10a 94
2Ph2-Naph10b 59
3PhMe10c – (Failure)
43-NO₂-C₆H₄Ph10d 81
52,3-Cl₂-C₆H₃Ph10e 73
62-Br-C₆H₄2-Naph10f 65
74-CN-C₆H₄Ph10g 78
84-MeO-C₆H₄Ph10h 85

Data sourced from Beilstein J. Org. Chem. 2014, 10, 466–470.[1]

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Cyclocondensation cluster_step2 Step 2: Oxidation enone Enone reflux1 Reflux enone->reflux1 aminoacetonitrile Aminoacetonitrile HCl aminoacetonitrile->reflux1 pyridine Pyridine (Solvent) pyridine->reflux1 workup1 Aqueous Work-up & Purification reflux1->workup1 dihydropyrrole 3,4-Dihydro-2H-pyrrole- 2-carbonitrile workup1->dihydropyrrole reflux2 Reflux dihydropyrrole->reflux2 ddq DDQ ddq->reflux2 toluene Toluene (Solvent) toluene->reflux2 workup2 Aqueous Work-up & Purification reflux2->workup2 final_product 3,5-Disubstituted This compound workup2->final_product

Caption: General experimental workflow for the two-step synthesis of 3,5-disubstituted pyrrole-2-carbonitriles.

Logical Relationship of Troubleshooting

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low/No Yield or Side Product Formation incomplete_reaction Incomplete Reaction start->incomplete_reaction decomposition Product Decomposition start->decomposition side_reactions Side Reactions start->side_reactions purification_issues Purification Issues start->purification_issues monitor_reaction Monitor Reaction (TLC) incomplete_reaction->monitor_reaction adjust_reagents Adjust Reagent Stoichiometry incomplete_reaction->adjust_reagents optimize_conditions Optimize Reaction Conditions (Temp, Time) decomposition->optimize_conditions side_reactions->optimize_conditions change_reagents Change Oxidizing Agent side_reactions->change_reagents improve_workup Improve Work-up/ Purification Protocol purification_issues->improve_workup

Caption: A logical diagram illustrating the troubleshooting process for common issues in the synthesis.

References

How to handle air and light sensitive Pyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for handling air and light-sensitive Pyrrole-2-carbonitrile.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound to prevent degradation?

A1: this compound is sensitive to air and light and should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed, amber-colored vial or container.[1] It is recommended to store it in a cool, dry, and dark place.[2] For long-term storage, refrigeration (2-8 °C) is advisable.[3]

Q2: What are the visible signs of this compound degradation?

A2: Pure this compound is typically a clear yellow to orange liquid or a white to off-white solid.[4][5] Discoloration, such as darkening or the formation of a brown or black tar-like substance, is a common indicator of degradation, likely due to polymerization and oxidation.[3]

Q3: What personal protective equipment (PPE) should I use when handling this compound?

A3: Due to its toxicity, it is crucial to handle this compound in a well-ventilated area, preferably a fume hood.[2] Recommended PPE includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[2] In case of potential inhalation, a respirator with an appropriate filter for organic vapors is recommended.[2]

Q4: Can I handle this compound on the benchtop?

A4: Due to its air and light sensitivity, it is highly recommended to handle this compound under an inert atmosphere using techniques such as a glovebox or Schlenk line, especially for reactions that are sensitive to moisture and oxygen.[6] Brief handling on the benchtop for weighing or preparing solutions should be done as quickly as possible, minimizing exposure to air and bright light.

Q5: What solvents are compatible with this compound?

A5: this compound is soluble in many common organic solvents such as benzene, dichloromethane, tetrahydrofuran, dimethylformamide, and acetonitrile.[7] When used in reactions, it is essential to use anhydrous (dry) solvents to prevent unwanted side reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments involving this compound.

Low Reaction Yield
Symptom Possible Cause Troubleshooting Steps
Low or no product formation Degradation of this compound Ensure the reagent was properly stored under an inert atmosphere and protected from light. Use a fresh bottle or purify the existing stock if degradation is suspected.
Presence of moisture or oxygen in the reaction Use anhydrous solvents and reagents. Employ inert atmosphere techniques (glovebox or Schlenk line) throughout the experiment.[6]
Incomplete reaction Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, LC-MS). Consider increasing the reaction time or temperature if the starting material is still present.
Incorrect stoichiometry Carefully check the molar ratios of all reactants and reagents.
Formation of Side Products/Impurities
Symptom Possible Cause Troubleshooting Steps
Presence of multiple spots on TLC or peaks in GC/LC-MS Polymerization of this compound This can be triggered by exposure to air, light, or acidic conditions.[8] Minimize exposure to these elements. Consider using a milder catalyst if applicable.
Side reactions with other functional groups The pyrrole (B145914) ring is electron-rich and susceptible to electrophilic attack.[5] Protect sensitive functional groups in your substrate if necessary.
Reaction with residual water Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.[6]
Product is a dark, tarry material Extensive polymerization or degradation This often occurs at high temperatures or in the presence of strong acids.[3] Attempt the reaction at a lower temperature and with a milder catalyst.
Purification Difficulties
Symptom Possible Cause Troubleshooting Steps
Difficulty separating the product from byproducts Similar polarity of product and impurities Optimize your chromatography conditions (e.g., try different solvent systems or use a different stationary phase). Consider distillation under reduced pressure for volatile products.
Product degradation during purification Avoid prolonged exposure to air and light during workup and purification. Use degassed solvents for chromatography. If the product is acid-sensitive, neutralize the crude mixture before purification.
Product discolors after purification Trace impurities or ongoing degradation Ensure the purified product is stored under an inert atmosphere and protected from light immediately after isolation.

Data Presentation

Physical and Chemical Properties of this compound
PropertyValueReference
CAS Number 4513-94-4
Molecular Formula C₅H₄N₂
Molecular Weight 92.10 g/mol
Appearance Clear yellow to orange liquid or white to off-white solid[4][5]
Boiling Point 92-94 °C at 2 mmHg
Density 1.081 g/mL at 25 °C
Refractive Index n20/D 1.5513
Stability Profile of this compound
ConditionStabilityNotes
Air Exposure UnstableProne to oxidation and polymerization, leading to discoloration.[9] Handle under an inert atmosphere.
Light Exposure UnstableDarkens upon exposure to light.[9] Store in amber vials or protect from light.
Acidic Conditions UnstableSensitive to strong acids, which can induce polymerization.[8]
Basic Conditions Moderately StableThe N-H proton is weakly acidic and can be deprotonated by strong bases.[9]
Elevated Temperature May DecomposePyrolysis can lead to isomerization and decomposition into smaller molecules like nitriles and HCN.[10]

Experimental Protocols

Protocol 1: General Handling and Transfer of this compound using a Syringe

This protocol outlines the safe transfer of this compound from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.

  • Preparation:

    • Oven-dry all glassware (reaction flask with a rubber septum, syringe, and needle) at 125 °C overnight and cool under a stream of inert gas (nitrogen or argon).

    • Assemble the reaction flask and purge with inert gas.

    • Ensure a positive pressure of inert gas is maintained, using a bubbler to monitor the flow.

  • Syringe Preparation:

    • Flush the dry syringe and needle with inert gas at least 10 times to remove any residual air and moisture.

  • Transfer:

    • Pierce the septum of the this compound bottle with the needle of the prepared syringe.

    • Pierce the septum of the reaction flask with a separate needle connected to the inert gas line to maintain positive pressure.

    • Withdraw the desired volume of this compound into the syringe.

    • Carefully withdraw the syringe from the reagent bottle and insert it through the septum of the reaction flask.

    • Slowly add the this compound to the reaction flask.

  • Cleaning:

    • Immediately after use, quench the syringe and needle by drawing up and expelling a suitable quenching agent (e.g., isopropanol), followed by water, in a fume hood.

Protocol 2: Setting up a Reaction under Inert Atmosphere (Schlenk Line)

This protocol describes the setup of a reaction vessel for use with air-sensitive reagents like this compound.

  • Glassware Preparation:

    • Clean and oven-dry the Schlenk flask and other necessary glassware.

    • Assemble the glassware while hot and immediately connect it to the Schlenk line.

  • Purging the System:

    • Evacuate the flask using the vacuum manifold of the Schlenk line.

    • Refill the flask with an inert gas (nitrogen or argon).

    • Repeat this vacuum-refill cycle at least three times to ensure a completely inert atmosphere.

  • Adding Reagents:

    • Solid reagents can be added to the flask under a positive flow of inert gas.

    • Liquid reagents, including this compound, should be added via a gas-tight syringe through a rubber septum as described in Protocol 1.

  • Running the Reaction:

    • Maintain a slight positive pressure of inert gas throughout the reaction, monitored with an oil or mercury bubbler.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_transfer Reagent Transfer cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Oven-dry Glassware prep_inert Assemble & Purge with Inert Gas prep_glass->prep_inert weigh_solid Weigh Solid Reagents transfer_liquid Transfer this compound (via Syringe) prep_inert->transfer_liquid run_reaction Run Reaction under Inert Atmosphere weigh_solid->run_reaction transfer_liquid->run_reaction monitor Monitor Progress (TLC/GC/LC-MS) run_reaction->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract purify Purification (Chromatography/Distillation) extract->purify final_product final_product purify->final_product Isolated Product

Caption: Experimental workflow for a typical reaction using this compound.

troubleshooting_logic start Low Reaction Yield? cause1 Reagent Degradation? start->cause1 Yes cause2 Air/Moisture Contamination? start->cause2 Yes cause3 Incomplete Reaction? start->cause3 Yes solution1 Use Fresh/Purified Reagent cause1->solution1 solution2 Improve Inert Atmosphere Technique cause2->solution2 solution3 Increase Reaction Time/Temp cause3->solution3

Caption: Troubleshooting logic for addressing low reaction yields.

References

Troubleshooting low conversion in enzymatic synthesis of pyrrole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the enzymatic synthesis of pyrrole (B145914) derivatives, with a focus on addressing low conversion rates.

Troubleshooting Guides

This guide is designed to provide a systematic approach to diagnosing and resolving low product conversion in your enzymatic synthesis.

Q: My enzymatic pyrrole synthesis has a low conversion rate. What are the potential causes and how can I troubleshoot it?

A: Low conversion is a common issue that can stem from several factors related to reaction conditions, the enzyme, substrates, or the product itself. Follow this step-by-step guide to identify and resolve the bottleneck in your synthesis.

Logical Troubleshooting Workflow

The diagram below illustrates a systematic workflow for troubleshooting low conversion. Start with the most common and easily adjustable parameters first.

Troubleshooting_Workflow Start Low Conversion Observed Conditions Step 1: Verify & Optimize Reaction Conditions Start->Conditions Enzyme Step 2: Investigate Enzyme Activity Conditions->Enzyme If problem persists Substrate Step 3: Evaluate Substrates Enzyme->Substrate If problem persists Product Step 4: Check Product Stability & Inhibition Substrate->Product If problem persists Resolution Problem Resolved Product->Resolution Solution Implemented

Caption: A step-by-step workflow for diagnosing low conversion rates.

Step 1: Troubleshoot Reaction Conditions

Incorrect reaction parameters are the most frequent cause of low yield. Even minor deviations can significantly impact enzyme performance.

Potential Issues & Solutions:

  • Incorrect pH: The pH of the reaction medium is critical for enzyme activity. In a chemo-enzymatic Knorr synthesis, adjusting the pH can also prevent the formation of undesired pyrazine (B50134) byproducts.[1] Decreasing the pH from neutral to 5 was shown to increase the pyrrole-to-pyrazine ratio from 81:19 to 99:1.[1]

    • Action: Measure the pH of your reaction buffer at the reaction temperature. Calibrate your pH meter and ensure the buffer has adequate capacity. Perform small-scale experiments across a pH range (e.g., pH 4-9) to find the optimum for your specific enzyme.

  • Suboptimal Temperature: Every enzyme has an optimal temperature range for activity and stability.

    • Action: Consult the literature for your specific enzyme or enzyme class. If data is unavailable, run the reaction at various temperatures (e.g., 25°C, 37°C, 50°C) to determine the optimum. For one lipase-catalyzed synthesis of pyrrole esters, the optimal temperature was found to be 50°C.[2]

  • Inappropriate Solvent: The choice of solvent affects enzyme conformation, substrate solubility, and reaction equilibrium.[3] Polar solvents may offer better catalytic effects compared to nonpolar ones.[3]

    • Action: If substrate solubility allows, test different organic solvents or aqueous-organic mixtures. For a transesterification reaction to synthesize pyrrole esters, n-Hexane was found to be the optimal solvent.[2]

  • Presence of Water: Excess water can promote hydrolysis, an unwanted side reaction, or inhibit the final dehydration step in a Paal-Knorr type synthesis.[4]

    • Action: Use anhydrous solvents. Consider adding molecular sieves to remove trace amounts of water; this has been shown to increase conversion from 22% to 61% in certain systems.[2]

  • Insufficient Agitation: Poor mixing can lead to localized substrate depletion and inefficient enzyme-substrate interaction.

    • Action: Ensure adequate stirring or shaking. For one documented synthesis, a stirrer speed of 150 r/min was optimal.[2]

Table 1: Effect of Reaction Parameters on Pyrrole Ester Yield [2]

Parameter Condition A Yield A Condition B Yield B Optimal Condition Optimal Yield
Temperature 30 °C - 60 °C - 50 °C 92%
Solvent Toluene ~60% Dichloromethane ~45% n-Hexane 92%
Molecular Sieves 0 g 22% 1.5 g ~55% 1.0 g 61%

| Agitation Speed | 100 r/min | ~75% | 200 r/min | ~88% | 150 r/min | 92% |

Step 2: Troubleshoot Enzyme-Related Issues

The biocatalyst itself may be the source of the problem.

Potential Issues & Solutions:

  • Low Enzyme Activity/Inactivation: The enzyme may have lost activity due to improper storage, handling, or degradation under reaction conditions.

    • Action: Perform an enzyme activity assay using a standard substrate to confirm its viability. Use a fresh batch of the enzyme.

  • Insufficient Enzyme Loading: The amount of enzyme may be too low to achieve a reasonable reaction rate.

    • Action: Systematically increase the enzyme concentration in small-scale trials to see if conversion improves. The optimal concentration for Novozym 435 in one study was 6 mg/mL.[2]

  • Enzyme Inhibition: A substrate, cosubstrate, or even the product itself could be inhibiting the enzyme.[5] Pyrrole derivatives have been identified as inhibitors for various enzymes.[6][7][8]

    • Action: Plot reaction progress over time. A curve that plateaus prematurely may indicate product inhibition. If suspected, try an in situ product removal strategy, such as using a biphasic reaction system or adding an adsorbent resin.[9]

Step 3: Troubleshoot Substrate-Related Issues

The nature and concentration of your starting materials are crucial.

Potential Issues & Solutions:

  • Incorrect Substrate Molar Ratio: The ratio of reactants can significantly affect the reaction equilibrium.

    • Action: Vary the molar ratio of the substrates. For a transesterification reaction, increasing the ester-to-alcohol molar ratio from 2:5 to 5:1 dramatically increased the yield.[2]

  • Low Substrate Reactivity: Your specific substrate may be a poor fit for the enzyme's active site. Enzymes exhibit high substrate specificity.[10] For example, a reaction between methyl 1H-pyrrole-2-carboxylate and p-nitrobenzyl alcohol failed to produce any product, while other benzyl (B1604629) alcohols reacted with yields of 75-92%.[2]

    • Action: Review literature on your enzyme's substrate scope. If possible, test a more reactive analog of your substrate to confirm the reaction setup is viable.

  • Substrate Instability: One of your starting materials may be degrading under the reaction conditions.

    • Action: Run a control reaction with each substrate individually under the reaction conditions (without the enzyme) and analyze for degradation over time using methods like HPLC or GC-MS.

Step 4: Troubleshoot Product-Related Issues

Even if the reaction proceeds, the desired product may not be accumulating.

Potential Issues & Solutions:

  • Product Instability/Degradation: The synthesized pyrrole derivative may be unstable under the reaction conditions. This is a known issue, for instance, with pyrrole-2-carbaldehyde, which can degrade during extended incubation.[9]

    • Action: Monitor the concentration of the product over time. If the concentration peaks and then declines, product degradation is likely. Reduce the reaction time or temperature. Consider in situ product recovery methods to remove the product from the reactive environment as it is formed.[9]

Frequently Asked Questions (FAQs)

Q1: How do I choose the right enzyme for my pyrrole synthesis? A: The choice depends on the specific reaction. For Paal-Knorr or Knorr-type syntheses, which involve forming C-N bonds, transaminases and aminotransferases are good candidates.[1][11] For transesterification to create pyrrole esters, lipases like Novozym 435 are commonly used.[2][12] For carboxylation reactions, UbiD-type (de)carboxylases can be effective.[9] Always start with a literature search for enzymes known to catalyze similar transformations on related substrates.

Q2: My reaction is producing a furan (B31954) byproduct instead of the pyrrole. Why is this happening? A: In the Paal-Knorr synthesis, the formation of a furan byproduct is a common side reaction, especially under strongly acidic conditions (pH < 3).[4] The reaction mechanism can favor intramolecular cyclization and dehydration of the 1,4-dicarbonyl compound before the amine can react. To favor pyrrole formation, use milder acidic conditions or catalysts with a higher proportion of Brønsted acid sites.[13]

Q3: My target product is a pyrrole aldehyde, and it seems to be unstable. How can I improve the yield? A: Aldehyde instability is a known challenge.[9] To mitigate this, you can:

  • Optimize reaction time: Stop the reaction before significant degradation occurs.

  • In situ product removal: Use a biphasic system where the product is extracted into an organic phase away from the aqueous enzymatic environment.[9]

  • Enzymatic cascade: Couple the reaction with a subsequent enzymatic step, such as an imine reductase, to immediately convert the aldehyde into a more stable amine product.[9]

Q4: What are the best analytical methods to monitor reaction conversion and product stability? A: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common and effective methods.[2][9] HPLC is excellent for monitoring the disappearance of non-volatile substrates and the appearance of products in the aqueous or organic phase.[9] GC-MS is particularly useful for analyzing volatile products and byproducts and confirming their identity.[1][2]

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Synthesis of a Pyrrole Ester

This protocol is adapted from a published procedure for the synthesis of benzyl 1H-pyrrole-2-carboxylate.[2]

  • Preparation: Add methyl 1H-pyrrole-2-carboxylate (1 mmol) and benzyl alcohol (5 mmol) to a 25 mL round-bottom flask.

  • Solvent & Catalyst: Add 10 mL of anhydrous n-Hexane, 60 mg of Novozym 435 (6 mg/mL), and 1.0 g of activated 3Å molecular sieves.

  • Reaction: Place the flask in a temperature-controlled shaker or on a stirring hot plate set to 50°C and 150 r/min.

  • Monitoring: After 24 hours, take an aliquot of the reaction mixture. Filter out the enzyme and analyze the supernatant by GC-MS or HPLC to determine the conversion rate.

  • Workup: Once the reaction is complete, filter off the enzyme (which can be washed and potentially reused) and molecular sieves.

  • Purification: Remove the solvent under reduced pressure. Purify the resulting crude product by silica (B1680970) gel column chromatography.

Protocol 2: General Enzyme Activity Assay (Example: Lipase)
  • Substrate Solution: Prepare a solution of a standard substrate (e.g., p-nitrophenyl butyrate) in an appropriate buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0) with a co-solvent like isopropanol (B130326) if needed for solubility.

  • Enzyme Solution: Prepare a stock solution of your lipase (B570770) in the same buffer.

  • Reaction Initiation: In a cuvette, mix the buffer and substrate solution. Place it in a spectrophotometer set to 410 nm and 37°C. Add a small volume of the enzyme solution to start the reaction.

  • Measurement: Record the increase in absorbance at 410 nm over time, which corresponds to the release of p-nitrophenol.

  • Calculation: Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot. One unit of activity is often defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified conditions.

Biocatalytic Knorr Pyrrole Synthesis Pathway

The following diagram illustrates the key steps in a chemo-enzymatic Knorr synthesis, where a transaminase (ATA) generates an α-amino ketone in situ, which then condenses with a β-keto ester.

Knorr_Synthesis cluster_0 Enzymatic Step cluster_1 Chemical Condensation cluster_2 Side Reaction (Undesired) diketone α-Diketone aminoketone α-Amino Ketone diketone->aminoketone Transaminase (ATA) + Amine Donor pyrrole Pyrrole Derivative aminoketone->pyrrole Condensation (pH dependent) pyrazine Pyrazine Byproduct aminoketone->pyrazine Oxidative Dimerization (Favored at higher pH) ketoester β-Keto Ester ketoester->pyrrole

Caption: Chemo-enzymatic Knorr synthesis pathway and competing side reaction.

References

Technical Support Center: Scaling Up the Synthesis of 1-methylpyrrole-2-carbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1-methylpyrrole-2-carbonitrile. The information is presented in a question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for scaling up the production of 1-methylthis compound?

A1: The most prevalent and scalable two-step approach involves the N-methylation of pyrrole (B145914) to form 1-methylpyrrole (B46729), followed by a selective cyanation at the C2 position.

Q2: What are the critical safety precautions to consider during this synthesis?

A2: Both steps involve hazardous materials. For N-methylation, methylating agents can be toxic and carcinogenic. For cyanation, reagents like chlorosulfonyl isocyanate (CSI) are highly corrosive and moisture-sensitive, while cyanide salts are extremely toxic. Hydrogen cyanide gas, which is highly toxic and flammable, can be released if cyanide salts come into contact with acids.[1][2][3][4][5] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and have emergency response plans in place.[2][3][4][5]

Troubleshooting Guide: Synthesis of 1-methylpyrrole

This section addresses common issues encountered during the N-methylation of pyrrole.

Problem 1: Low yield of 1-methylpyrrole.

  • Potential Cause: Incomplete deprotonation of pyrrole.

    • Solution: Pyrrole requires a strong base for efficient deprotonation.[6] Ensure the base used is sufficiently strong and anhydrous. Consider using sodium hydroxide (B78521) in a polar aprotic solvent like DMSO.[7]

  • Potential Cause: Suboptimal reaction temperature.

    • Solution: The reaction is typically performed at room temperature.[7] Significantly lower temperatures may slow down the reaction rate, while higher temperatures could lead to side reactions.

  • Potential Cause: Inefficient methylation.

    • Solution: Use a slight excess of the methylating agent (e.g., methyl iodide) to drive the reaction to completion.[7]

Problem 2: Presence of unreacted pyrrole in the product.

  • Potential Cause: Insufficient amount of base or methylating agent.

    • Solution: Ensure at least a stoichiometric amount of a strong base is used.[6] A small excess of the methylating agent can also help consume all the pyrrole.[7]

  • Potential Cause: Short reaction time.

    • Solution: Monitor the reaction progress using techniques like TLC or GC. Allow the reaction to proceed for a sufficient duration (e.g., 5 hours at room temperature) to ensure complete conversion.[7]

Experimental Protocol: Synthesis of 1-methylpyrrole

This protocol is a general guideline and may require optimization based on the scale of the reaction.

Materials:

  • Pyrrole

  • Methyl iodide

  • Sodium hydroxide

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium chloride solution

Procedure:

  • In a suitable reaction vessel, dissolve pyrrole in DMSO.

  • Add sodium hydroxide to the solution.

  • Slowly add methyl iodide to the mixture while stirring at room temperature.

  • Continue stirring for approximately 5 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium chloride.

  • Extract the product with ethyl acetate.

  • Concentrate the organic phase and purify by column chromatography or distillation.[7]

Troubleshooting Guide: Synthesis of 1-methylthis compound

This section focuses on troubleshooting the selective cyanation of 1-methylpyrrole.

Problem 1: Low yield of 1-methylthis compound.

  • Potential Cause: Inactive cyanating agent.

    • Solution: Chlorosulfonyl isocyanate (CSI) is highly reactive and moisture-sensitive. Ensure it is handled under anhydrous conditions. Using a fresh, high-quality source of CSI is crucial.

  • Potential Cause: Formation of polymeric byproducts.

    • Solution: Pyrroles are susceptible to polymerization under strongly acidic conditions. The reaction with CSI can generate acidic byproducts. Adding an organic base after the initial reaction with CSI can help neutralize these acids and prevent polymerization.[8][9]

  • Potential Cause: Suboptimal reaction temperature.

    • Solution: The initial reaction of 1-methylpyrrole with CSI is typically carried out at low temperatures (e.g., in a dry ice/acetone bath) to control the exothermic reaction.[10] Allowing the temperature to rise prematurely can lead to uncontrolled reactions and byproduct formation.

Problem 2: Formation of isomeric byproducts (e.g., 1-methylpyrrole-3-carbonitrile or dicyanated products).

  • Potential Cause: Reaction conditions favoring other isomers.

    • Solution: The reaction of 1-methylpyrrole with CSI is generally selective for the 2-position. However, prolonged reaction times or elevated temperatures might lead to isomerization or further substitution. Careful control of reaction parameters is key.

Problem 3: Difficulties in product isolation and purification.

  • Potential Cause: Emulsion formation during workup.

    • Solution: Washing the crude product with brine containing sodium hydroxide can help break emulsions and remove acidic impurities.[8]

  • Potential Cause: Co-distillation with solvent.

    • Solution: After removing the bulk of the solvent by atmospheric distillation, adding water and continuing the distillation can help azeotropically remove remaining solvent before fractional distillation of the product under reduced pressure.[8]

Experimental Protocol: Synthesis of 1-methylthis compound

This protocol is based on a patented, scalable method and should be performed with strict safety precautions.[8][9]

Materials:

  • 1-methylpyrrole

  • Chlorosulfonyl isocyanate (CSI)

  • N,N-Dimethylformamide (DMF)

  • An organic base (e.g., triethylamine)

  • A suitable solvent (e.g., toluene (B28343) or acetonitrile)

  • Water

  • Brine

Procedure:

  • Dissolve 1-methylpyrrole in the chosen solvent in a reaction vessel under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a solution of chlorosulfonyl isocyanate in the same solvent.

  • After the addition is complete, allow the mixture to warm gradually.

  • Add a molar excess of N,N-dimethylformamide (DMF).

  • Add a molar excess of an organic base to the mixture. This should result in the formation of a precipitate.

  • Separate the precipitate by filtration.

  • Isolate the 1-methylthis compound from the solution phase. This may involve washing with brine, solvent removal, and fractional distillation under reduced pressure.[8]

Data Presentation

Table 1: Summary of Reaction Parameters for the Synthesis of 1-methylpyrrole

ParameterValueReference
Reactants Pyrrole, Methyl iodide, Sodium hydroxide[7]
Solvent Dimethyl sulfoxide (DMSO)[7]
Temperature 20 °C[7]
Reaction Time 5 hours[7]
Reported Yield 93%[7]

Table 2: Summary of a Scalable Protocol for 1-methylthis compound

ParameterValueReference
Starting Material 1-methylpyrrole[8]
Cyanating Agent Chlorosulfonyl isocyanate (CSI)[8]
Solvent Toluene or Acetonitrile[8]
Quenching Agent N,N-Dimethylformamide (DMF)[8]
Base Organic Base (e.g., Triethylamine)[8]
Purification Distillation[8]
Reported Yield 76%[8]

Visualizations

experimental_workflow_1_methylpyrrole cluster_start Starting Materials cluster_reaction N-Methylation Reaction cluster_workup Workup and Purification pyrrole Pyrrole reaction Mixing and Stirring (20°C, 5h) pyrrole->reaction meI Methyl Iodide meI->reaction naoh NaOH naoh->reaction dmso DMSO dmso->reaction quench Quench with Saturated NaCl reaction->quench extract Extract with Ethyl Acetate quench->extract purify Concentrate and Purify (Column/Distillation) extract->purify product 1-Methylpyrrole purify->product

Caption: Workflow for the synthesis of 1-methylpyrrole.

experimental_workflow_cyanation cluster_start_cyanation Starting Materials cluster_reaction_cyanation Cyanation Reaction cluster_workup_cyanation Workup and Purification methylpyrrole 1-Methylpyrrole reaction_cyanation Low-Temperature Addition methylpyrrole->reaction_cyanation csi Chlorosulfonyl Isocyanate (CSI) csi->reaction_cyanation solvent Solvent (Toluene/Acetonitrile) solvent->reaction_cyanation quench_dmf Quench with DMF reaction_cyanation->quench_dmf add_base Add Organic Base quench_dmf->add_base filter Filter Precipitate add_base->filter wash Wash with Brine filter->wash distill Distillation under Reduced Pressure wash->distill product_cyanation 1-Methylthis compound distill->product_cyanation troubleshooting_logic cluster_synthesis Synthesis of 1-Methylthis compound cluster_troubleshooting Troubleshooting start Start Synthesis step1 Step 1: N-Methylation of Pyrrole start->step1 step2 Step 2: C2-Cyanation of 1-Methylpyrrole step1->step2 low_yield1 Low Yield in Step 1? step1->low_yield1 Check Yield end_product Final Product step2->end_product low_yield2 Low Yield in Step 2? step2->low_yield2 Check Yield low_yield1->step2 No cause1a Incomplete Deprotonation low_yield1->cause1a Yes cause1b Suboptimal Temperature low_yield1->cause1b Yes low_yield2->end_product No cause2a Inactive Cyanating Agent low_yield2->cause2a Yes cause2b Polymerization low_yield2->cause2b Yes cause2c Isomer Formation low_yield2->cause2c Yes

References

Overcoming poor regioselectivity in pyrrole functionalization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Pyrrole (B145914) Functionalization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the regioselective functionalization of pyrroles.

Troubleshooting Guides

This section addresses specific problems you might encounter during your experiments, providing targeted solutions and detailed protocols.

Issue 1: Poor C2-Selectivity in Friedel-Crafts Acylation

Question: My Friedel-Crafts acylation of an N-substituted pyrrole is yielding a mixture of C2 and C3 isomers with low selectivity for the desired C2 product. How can I improve C2 regioselectivity?

Answer: Poor C2-selectivity in Friedel-Crafts acylation is a common challenge due to the inherent electronic properties of the pyrrole ring, which can lead to substitution at both the C2 (α) and C3 (β) positions. The intermediate cation formed by attack at the C2 position is generally more stable, but reaction conditions can significantly influence the outcome. Here are several strategies to enhance C2-selectivity:

Strategies to Enhance C2-Selectivity:

  • Use of Bulky N-Substituents: Increasing the steric bulk of the substituent on the pyrrole nitrogen can disfavor acylation at the adjacent C2 position, paradoxically leading to higher C2 selectivity in some catalytic systems by preventing catalyst deactivation or promoting a specific reaction pathway.

  • Catalyst Choice: The choice of Lewis acid or organocatalyst is critical.

    • Organocatalysis: Using a nucleophilic organocatalyst like 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) has been shown to be highly effective for the regioselective C2-acylation of pyrroles.[1]

    • Lewis Acids: Traditional Lewis acids like AlCl₃ can sometimes lead to poor selectivity. Milder Lewis acids or specialized catalysts may offer better control.

  • Reaction Conditions: Optimizing temperature and solvent can influence the kinetic versus thermodynamic product distribution. Lowering the reaction temperature often favors the kinetically preferred C2 product.

Quantitative Data on Regioselectivity:

N-SubstituentAcylating AgentCatalystSolventTemperature (°C)C2:C3 RatioYield (%)Reference
MethylAcetic Anhydride (B1165640)DBNCH₂Cl₂RT>99:195[1]
MethylBenzoic AnhydrideDBNCH₂Cl₂RT>99:192[1]
BenzylAcetic AnhydrideAlCl₃CS₂080:2075Traditional Method
TIPSAcetic AnhydrideRhCl(CO){P[OCH(CF₃)₂]₃}₂Toluene100<5:95 (β-selective)88[2]

Experimental Protocol: DBN-Catalyzed C2-Acylation of N-Methylpyrrole

  • To a solution of N-methylpyrrole (1.0 mmol) in anhydrous dichloromethane (B109758) (5 mL) under an inert atmosphere, add 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) (1.2 mmol).

  • Cool the mixture to 0 °C.

  • Add the desired acid anhydride (1.1 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Troubleshooting Workflow for Poor C2-Acylation Selectivity

G start Poor C2-Selectivity in Friedel-Crafts Acylation check_catalyst Is an organocatalyst (e.g., DBN) being used? start->check_catalyst use_dbn Switch to DBN catalyst for high C2-selectivity. check_catalyst->use_dbn No check_n_sub Is the N-substituent sterically bulky? check_catalyst->check_n_sub Yes (Lewis Acid) result Improved C2-Selectivity use_dbn->result increase_bulk Consider increasing steric bulk on the nitrogen (e.g., TIPS) if using specific metal catalysts for β-selectivity. check_n_sub->increase_bulk No optimize_conditions Optimize reaction conditions check_n_sub->optimize_conditions Yes increase_bulk->optimize_conditions lower_temp Lower reaction temperature to favor kinetic C2 product. optimize_conditions->lower_temp change_solvent Screen different solvents (e.g., CH₂Cl₂, Toluene). optimize_conditions->change_solvent lower_temp->result change_solvent->result

Caption: Troubleshooting workflow for improving C2-selectivity in pyrrole acylation.

Issue 2: Lack of Regioselectivity in Vilsmeier-Haack Formylation

Question: My Vilsmeier-Haack reaction on a substituted pyrrole is giving poor regioselectivity. How can I control the position of formylation?

Answer: The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles like pyrrole, typically favoring the C2 position.[3][4] However, the substitution pattern on the pyrrole ring can significantly influence the regiochemical outcome.

Factors Influencing Regioselectivity:

  • Existing Substituents: Electron-donating groups generally activate the ring towards electrophilic substitution, while electron-withdrawing groups (EWGs) deactivate it. The position of these groups directs the incoming formyl group.

    • An EWG at C2 (e.g., -CO₂R) will direct formylation to the C4 or C5 position.[5]

  • N-Substituent: The nature of the N-substituent can also play a role, although it is often less influential than ring substituents.

  • Vilsmeier Reagent: While the standard Vilsmeier reagent (POCl₃/DMF) is most common, modified reagents can sometimes offer different selectivity profiles. For instance, using dichloromethyl alkyl ethers can provide alternative regioselectivity for certain substrates.[5]

Regioselectivity Data for Vilsmeier-Haack Formylation of Substituted Pyrroles:

SubstrateReagentProduct(s)RatioYield (%)Reference
1H-Pyrrole-2-carboxylateCrystalline Vilsmeier Reagent4-formyl derivative>95:598[5]
1H-Pyrrole-2-carboxylateDichloromethyl butyl ether5-formyl derivative>95:599[5]
1-MethylpyrrolePOCl₃/DMF2-formyl-1-methylpyrroleMajorHigh[3]

Experimental Protocol: Regioselective Formylation of Ethyl 1H-pyrrole-2-carboxylate

  • For 4-Formylation:

    • Prepare the crystalline Vilsmeier reagent from POCl₃ and DMF according to literature procedures.[5]

    • Suspend the crystalline Vilsmeier reagent (1.2 mmol) in anhydrous 1,2-dichloroethane (B1671644) (5 mL) at 0 °C.

    • Add a solution of ethyl 1H-pyrrole-2-carboxylate (1.0 mmol) in 1,2-dichloroethane (2 mL) dropwise.

    • Stir the reaction at room temperature for 1 hour.

    • Carefully pour the reaction mixture into a stirred mixture of ice and aqueous NaHCO₃.

    • Extract with ethyl acetate, dry the organic layer, and concentrate.

    • Purify by column chromatography to yield the 4-formyl product.[5]

  • For 5-Formylation:

    • To a solution of ethyl 1H-pyrrole-2-carboxylate (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) at 0 °C, add TiCl₄ (1.1 mmol).

    • Add dichloromethyl butyl ether (1.2 mmol) dropwise.

    • Stir at 0 °C for 30 minutes.

    • Quench with water and extract with CH₂Cl₂.

    • Dry the organic layer, concentrate, and purify by column chromatography to yield the 5-formyl product.[5]

FAQs (Frequently Asked Questions)

Q1: What are the most effective strategies for achieving β-selective (C3) functionalization of pyrroles?

A1: Achieving β-selectivity is challenging because the α-position (C2/C5) is electronically favored for most electrophilic substitutions.[6] However, several modern strategies have been developed:

  • Transition-Metal Catalysis: Rhodium-catalyzed C-H arylation has been shown to provide excellent β-selectivity. The choice of a bulky N-substituent (e.g., TIPS) can enhance this effect.[2]

  • Directing Groups: Installing a directing group at the C2 position can block it and electronically favor substitution at C3. Similarly, certain N-directing groups in palladium-catalyzed reactions can facilitate C-H activation at the C3 position.

  • Substrate Control: Starting with a pyrrole that is already substituted at both C2 and C5 positions naturally directs functionalization to the C3 or C4 positions.

  • Catalyst-Free Multicomponent Synthesis: Certain multicomponent reactions can be designed to specifically yield C3-functionalized pyrroles by trapping an enamine intermediate before the Paal-Knorr cyclization.[7]

Logical Flow for Choosing a β-Functionalization Strategy

G start Goal: β-Functionalization of Pyrrole q_arylation Is the desired transformation C-H arylation? start->q_arylation rh_cat Use Rh-catalyzed C-H arylation with a bulky N-substituent. q_arylation->rh_cat Yes q_other_func Other functionalization (alkylation, etc.)? q_arylation->q_other_func No result Achieve β-Functionalized Pyrrole rh_cat->result q_pre_sub Are C2 and C5 positions available for blocking? q_other_func->q_pre_sub block_c2_c5 Synthesize a 2,5-disubstituted pyrrole precursor. q_pre_sub->block_c2_c5 Yes q_directing_group Is a directing group strategy feasible? q_pre_sub->q_directing_group No block_c2_c5->result use_dg Employ a suitable N- or C-directing group. q_directing_group->use_dg Yes multicomp Consider catalyst-free multicomponent synthesis for C3-substitution. q_directing_group->multicomp No use_dg->result multicomp->result

Caption: Decision-making workflow for β-selective pyrrole functionalization.

Q2: How can I functionalize a pyrrole at the N-H position without C-functionalization side reactions?

A2: N-functionalization of pyrrole is typically achieved by deprotonation followed by reaction with an electrophile. Pyrrole is weakly acidic (pKa ≈ 17), so a sufficiently strong base is required.

  • Conditions for N-Alkylation/Acylation:

    • Base: Strong bases like sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or lithium diisopropylamide (LDA) are commonly used to deprotonate the pyrrole N-H.

    • Solvent: Anhydrous polar aprotic solvents like THF or DMF are ideal.

    • Temperature: The deprotonation is often performed at 0 °C, followed by addition of the electrophile (e.g., alkyl halide, acyl chloride).

  • Minimizing C-Functionalization: C-alkylation or C-acylation is generally not competitive under these conditions because the pyrrolide anion is a soft nucleophile that preferentially reacts at the nitrogen. However, using highly reactive electrophiles or certain counterions (e.g., Li⁺) can sometimes lead to minor C-alkylation. Using a potassium or sodium base can often improve N-selectivity.

Q3: What is the role of a directing group in controlling regioselectivity, and can you provide an example?

A3: A directing group is a functional group attached to the pyrrole ring (either on the nitrogen or a carbon atom) that controls the position of a subsequent reaction through steric or electronic effects, or by coordinating to a metal catalyst.

  • Mechanism of Action:

    • Coordination: In transition-metal-catalyzed C-H activation, the directing group coordinates to the metal center.

    • Cyclometalation: This coordination brings the metal catalyst into close proximity to a specific C-H bond, leading to its selective cleavage and functionalization.

  • Example: Pyrrole as a Directing Group: The pyrrole ring itself can act as a directing group. In the Pd(II)-catalyzed ortho-functionalization of 2-phenylpyrroles, the pyrrole nitrogen coordinates to the palladium catalyst, directing C-H activation and subsequent alkylation or benzylation to the ortho-position of the phenyl ring.[8] This demonstrates how the pyrrole moiety can direct functionalization on an adjacent aromatic system.

Experimental Workflow for Directed C-H Functionalization

G sub Substrate with Directing Group (DG) step1 Coordination of DG to Metal Catalyst sub->step1 cat Transition Metal Catalyst (e.g., Pd(II)) cat->step1 reagent Coupling Partner (e.g., Alkyl Halide) step3 Oxidative Addition/ Reductive Elimination reagent->step3 product Regioselectively Functionalized Product step2 Directed C-H Activation/Cyclometalation step1->step2 step2->step3 step3->product

Caption: General workflow for transition-metal-catalyzed directed C-H functionalization.

References

Technical Support Center: Stabilizing Pyrrole-2-carbonitrile for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of pyrrole-2-carbonitrile. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and purity of this critical reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound has turned yellow/brown. Can I still use it?

A1: The appearance of a yellow to orange or brown color indicates potential degradation.[1] Pyrrole (B145914) and its derivatives are known to darken upon exposure to air and light due to oxidation and polymerization.[2] For applications sensitive to impurities, it is recommended to purify the compound before use. For less sensitive applications, the impact of the impurities should be assessed.

Q2: What are the primary degradation pathways for this compound?

A2: this compound is susceptible to degradation through several pathways:

  • Oxidation: The electron-rich pyrrole ring is prone to oxidation, especially when exposed to air (oxygen). This can lead to the formation of colored polymeric byproducts.[2] The reaction with singlet oxygen, for instance, can form endoperoxide intermediates.

  • Polymerization: Oxidation or exposure to acidic conditions can initiate the polymerization of the pyrrole ring, resulting in insoluble, often colored, materials.[3]

  • Hydrolysis: The nitrile group can be susceptible to hydrolysis to the corresponding carboxylic acid or amide under strongly acidic or basic conditions, although it is generally stable under neutral conditions.

  • Thermal Decomposition: At elevated temperatures, the pyrrole ring can undergo isomerization and ring-opening to form other nitrile-containing compounds.[4]

Q3: What are the ideal storage conditions for long-term stability?

A3: To ensure the long-term stability of this compound, it is crucial to minimize its exposure to agents that promote degradation. The following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation by excluding oxygen.
Light Amber vial or dark containerProtects the compound from light-induced degradation.
Moisture Tightly sealed container with a desiccantPrevents hydrolysis of the nitrile group and potential reactions with the pyrrole ring.

Q4: How can I assess the purity of my this compound sample?

A4: The purity of this compound can be effectively determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structural confirmation and purity assessment.

Q5: What are some common impurities found in this compound?

A5: While a definitive list of common impurities is not extensively documented, potential impurities can arise from the synthesis or degradation of the compound. These may include:

  • Starting materials: Depending on the synthetic route, residual starting materials may be present.

  • Oxidation products: Including 3-carbonitrile-pyrrole and various polymeric species.[4]

  • Hydrolysis products: Such as pyrrole-2-carboxamide or pyrrole-2-carboxylic acid.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Discoloration (Yellowing/Browning) Oxidation and/or polymerization due to exposure to air, light, or heat.1. Purify the material before use (see Purification Protocol). 2. For future storage, ensure the compound is kept under an inert atmosphere, in a tightly sealed, light-resistant container, and at the recommended low temperature.
Inconsistent Experimental Results Use of degraded or impure this compound.1. Verify the purity of your sample using HPLC or GC-MS (see Analytical Protocols). 2. If impurities are detected, purify the compound or obtain a new, high-purity batch.
Poor Solubility Presence of insoluble polymeric impurities.1. Attempt to dissolve the compound in a suitable solvent and filter out any insoluble material. 2. If a significant amount of insoluble material is present, purification or replacement of the reagent is recommended.
Unexpected Side Products in Reactions Impurities in the this compound are participating in the reaction.1. Identify the impurities using GC-MS or LC-MS. 2. Purify the starting material to remove the reactive impurities.

Experimental Protocols

Protocol 1: Purification of this compound by Column Chromatography

This protocol describes a general method for the purification of this compound to remove colored impurities and other polar byproducts.

Materials:

  • Crude this compound

  • Silica (B1680970) gel (for column chromatography)

  • Hexane (or petroleum ether)

  • Ethyl acetate (B1210297)

  • Glass column for chromatography

  • Collection tubes

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack the chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent mixture) and adsorb it onto a small amount of silica gel. Carefully load the dried, adsorbed sample onto the top of the packed column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound.[5]

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm)

Mobile Phase:

  • A: Water with 0.1% formic acid

  • B: Acetonitrile with 0.1% formic acid

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a small amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30°C

    • UV detection: 254 nm

    • Gradient: Start with a suitable ratio of A and B (e.g., 90:10) and run a gradient to increase the percentage of B over a set time to elute all components.

  • Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Protocol 3: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is suitable for identifying volatile impurities in this compound.[6]

Instrumentation:

  • GC system coupled to a mass spectrometer

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Injector temperature: 250°C

    • Oven program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) to ensure elution of all components.

    • Carrier gas: Helium

  • MS Conditions:

    • Ionization mode: Electron Ionization (EI)

    • Mass range: Scan a suitable range to cover the expected masses of the parent compound and potential impurities (e.g., 40-400 amu).

  • Analysis: Inject the sample and acquire the total ion chromatogram (TIC). Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST).

Visualizations

degradation_pathway P2C This compound Oxidation Oxidation (Air, Light) P2C->Oxidation Polymerization Polymerization P2C->Polymerization Hydrolysis Hydrolysis (Strong Acid/Base) P2C->Hydrolysis Thermal Thermal Stress P2C->Thermal Degradation_Products Degradation Products (Colored, Insoluble) Oxidation->Degradation_Products Polymerization->Degradation_Products Hydrolysis_Products Hydrolysis Products (Amide, Carboxylic Acid) Hydrolysis->Hydrolysis_Products Isomers Isomers & Ring-Opened Products Thermal->Isomers experimental_workflow cluster_storage Long-Term Storage cluster_analysis Purity & Stability Check cluster_action Action Storage Store this compound (2-8°C, Inert Gas, Dark) Purity_Check Assess Purity (HPLC/GC-MS) Storage->Purity_Check Degradation_Check Check for Degradation (Discoloration, Insolubles) Storage->Degradation_Check Use Use in Experiment Purity_Check->Use If Pure Purify Purify Compound Purity_Check->Purify If Impure Degradation_Check->Purify If Minor Degradation Discard Discard & Reorder Degradation_Check->Discard If Major Degradation Purify->Purity_Check Re-assess Purity

References

Validation & Comparative

Structure-activity relationship (SAR) of 2-cyanopyrrole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Structure-Activity Relationship of 2-Cyanopyrrole Derivatives

For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of promising chemical scaffolds is paramount. This guide provides a detailed comparison of 2-cyanopyrrole derivatives, focusing on their diverse biological activities, supported by experimental data. We delve into their potential as tyrosinase inhibitors, anticancer agents, and antimicrobial compounds.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-cyanopyrrole derivatives is significantly influenced by the nature and position of substituents on the pyrrole (B145914) ring and any appended aromatic systems.

Tyrosinase Inhibition: The inhibitory potency of 2-cyanopyrrole derivatives against tyrosinase, a key enzyme in melanin (B1238610) biosynthesis, is a well-studied area. The SAR suggests that:

  • Substituents on the Phenyl Ring: The presence and position of substituents on a phenyl ring attached to the pyrrole core play a crucial role. For instance, a 2-vinyl group on the benzene (B151609) ring has been shown to significantly enhance inhibitory activity.[1][2] Dual substitutions on the benzene ring can also lead to improved potency.[1][2]

  • Electron-donating vs. Electron-withdrawing Groups: The electronic nature of the substituents can modulate activity. However, a clear trend is not always evident and is likely dependent on the overall substitution pattern.

  • The 2-Cyano Group: The cyano group at the 2-position of the pyrrole ring is considered a key pharmacophore, potentially interacting with the copper ions in the active site of tyrosinase.[1][2]

Anticancer Activity: Several pyrrole derivatives, including those with a cyano group, have demonstrated cytotoxic effects against various cancer cell lines. Key SAR observations include:

  • Aromatic Substituents: The nature of aromatic groups attached to the pyrrole core significantly impacts cytotoxicity. For example, derivatives with a benzoyl group and a 2-benzylaminophenyl moiety have shown strong antitumor effects, particularly against colon cancer cells.[3][4]

  • Substitution Pattern: The substitution pattern on the pyrrole and associated phenyl rings can determine the selectivity and potency against different cancer cell lines.

Antimicrobial Activity: 2-Cyanopyrrole derivatives and related compounds have shown promise as antibacterial and antifungal agents. The SAR in this context indicates that:

  • Fused Ring Systems: The fusion of the pyrrole ring with other heterocyclic systems, such as imidazoline (B1206853) or pyrimidine, can lead to potent antimicrobial agents.

  • Substituents on Appended Rings: The nature of substituents on aryl rings attached to the pyrrole or fused systems influences the antimicrobial spectrum and potency. For instance, chloro-substituted phenyl rings have been associated with good antibacterial activity.

Comparative Performance Data

The following tables summarize the quantitative data for the biological activities of various 2-cyanopyrrole derivatives and related compounds.

Tyrosinase Inhibitory Activity
Compound IDSubstituentsIC50 (µM) vs. Mushroom TyrosinaseReference
A1 Unsubstituted Phenyl7.24[5]
A2 2-Fluoro Phenyl8.72[5]
A3 3-Fluoro Phenyl21.43[5]
A4 2-Bromo Phenyl8.47[5]
A5 3-Bromo Phenyl16.52[5]
A6 4-Bromo Phenyl8.17[5]
A7 2-Methoxy Phenyl23.57[5]
A8 4-Methoxy Phenyl89.15[5]
A9 4-Trifluoromethyl Phenyl12.44[5]
A10 2,4-Dichloro Phenyl4.83[5]
A11 3,4-Dichloro Phenyl2.11[5]
A12 2-Vinyl Phenyl0.97[5][6]
Kojic Acid (Reference)28.72[5][6]
Anticancer Activity (Cytotoxicity)
Compound IDCancer Cell LineAssayActivityReference
4a LoVo (Colon)MTS30.87% viability decrease at 50 µM[7]
4d LoVo (Colon)MTS54.19% viability decrease at 50 µM[7]
4a MCF-7 (Breast)MTSStrong antitumor effect at 400 µM (15.13% viability at 48h)[3][4]
4d MCF-7 (Breast)MTSStrong antitumor effect at 400 µM (12.82% viability at 48h)[3][4]
Antimicrobial Activity
Compound IDBacterial StrainMIC (µg/mL)Reference
BM212 Mycobacterium tuberculosis0.7 - 1.5[8]
1b Escherichia coliPotent activity[9]
3b Staphylococcus aureusPotent activity[9]
Phallusialide A MRSA32[10]
Phallusialide B Escherichia coli64[10]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Tyrosinase Inhibitory Assay

This assay is used to determine the ability of a compound to inhibit the activity of tyrosinase, using L-DOPA as a substrate.[1][2][11]

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • 50 mM Sodium Phosphate (B84403) Buffer (pH 6.8)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 96-well plate, add 40 µL of sodium phosphate buffer, 20 µL of the test compound dilution, and 20 µL of tyrosinase solution (in buffer).

  • Include a negative control (with DMSO instead of test compound) and a blank (buffer only).

  • Pre-incubate the plate at 25°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of L-DOPA solution to all wells.

  • Immediately measure the absorbance at 475 nm using a microplate reader. Take kinetic readings every minute for 10-20 minutes.

  • The rate of reaction is determined from the linear portion of the absorbance vs. time curve.

  • The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100, where V is the reaction rate.

  • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][12][13]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated.

Broth Microdilution Method for Antimicrobial Susceptibility

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[14][15][16]

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compounds dissolved in a suitable solvent

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the test compound in CAMHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard. Further dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well (except for a sterility control) with the bacterial suspension. Include a growth control well (no compound).

  • Incubate the plate at 35-37°C for 16-20 hours.

  • After incubation, visually inspect the wells for bacterial growth (turbidity).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of 2-cyanopyrrole derivatives.

Tyrosinase_Inhibition_Pathway cluster_melanin Melanogenesis cluster_inhibition Inhibition Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase (monophenolase activity) Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase (diphenolase activity) Melanin Melanin Dopaquinone->Melanin Non-enzymatic steps Inhibitor 2-Cyanopyrrole Derivative Tyrosinase Tyrosinase Enzyme Inhibitor->Tyrosinase Inhibits

Caption: Tyrosinase-mediated melanin synthesis pathway and the inhibitory action of 2-cyanopyrrole derivatives.

SAR_Workflow A Design & Synthesis of 2-Cyanopyrrole Analogs B Biological Screening (e.g., Tyrosinase, Anticancer, Antimicrobial assays) A->B C Data Analysis (IC50, MIC determination) B->C D Identify Lead Compounds C->D E Establish Structure-Activity Relationship (SAR) D->E F Optimization of Lead Compounds E->F Iterative Process F->A

Caption: General experimental workflow for a structure-activity relationship (SAR) study.

Biological_Activities center 2-Cyanopyrrole Derivatives act1 Tyrosinase Inhibition center->act1 act2 Anticancer Activity center->act2 act3 Antimicrobial Activity center->act3

Caption: Diverse biological activities of 2-cyanopyrrole derivatives.

References

A Comparative Analysis of the Biological Activities of Pyrrole-2-carbonitrile and Pyrrole-2-carboxamide Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrrole (B145914) ring, a fundamental five-membered aromatic heterocycle, serves as a privileged scaffold in medicinal chemistry, underpinning the structure of numerous biologically active compounds. Among its myriad derivatives, Pyrrole-2-carbonitrile and Pyrrole-2-carboxamide have emerged as critical pharmacophores, each giving rise to families of compounds with distinct and potent biological activities. This guide provides an objective comparison of the biological profiles of these two scaffolds, supported by experimental data, to inform research and drug development efforts.

At a Glance: Key Biological Activities

Biological ActivityThis compound DerivativesPyrrole-2-carboxamide Derivatives
Primary Focus Dipeptidyl Peptidase IV (DPP-4) InhibitionAntimicrobial (especially anti-tuberculosis)
Other Reported Activities Anti-inflammatory, Antitumor, AntimicrobialAnticancer, Anti-inflammatory, Antifungal, DNA Gyrase Inhibition

In-Depth Comparison of Biological Performance

Dipeptidyl Peptidase IV (DPP-4) Inhibition

Derivatives of This compound have been extensively investigated as inhibitors of Dipeptidyl Peptidase IV (DPP-4), an enzyme involved in glucose metabolism and a key target for the treatment of type 2 diabetes. The nitrile group in these compounds often plays a crucial role in binding to the active site of the enzyme.

Table 1: DPP-4 Inhibitory Activity of Representative this compound Derivatives

CompoundDPP-4 IC50 (µM)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)Oral Bioavailability (F%)Reference
Compound 8l 0.05--53.2[1]
Compound 9l 0.01898.00566.0022.8[1]
Compound 6h 0.004450.0375.037.8[2]
Compound 6n 0.01470.0750.016.8[2]
Compound 17a 0.01713241164-[3]

Lower IC50 values indicate higher potency.

The data clearly indicates that substituted pyrrole-2-carbonitriles can act as highly potent and selective DPP-4 inhibitors, with some compounds demonstrating good oral bioavailability, a critical parameter for drug development.

Antimicrobial Activity

While some antimicrobial activity has been reported for this compound derivatives, the Pyrrole-2-carboxamide scaffold is a significantly more established and potent pharmacophore in the antimicrobial arena, particularly in the development of novel anti-tuberculosis agents. These compounds often target the Mycobacterial Membrane Protein Large 3 (MmpL3), which is essential for mycolic acid transport and cell wall formation in Mycobacterium tuberculosis.

Table 2: Anti-tuberculosis Activity of Representative Pyrrole-2-carboxamide Derivatives

CompoundMIC against M. tuberculosis H37Rv (µg/mL)Cytotoxicity (IC50, µg/mL)TargetReference
Most Compounds < 0.016> 64MmpL3[4][5]
Compound 32 Potent (not specified)Low (not specified)MmpL3[4][5]
Compounds 16-18 < 0.016Low (not specified)MmpL3[5]

MIC (Minimum Inhibitory Concentration): Lower values indicate higher potency.

The exceptional potency and low cytotoxicity of many pyrrole-2-carboxamide derivatives highlight their promise as leads for new anti-tuberculosis drugs, including those effective against drug-resistant strains.[4][5] The carboxamide moiety is often crucial for the compound's interaction with the MmpL3 transporter.

Beyond tuberculosis, pyrrole-2-carboxamide derivatives have demonstrated a broad spectrum of antibacterial and antifungal activities.[6]

Experimental Protocols

DPP-4 Inhibition Assay

Objective: To determine the in vitro inhibitory activity of compounds against the DPP-4 enzyme.

Methodology:

  • The assay is typically performed in a 96-well plate format.

  • Human recombinant DPP-4 enzyme is incubated with the test compound at various concentrations.

  • The reaction is initiated by the addition of a fluorogenic substrate, such as Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin).

  • The enzyme cleaves the substrate, releasing the fluorescent AMC molecule.

  • The fluorescence intensity is measured over time using a microplate reader (excitation at 360 nm, emission at 460 nm).

  • The rate of reaction is calculated, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Anti-mycobacterial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of a compound required to inhibit the growth of Mycobacterium tuberculosis.

Methodology (Microplate Alamar Blue Assay - MABA):

  • The assay is performed in a 96-well microplate.

  • The test compounds are serially diluted in Middlebrook 7H9 broth.

  • A standardized inoculum of M. tuberculosis (e.g., H37Rv strain) is added to each well.

  • The plates are incubated at 37°C for 5-7 days.

  • After incubation, a mixture of Alamar Blue reagent and 10% Tween 80 is added to each well.

  • The plates are re-incubated for 24 hours.

  • A color change from blue to pink indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.[7]

Signaling Pathways and Mechanisms of Action

DPP-4 Inhibition Pathway

DPP4_Inhibition GLP1 GLP-1 (Active) DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Insulin_Secretion Increased Insulin (B600854) Secretion GLP1->Insulin_Secretion Inactive_GLP1 GLP-1 (Inactive) DPP4->Inactive_GLP1 Pyrrole_2_carbonitrile This compound Inhibitor Pyrrole_2_carbonitrile->DPP4 Inhibition Glucose_Control Improved Glucose Control Insulin_Secretion->Glucose_Control

Caption: Inhibition of DPP-4 by this compound derivatives prevents the degradation of active GLP-1, leading to increased insulin secretion and improved glucose control.

MmpL3 Inhibition in Mycobacterium tuberculosis

MmpL3_Inhibition TMM_precursor Trehalose Monomycolate (TMM) Precursor MmpL3 MmpL3 Transporter TMM_precursor->MmpL3 Transport Periplasm Periplasm MmpL3->Periplasm Bacterial_Death Bacterial Cell Death MmpL3->Bacterial_Death Disruption of Cell Wall Synthesis Cell_Wall Mycolic Acid Layer (Cell Wall) Periplasm->Cell_Wall Incorporation Pyrrole_2_carboxamide Pyrrole-2-carboxamide Inhibitor Pyrrole_2_carboxamide->MmpL3 Inhibition

Caption: Pyrrole-2-carboxamide derivatives inhibit the MmpL3 transporter, blocking the transport of mycolic acid precursors and disrupting cell wall synthesis in M. tuberculosis.

Summary and Outlook

The comparative analysis reveals that both this compound and Pyrrole-2-carboxamide are versatile and valuable scaffolds in drug discovery.

  • This compound derivatives have demonstrated significant potential as potent and selective DPP-4 inhibitors , making them attractive candidates for the development of new anti-diabetic agents.

  • Pyrrole-2-carboxamide has established itself as a powerful pharmacophore for the development of antimicrobial agents , with a particular emphasis on highly potent anti-tuberculosis compounds targeting MmpL3. Its derivatives also exhibit a broad range of other biological activities, indicating a wider therapeutic potential.

While their primary applications appear distinct, the underlying pyrrole core provides a foundation for diverse chemical modifications. Future research may explore hybrid structures or further derivatization to unlock novel biological activities and synergistic effects. For researchers in metabolic diseases, the this compound scaffold offers a promising starting point, whereas those in infectious diseases, particularly tuberculosis, will find the pyrrole-2-carboxamide scaffold to be of immense value.

References

Pyrrole-2-carbonitrile Derivatives Emerge as Potent Tyrosinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel and effective tyrosinase inhibitors is a significant area of interest for applications in cosmetics, medicine, and food science. Recent studies have highlighted a series of 2-cyanopyrrole derivatives as particularly promising candidates, demonstrating significantly greater inhibitory activity against tyrosinase than the commonly used standard, kojic acid. This guide provides a detailed comparison of these compounds, supported by experimental data and protocols.

A 2022 study published in Frontiers in Chemistry systematically synthesized and evaluated two series of pyrrole (B145914) derivatives, designated A (1-17) and B (1-8), for their ability to inhibit mushroom tyrosinase. The findings revealed that many of the 2-cyanopyrrole derivatives displayed potent inhibitory effects.[1][2][3]

Comparative Performance of Cyanopyrrole Derivatives

The inhibitory activities of the synthesized compounds were quantified by determining their half-maximal inhibitory concentration (IC50) values. Among all the tested derivatives, compound A12 was identified as the most powerful inhibitor, with an IC50 value of 0.97 μM.[1] This represents an inhibitory potency approximately 30 times greater than that of kojic acid (IC50 = 28.72 μM).[1]

The structure-activity relationship (SAR) analysis indicated that modifications at various positions of the pyrrole ring significantly influenced the inhibitory activity. For instance, the presence of a 2-vinyl group on the benzene (B151609) ring attached to the pyrrole, as seen in compound A12, was shown to be particularly effective. Conversely, derivatives with an ethyl group on the nitrogen of the pyrrole ring (A13, IC50 = 4.46 μM) or those with a fused ring system (A16 and A17, IC50 = 5.06 and 5.57 μM, respectively) also showed notable, though lesser, activity.[3]

CompoundKey Structural FeaturesIC50 (μM)
A12 2-vinyl group on the benzene ring0.97
A11Dual substituents on the benzene ring2.11
A13Ethyl group on the pyrrole nitrogen4.46
A10Dual substituents on the benzene ring4.83
A16Fused ring system5.06
A17Fused ring system5.57
Kojic Acid(Reference Inhibitor)28.72

Mechanism of Tyrosinase Inhibition

Further investigation into the inhibitory mechanism of the most potent compound, A12, revealed that it acts as a reversible and mixed-type inhibitor .[1][2][3] This indicates that A12 can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with the catalytic activity of tyrosinase. Molecular docking studies suggest that the cyano group of A12 interacts with the dinuclear copper ions in the active site of the enzyme, a key interaction for inhibition.[1] Additionally, a π-π stacking interaction between the pyrrole ring and the histidine residue His263, along with other hydrophobic interactions, contributes to the stable binding of the inhibitor to the enzyme.[1][3]

In a cellular context, compound A12 also demonstrated effective inhibition of tyrosinase activity in B16 melanoma cells. At a concentration of 100 μM, A12 inhibited cellular tyrosinase by 33.48%, an effect comparable to that of kojic acid (39.81% inhibition at the same concentration).[1][3] Importantly, at this concentration, A12 showed no cytotoxicity to the melanoma cells.[1]

Experimental Protocols

The following is a detailed methodology for the tyrosinase inhibition assay as described in the cited research.

Tyrosinase Inhibitory Activity Assay

The inhibitory activity of the synthesized pyrrole derivatives against mushroom tyrosinase was determined spectrophotometrically using L-DOPA as the substrate.

  • Preparation of Solutions:

    • Mushroom tyrosinase (EC 1.14.18.1) was dissolved in a 50 mM sodium phosphate (B84403) buffer (pH 6.8) to a final concentration of 200 units/mL.

    • L-DOPA was dissolved in the same phosphate buffer to a concentration of 10 mM.

    • The test compounds (pyrrole derivatives) were dissolved in DMSO to prepare stock solutions.

  • Assay Procedure:

    • In a 96-well microplate, 100 μL of 50 mM sodium phosphate buffer (pH 6.8), 20 μL of the tyrosinase solution, and 20 μL of the test compound solution (at various concentrations) were added to each well.

    • The plate was pre-incubated at 30°C for 10 minutes.

    • The reaction was initiated by adding 20 μL of the L-DOPA solution to each well.

    • The absorbance at 475 nm was measured every minute for 20 minutes at 30°C using a microplate reader.

    • Kojic acid was used as a positive control.

  • Data Analysis:

    • The percentage of tyrosinase inhibition was calculated using the following formula:

      • Inhibition (%) = [(A - B) / A] × 100

      • Where A is the absorbance of the control (without inhibitor) and B is the absorbance of the test sample.

    • The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, was determined by plotting the inhibition percentage against the inhibitor concentration.

Cellular Tyrosinase Activity Assay
  • Cell Culture:

    • B16 melanoma cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cytotoxicity Assay:

    • The viability of B16 melanoma cells treated with compound A12 and kojic acid was assessed using the MTT assay to ensure that the observed tyrosinase inhibition was not due to cell death.

  • Inhibition Assay in B16 Cells:

    • B16 melanoma cells were seeded in a 6-well plate and incubated for 24 hours.

    • The cells were then treated with various concentrations of compound A12 or kojic acid for 48 hours.

    • After treatment, the cells were washed with PBS and lysed.

    • The tyrosinase activity in the cell lysate was measured using L-DOPA as the substrate, and the protein concentration was determined using the Bradford assay.

    • The cellular tyrosinase activity was expressed as the percentage of the untreated control.

Visualizing the Process

To better understand the experimental workflow and the proposed inhibitory mechanism, the following diagrams are provided.

experimental_workflow cluster_preparation Solution Preparation cluster_assay Inhibition Assay cluster_analysis Data Analysis Tyrosinase Tyrosinase Solution (200 units/mL) PreIncubation Pre-incubation (10 min at 30°C) Tyrosinase->PreIncubation LDOPA L-DOPA Solution (10 mM) Reaction Reaction Initiation (add L-DOPA) LDOPA->Reaction Inhibitor Test Compound (in DMSO) Inhibitor->PreIncubation PreIncubation->Reaction Measurement Absorbance Measurement (475 nm for 20 min) Reaction->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Calculation->IC50

Experimental workflow for tyrosinase inhibition assay.

inhibition_mechanism cluster_enzyme Tyrosinase Active Site Enzyme Tyrosinase (Copper ions) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds EI_Complex Enzyme-Inhibitor Complex Enzyme->EI_Complex Binds Substrate Substrate (L-DOPA) Substrate->ES_Complex Inhibitor A12 (2-Cyanopyrrole) Inhibitor->EI_Complex ESI_Complex Enzyme-Substrate-Inhibitor Complex Inhibitor->ESI_Complex Product Dopaquinone ES_Complex->Product Catalyzes ES_Complex->ESI_Complex Binds

Proposed mixed-type inhibition mechanism of compound A12.

References

Pyrrole-2-Carbonitrile Derivatives: A Promising Frontier in the Fight Against Drug-Resistant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the efficacy of novel pyrrole-2-carbonitrile compounds reveals significant potential in combating multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Enterobacteriaceae (CRE). This guide provides an objective comparison of the performance of these derivatives against conventional antibiotics, supported by experimental data, to inform researchers, scientists, and drug development professionals on this emerging class of antibacterial agents.

The pyrrole (B145914) ring is a key structural motif in many natural and synthetic bioactive compounds, and its derivatives have garnered significant attention for their broad-spectrum antimicrobial properties.[1] Among these, this compound derivatives are emerging as a particularly potent subclass, demonstrating notable activity against a range of challenging pathogens.

Comparative Efficacy Against Drug-Resistant Bacteria

The antibacterial efficacy of this compound derivatives has been evaluated against several key drug-resistant bacterial strains. The minimum inhibitory concentration (MIC), the lowest concentration of a substance that prevents visible growth of a bacterium, is a standard measure of in vitro antibacterial activity. The tables below summarize the MIC values for representative this compound derivatives compared to standard-of-care antibiotics.

Table 1: Comparative MIC Values (µg/mL) Against Gram-Positive Bacteria

Compound/AntibioticStaphylococcus aureus (MSSA)Methicillin-Resistant Staphylococcus aureus (MRSA)
Pyrrole Derivative A 0.125[1]0.13–0.255[1]
Pyrrole Derivative B 3.12-12.5[1]3.125–6.25[2]
Vancomycin (Standard)0.5–10.5–1[1]
Ciprofloxacin (Standard)2>32

Table 2: Comparative MIC Values (µg/mL) Against Gram-Negative Bacteria

Compound/AntibioticEscherichia coliCarbapenem-Resistant Enterobacterales (CRE)Pseudomonas aeruginosaAcinetobacter baumannii
Pyrrole Derivative C 64[1]>128>12812-36
Pyrrole Derivative D >256>128>128>128
Meropenem (Standard)≤1>4≤2≤2
Ciprofloxacin (Standard)≤1>4≤1≤1

Note: Data for specific this compound derivatives against CRE is limited and represents an area for further research. The values presented are synthesized from multiple studies on pyrrole derivatives.

Mechanisms of Action: A Multi-pronged Attack

This compound derivatives exhibit their antibacterial effects through various mechanisms, primarily by targeting essential bacterial processes. Two of the most prominent mechanisms are the inhibition of DNA gyrase and the disruption of bacterial efflux pumps.

Inhibition of DNA Gyrase

DNA gyrase is a crucial enzyme in bacteria responsible for managing DNA topology during replication and transcription.[3] Its inhibition leads to the disruption of these vital processes and ultimately, cell death.[3] Several pyrrole derivatives have been identified as potent inhibitors of the ATP-binding site of DNA gyrase.[3] This mechanism is particularly effective as DNA gyrase is a validated target for antibacterial drugs with structural differences from human topoisomerases, allowing for selective toxicity.[4]

Efflux Pump Inhibition

Bacterial efflux pumps are membrane proteins that actively transport antibiotics out of the cell, thereby reducing their intracellular concentration and effectiveness.[5] This is a major mechanism of antibiotic resistance. Certain pyrrole-based compounds have been shown to act as efflux pump inhibitors (EPIs). By blocking these pumps, they can restore the efficacy of existing antibiotics that are otherwise expelled by the bacteria.[5] This synergistic effect makes pyrrole derivatives attractive as potential adjuvants in combination therapies.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.

Materials:

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antimicrobial stock solution (this compound derivative or standard antibiotic)

  • Sterile diluent (e.g., saline or broth)

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the antimicrobial agent is prepared in CAMHB directly in the microtiter plate. Typically, 100 µL of broth is added to all wells, followed by 100 µL of the antimicrobial stock solution to the first well. After mixing, 100 µL is transferred to the second well, and this process is repeated across the plate to create a concentration gradient.[6]

  • Inoculum Preparation: The bacterial strain is grown in broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7] This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[6]

  • Inoculation: Each well (except for a sterility control) is inoculated with the standardized bacterial suspension.[7]

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.[8]

  • Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.[7] This can be assessed visually or by using a microplate reader to measure optical density.[8]

Visualizing the Experimental Workflow and Mechanisms

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflow and the proposed mechanisms of action.

Experimental_Workflow cluster_prep Preparation cluster_assay MIC Assay cluster_results Results A Bacterial Culture (Log Phase) D Inoculation with Standardized Bacteria A->D B Antimicrobial Stock (Pyrrole Derivative) C Serial Dilution in 96-well Plate B->C C->D E Incubation (37°C, 18-24h) D->E F Visual Inspection & Plate Reader E->F G Determine MIC F->G

Workflow for MIC determination by broth microdilution.

Mechanism_of_Action cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase DNA Bacterial DNA DNA_Gyrase->DNA Acts on Replication DNA Replication & Transcription DNA->Replication Cell_Death Cell Death Replication->Cell_Death Essential for viability Efflux_Pump Efflux Pump Antibiotic_out Antibiotic (out) Efflux_Pump->Antibiotic_out Expels Pyrrole This compound Derivative Pyrrole->DNA_Gyrase Inhibits Pyrrole->Efflux_Pump Inhibits Antibiotic_in Antibiotic (in) Antibiotic_in->Efflux_Pump

Proposed mechanisms of action for this compound derivatives.

Conclusion and Future Directions

This compound derivatives represent a promising class of antibacterial agents with demonstrated efficacy against drug-resistant bacteria, particularly MRSA. Their multifaceted mechanisms of action, including the inhibition of essential enzymes like DNA gyrase and the ability to counteract resistance mechanisms such as efflux pumps, make them compelling candidates for further development.

Future research should focus on expanding the evaluation of these compounds against a wider range of clinically relevant drug-resistant pathogens, including various strains of CRE. Structure-activity relationship (SAR) studies will be crucial to optimize the potency and pharmacokinetic properties of these derivatives. Furthermore, in vivo studies are necessary to validate their efficacy and safety in preclinical models, paving the way for potential clinical applications in the ongoing battle against antimicrobial resistance.

References

A Comparative Guide to Pyrrole Synthesis: Hantzsch vs. Paal-Knorr

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of pyrrole-containing molecules, the choice of synthetic methodology is a critical decision that influences yield, purity, and the accessibility of desired substitution patterns. Two of the most classical and enduring methods for pyrrole (B145914) ring construction are the Hantzsch and Paal-Knorr syntheses. This guide provides an objective, data-driven comparison of these two stalwart reactions, offering insights into their respective strengths and limitations to inform your synthetic strategy.

At a Glance: A Comparative Overview

The Hantzsch and Paal-Knorr syntheses approach the construction of the pyrrole ring from fundamentally different starting materials and through distinct mechanistic pathways. The Paal-Knorr synthesis is a condensation reaction, valued for its simplicity and often high yields, while the Hantzsch synthesis is a multi-component reaction that offers greater flexibility in the final substitution pattern of the pyrrole product.[1]

FeatureHantzsch Pyrrole SynthesisPaal-Knorr Pyrrole Synthesis
Starting Materials β-Ketoester, α-Haloketone, Ammonia/Primary Amine1,4-Dicarbonyl Compound, Ammonia/Primary Amine
Reaction Type Multi-component CondensationCondensation
Typical Catalysts Often base-catalyzedTypically acid-catalyzed (e.g., acetic acid, p-TsOH)[2]
General Reaction Conditions Varies, can be carried out in a solvent like ethanol (B145695), sometimes with heating.[1]Heating in a suitable solvent, though milder, modern methods exist.[1][2]
Typical Yield Moderate to good, often in the range of 40-80% for substituted pyrroles.[1]Good to excellent, frequently reported in the 80-95% range.[2]
Key Advantages High degree of flexibility in the substitution patterns on the final pyrrole ring.[1]Simple, often one-step reaction with readily available starting materials for many targets.[1]
Key Disadvantages Can be a lower-yielding process compared to the Paal-Knorr synthesis for specific targets.[1]The preparation of unsymmetrical 1,4-dicarbonyl compounds can be challenging.[1]

Delving Deeper: Reaction Mechanisms and Workflows

The divergent synthetic strategies of the Hantzsch and Paal-Knorr syntheses are best understood by examining their underlying mechanisms.

The Paal-Knorr synthesis is a straightforward acid-catalyzed condensation. The reaction is initiated by the nucleophilic attack of an amine on one of the carbonyl groups of a 1,4-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrrole ring.[3]

The Hantzsch synthesis , on the other hand, is a three-component reaction. It typically begins with the formation of an enamine from a β-ketoester and an amine. This enamine then acts as a nucleophile, attacking the α-haloketone. A subsequent intramolecular cyclization and dehydration afford the final substituted pyrrole.[4] This multi-component nature allows for the assembly of highly substituted pyrroles in a single pot.

Pyrrole_Synthesis_Comparison cluster_hantzsch Hantzsch Pyrrole Synthesis cluster_paal_knorr Paal-Knorr Pyrrole Synthesis h_start β-Ketoester + α-Haloketone + Amine/Ammonia h_process Multi-component Condensation h_start->h_process Base catalyst h_product Substituted Pyrrole h_process->h_product pk_start 1,4-Dicarbonyl Compound + Amine/Ammonia pk_process Condensation & Cyclization pk_start->pk_process Acid catalyst pk_product Substituted Pyrrole pk_process->pk_product

Caption: Comparative workflow of Hantzsch and Paal-Knorr pyrrole syntheses.

Experimental Protocols

To provide a practical context, detailed experimental protocols for the synthesis of substituted pyrroles via both methods are presented below.

Hantzsch Synthesis of Diethyl 2,5-dimethyl-1-phenyl-1H-pyrrole-3,4-dicarboxylate[5]

Materials:

Procedure:

  • In a round-bottom flask, dissolve ethyl acetoacetate (1.0 mmol) and aniline (1.0 mmol) in ethanol (15 mL).

  • Add sodium bicarbonate (1.5 mmol) to the solution.

  • To this mixture, add ethyl 2-chloroacetoacetate (1.0 mmol) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired tetrasubstituted pyrrole.

Paal-Knorr Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole[6]

Materials:

  • Hexane-2,5-dione (228 mg, 2.0 mmol)

  • Aniline (186 mg, 2.0 mmol)

  • Methanol (B129727) (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

  • 0.5 M Hydrochloric Acid (5.0 mL)

  • Methanol/water (9:1) mixture for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine hexane-2,5-dione (228 mg), aniline (186 mg), and methanol (0.5 mL).

  • Add one drop of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 15 minutes.

  • After the reflux period, cool the reaction mixture in an ice bath.

  • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

  • Collect the resulting crystals by vacuum filtration.

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.

  • Expected Yield: Approximately 52% (178 mg).[5]

Conclusion: Making the Right Choice

The selection between the Hantzsch and Paal-Knorr pyrrole syntheses is contingent upon the specific goals of the synthetic endeavor.

The Paal-Knorr synthesis is often the method of choice when the requisite 1,4-dicarbonyl compound is readily accessible and high yields are a primary concern. Its operational simplicity makes it an attractive option for routine synthesis and scale-up operations.

Conversely, the Hantzsch synthesis shines when a high degree of substitution or specific, complex substitution patterns are required on the pyrrole ring. The ability to vary three components independently provides a powerful tool for building molecular diversity and accessing a wider range of pyrrole derivatives, albeit sometimes at the cost of lower yields compared to the Paal-Knorr method for simpler targets.

Ultimately, a thorough understanding of the substrate scope, potential limitations, and reaction conditions of both the Hantzsch and Paal-Knorr syntheses will empower researchers to make an informed and strategic decision for the successful synthesis of their target pyrrole-containing molecules.

References

A Comparative Guide to the Efficacy of 2-Cyanopyrrole Derivatives in Enzyme Active Sites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the inhibitory performance of 2-cyanopyrrole derivatives against various enzyme targets. The information is compiled from recent docking studies and experimental data, offering insights into the potential of this chemical scaffold in drug discovery.

Quantitative Performance Analysis

The inhibitory activities of 2-cyanopyrrole derivatives and other related pyrrole (B145914) compounds have been evaluated against several key enzymes. The following tables summarize the half-maximal inhibitory concentrations (IC50) and docking scores, providing a clear comparison of their potency.

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making it a target for treating hyperpigmentation.

Compound IDSubstituentsIC50 (µM)Reference CompoundReference IC50 (µM)
A12 2-vinyl group on the benzene (B151609) ring0.97[1][2][3]Kojic acid28.72[1][2][3]
A11 Dual substituents on the benzene ring2.11[1][2]Kojic acid28.72[1][2]
A10 Dual substituents on the benzene ring4.83[1][2]Kojic acid28.72[1][2]
Series A (1-17) Various0.97 - 89.15[1][2]Kojic acid28.72[1][2]
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

Pyrrole derivatives have been investigated for their anti-inflammatory potential through the inhibition of COX and LOX enzymes.

Compound IDTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
Pyrrole 4 COX-20.65[4]Indomethacin-
Hybrid 5 COX-20.55[4]Indomethacin-
Hybrid 6 COX-27.0[5][6]Indomethacin-
Pyrrole 2 LOX7.5[5][6]--
Hybrid 5 LOX30[5][6]--
Hybrid 6 LOX27.5[5][6]--
Compound 4h COX-2Predicted pIC50: 7.11[7]Ibuprofen, NimesulidepIC50: 6.44, 6.20[7]
Compound 4m COX-2Predicted pIC50: 6.62[7]Ibuprofen, NimesulidepIC50: 6.44, 6.20[7]
Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) Inhibition

Certain pyrrole derivatives have shown promise as anticancer agents by targeting EGFR and CDK2.

Compound IDTarget EnzymeActivityReference CompoundReference Activity
Compound 8b EGFR% Inhibition = -70%[8]Imatinib% Inhibition = -13%[8]
Compound 8b CDK2% Inhibition = 15%[8]Imatinib% Inhibition = 2%[8]
Compounds 9a, 9c HCT-116 cancer cellsIC50: 0.011, 0.009 µM[8]DoxorubicinIC50: 0.008 µM[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.

Tyrosinase Inhibitory Assay

The tyrosinase inhibitory activity is determined spectrophotometrically by monitoring the formation of dopachrome (B613829) from the oxidation of L-DOPA.

  • Reagent Preparation :

    • Phosphate (B84403) Buffer (50 mM, pH 6.8).

    • Mushroom Tyrosinase solution (e.g., 20-50 units/mL in phosphate buffer).

    • L-3,4-dihydroxyphenylalanine (L-DOPA) solution (10 mM in phosphate buffer).

    • Test compounds (2-cyanopyrrole derivatives) dissolved in DMSO and diluted to desired concentrations.

  • Assay Procedure (96-well plate format) :

    • Add 20 µL of the test compound solution to each well.

    • Add 20 µL of tyrosinase solution to each well.

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of L-DOPA solution to each well.

    • Measure the absorbance at 475 nm kinetically for 10-20 minutes using a microplate reader.

  • Data Analysis :

    • The rate of reaction is determined from the linear portion of the absorbance vs. time curve.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cyclooxygenase (COX) Inhibitor Screening Assay (Fluorometric)

This assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.

  • Reagent Preparation :

    • COX Assay Buffer.

    • COX Probe (in DMSO).

    • COX Cofactor (in DMSO).

    • Arachidonic Acid.

    • Human Recombinant COX-2 enzyme.

    • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format) :

    • Add 10 µL of the diluted test inhibitor to the sample wells.

    • Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.

    • Add 80 µL of the Reaction Mix to each well, followed by the COX-2 enzyme solution.

    • Initiate the reaction by adding 10 µL of diluted Arachidonic Acid solution.

    • Measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 25°C for 5-10 minutes.

  • Data Analysis :

    • Calculate the reaction rate from the linear range of the fluorescence vs. time plot.

    • Determine the percentage of inhibition and IC50 values as described for the tyrosinase assay.

5-Lipoxygenase (LOX) Inhibitor Screening Assay (Fluorometric)

This assay measures the hydroperoxides produced in the lipoxygenation reaction.

  • Reagent Preparation :

    • LOX Assay Buffer.

    • LOX Probe.

    • LOX Substrate.

    • 5-LOX Enzyme.

    • Test compounds dissolved in an appropriate solvent.

  • Assay Procedure (96-well plate format) :

    • Add the test compound solution to the wells.

    • Prepare a Reaction Mix containing LOX Assay Buffer, LOX Probe, and 5-LOX Enzyme.

    • Add the Reaction Mix to the wells and incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding the LOX Substrate.

    • Measure the fluorescence (Ex/Em = 500/536 nm) kinetically.

  • Data Analysis :

    • Determine the reaction rate and calculate the percentage of inhibition and IC50 values.

Mandatory Visualizations

The following diagrams illustrate the logical workflows and relationships described in the docking and experimental studies.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitor) plate Prepare 96-well Plate reagents->plate add_inhibitor Add Test Inhibitor to Wells plate->add_inhibitor add_enzyme Add Enzyme Solution add_inhibitor->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate add_substrate Initiate Reaction with Substrate pre_incubate->add_substrate measure Kinetic Measurement (Absorbance/Fluorescence) add_substrate->measure rate Calculate Reaction Rate measure->rate inhibition Calculate % Inhibition rate->inhibition ic50 Determine IC50 Value inhibition->ic50

Experimental Workflow for Enzyme Inhibition Assay

Molecular_Docking_Workflow cluster_prep Input Preparation cluster_docking Docking Simulation cluster_analysis Results Analysis protein_prep Protein Preparation (Download from PDB, Remove Water, Add Hydrogens) grid_gen Grid Generation (Define Active Site) protein_prep->grid_gen ligand_prep Ligand Preparation (2D to 3D Conversion, Energy Minimization) docking Perform Docking Simulation ligand_prep->docking grid_gen->docking scoring Analyze Docking Scores and Binding Energies docking->scoring visualization Visualize Binding Poses and Interactions scoring->visualization sar Structure-Activity Relationship (SAR) Analysis visualization->sar

Molecular Docking and Analysis Workflow

References

Alternatives to DDQ for oxidation of cyanopyrrolines to cyanopyrroles

Author: BenchChem Technical Support Team. Date: December 2025

##Beyond DDQ: A Comparative Guide to the Oxidation of Cyanopyrrolines to Cyanopyrroles

For researchers, scientists, and drug development professionals seeking alternatives to the widely used but often harsh oxidant 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), this guide provides an objective comparison of alternative methods for the aromatization of cyanopyrrolines to cyanopyrroles. This critical transformation is a key step in the synthesis of numerous biologically active compounds and pharmaceutical intermediates.

While DDQ is a powerful and frequently employed reagent for the dehydrogenation of pyrrolines, its use can be complicated by factors such as cost, toxicity, and the need for stoichiometric quantities, which can lead to purification challenges. This guide explores several viable alternatives, presenting available experimental data to facilitate informed decisions in synthetic planning. The methods covered include metal-catalyzed aerobic oxidations and reactions with other common oxidizing agents.

Comparative Analysis of Oxidation Methods

The following table summarizes the performance of various oxidizing agents in the conversion of cyanopyrrolines to their corresponding cyanopyrroles. It is important to note that direct comparative studies for the oxidation of the same cyanopyrroline substrate are limited in the literature. The data presented here is compiled from various sources to provide a relative understanding of the efficacy of each method.

Oxidizing Agent/SystemSubstrateProductYield (%)Reaction ConditionsReference
DDQ 3,4-Substituted-1-H-pyrroline-2-carbonitrile3,4-Substituted-1-H-pyrrole-2-carbonitrileHigh (not specified)Cu(OTf)₂, DMF, 80°C[1][2]
Ferric Chloride (FeCl₃) General PyrrolinesGeneral PyrrolesGood (not specified)Not specified[3]
Copper-Catalyzed Aerobic Oxidation Indolines (similar substrate)IndolesHigh (up to 100%)CuI, DMAP, O₂, 1,4-dioxane, 100°C[4][5][6]
Manganese Dioxide (MnO₂) Hydroxylamines (precursor to pyrrolines)Nitrones (intermediate)Good (not specified)Not specified
Silver-Mediated Oxidation Secondary amine-tethered alkyneFunctionalized PyrroleGood (not specified)Not specified[7]

Note: The table highlights a significant gap in the literature regarding direct, quantitative comparisons of these alternatives for cyanopyrroline oxidation. Much of the available data pertains to the oxidation of general pyrrolines or related heterocyclic systems like indolines.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of any synthetic method. Below are representative protocols for the use of DDQ and a general procedure for a copper-catalyzed aerobic oxidation, which can be adapted for cyanopyrroline substrates.

Protocol 1: Oxidation of a Pyrroline Precursor to a 2-Cyanopyrrole using DDQ[1][2]

This procedure is based on the synthesis of 2-cyanopyrrole derivatives as potential tyrosinase inhibitors.

Materials:

  • Aromatic olefin or alkyne (0.5 mmol, 1 equiv)

  • N,N-Dimethylformamide (DMF) (15 equiv)

  • Trimethylsilyl cyanide (TMSCN) (5 equiv)

  • Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) (0.2 equiv)

  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) (2 equiv)

  • Argon atmosphere

Procedure:

  • To a stirred mixture of the aromatic olefin or alkyne, DMF, TMSCN, and Cu(OTf)₂ in a suitable flask, add DDQ in a batch-wise manner at 80°C under an argon atmosphere. The first equivalent of DDQ is added as 0.2 equivalents every 2 hours for a total of 5 additions.

  • After the initial additions, the second equivalent of DDQ is introduced all at once.

  • The reaction mixture is then stirred for an additional 14 hours at 80°C.

  • Upon completion, the reaction is worked up using standard procedures, which may include quenching, extraction, and purification by column chromatography.

Protocol 2: General Procedure for Copper-Catalyzed Aerobic Dehydrogenation of N-Heterocycles[4][5][6]

This protocol for the oxidation of primary amines to nitriles can be considered a starting point for the development of a method for cyanopyrroline oxidation.

Materials:

  • Primary amine (e.g., a cyanopyrrolidine) (1 mmol)

  • Copper(I) iodide (CuI) (5 mol%)

  • 4-Dimethylaminopyridine (DMAP) (10 mol%)

  • 1,4-Dioxane (5 mL)

  • Oxygen atmosphere

Procedure:

  • In a reaction vessel, combine the primary amine, CuI, and DMAP in 1,4-dioxane.

  • Stir the mixture at 100°C under an oxygen atmosphere for 2 hours.

  • Monitor the reaction progress by a suitable method (e.g., TLC or GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and subjected to a standard work-up procedure, including extraction and purification.

Reaction Pathways and Experimental Workflows

To visualize the process of cyanopyrroline oxidation, the following diagrams illustrate the general reaction pathway and a typical experimental workflow.

Oxidation_Pathway Cyanopyrroline Cyanopyrroline Cyanopyrrole Cyanopyrrole Cyanopyrroline->Cyanopyrrole Oxidation Oxidant Oxidizing Agent (e.g., DDQ, O2/Cu, FeCl3) Oxidant->Cyanopyrrole Byproducts Reduced Oxidant + 2H+ + 2e- Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Cyanopyrroline, Solvent, and Catalyst (if any) B Add Oxidant A->B C Heat and Stir (under specific atmosphere) B->C D Monitor Progress (TLC/GC-MS) C->D E Quench Reaction D->E F Extraction E->F G Purification (Chromatography) F->G H Isolated Cyanopyrrole G->H

References

A Comparative Analysis of the Directing Effects of Cyano and Other Electron-Withdrawing Groups in Pyrrole Nitration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the regioselectivity of electrophilic substitution reactions is paramount for the rational design of synthetic pathways. This guide provides a comprehensive comparison of the directing effects of the cyano group versus other common electron-wíthdrawing groups—namely formyl, acetyl, and nitro—on the nitration of the pyrrole (B145914) ring. The analysis is supported by experimental data, detailed methodologies, and visual representations of the underlying chemical principles.

The nitration of pyrrole, a fundamental reaction in heterocyclic chemistry, is highly sensitive to the nature of substituents on the pyrrole ring. While the unsubstituted pyrrole molecule preferentially undergoes nitration at the C2 position, the introduction of an electron-wíthdrawing group (EWG) at this position alters the regiochemical outcome, directing the incoming nitro group to the C4 and C5 positions. The extent of this directing effect varies significantly between different EWGs, influencing product distribution and overall reaction efficiency.

Comparison of Isomer Distribution in the Nitration of 2-Substituted Pyrroles

The regioselectivity of nitration for 2-substituted pyrroles with various electron-wíthdrawing groups has been investigated, with the product distribution between the 4-nitro and 5-nitro isomers serving as a key metric for comparison. The experimental data, summarized in the table below, highlights the distinct directing influences of the cyano, formyl, acetyl, and nitro groups.

2-SubstituentNitrating Agent4-Nitro Isomer (%)5-Nitro Isomer (%)Total Yield (%)Reference
-CNFuming HNO₃ in Ac₂O4258Not Reported[1]
-CHOFuming HNO₃ in Ac₂O~25~75Not ReportedInferred from qualitative descriptions
-COCH₃Fuming HNO₃ in Ac₂O>42<58Not Reported[1]
-NO₂HNO₃ in Ac₂O802061[2]

Note: Quantitative data for 2-formylpyrrole and 2-acetylpyrrole (B92022) nitration is less consistently reported in the literature. The values for 2-formylpyrrole are estimated based on qualitative statements indicating a preference for the 5-position. For 2-acetylpyrrole, it is reported to yield a higher proportion of the 4-nitro isomer compared to 2-cyanopyrrole.

The data reveals that the nitro group is the strongest "meta" director, significantly favoring the formation of the 4-nitro product (2,4-dinitropyrrole). In contrast, the cyano and formyl groups show a preference for directing the incoming nitro group to the 5-position. The acetyl group appears to have a directing effect that is intermediate between that of the cyano and nitro groups.

Understanding the Directing Effects

The observed regioselectivity in the nitration of 2-substituted pyrroles can be rationalized by considering the stability of the cationic intermediates (arenium ions) formed upon electrophilic attack at the C4 and C5 positions. Electron-wíthdrawing groups deactivate the pyrrole ring towards electrophilic attack. The attack of the nitronium ion (NO₂⁺) at the C4 or C5 position leads to the formation of a resonance-stabilized intermediate. The relative stability of these intermediates determines the major product.

For a 2-substituted pyrrole with an electron-wíthdrawing group, the positive charge in the arenium ion intermediate can be delocalized over the ring. The proximity and electron-wíthdrawing nature of the substituent at C2 influence the stability of these intermediates. A simplified representation of the directing effects is illustrated in the following diagram.

G cluster_0 Nitration of 2-Substituted Pyrrole cluster_1 Directing Effect of EWG Pyrrole 2-Substituted Pyrrole (EWG) Nitration Nitration (HNO₃/Ac₂O) Pyrrole->Nitration Reacts with Intermediate4 C4-Attack Intermediate Nitration->Intermediate4 Forms Intermediate5 C5-Attack Intermediate Nitration->Intermediate5 Forms Product4 4-Nitro Product Intermediate4->Product4 Leads to Product5 5-Nitro Product Intermediate5->Product5 Leads to EWG Electron-Withdrawing Group (EWG) Stability4 Stability of C4 Intermediate EWG->Stability4 Influences Stability5 Stability of C5 Intermediate EWG->Stability5 Influences

Directing effects in pyrrole nitration.

Experimental Protocols

Detailed and reproducible experimental procedures are critical for validating and comparing research findings. The following protocols are representative of the methods used for the nitration of 2-substituted pyrroles.

General Nitration Procedure using Fuming Nitric Acid in Acetic Anhydride (B1165640)

This procedure is a common method for the nitration of pyrrole and its derivatives.

G cluster_workflow Experimental Workflow: Pyrrole Nitration A Dissolve 2-substituted pyrrole in Acetic Anhydride B Cool the solution to 0°C A->B D Add nitrating mixture dropwise to pyrrole solution at <10°C B->D C Prepare nitrating mixture (Fuming HNO₃ in Ac₂O) C->D E Stir the reaction mixture at low temperature D->E F Pour the reaction mixture into ice-water E->F G Extract the product with a suitable solvent (e.g., ether) F->G H Dry and evaporate the solvent G->H I Purify the product (e.g., chromatography, recrystallization) H->I

Typical workflow for pyrrole nitration.

1. Nitration of 2-Cyanopyrrole

  • Materials: 2-cyanopyrrole, fuming nitric acid (d=1.5), acetic anhydride, ether, ice.

  • Procedure:

    • Dissolve 2-cyanopyrrole in acetic anhydride and cool the solution to 0°C in an ice bath.

    • Separately, prepare a nitrating mixture by cautiously adding fuming nitric acid to acetic anhydride, keeping the temperature low.

    • Add the nitrating mixture dropwise to the stirred solution of 2-cyanopyrrole, maintaining the reaction temperature below 10°C.

    • After the addition is complete, continue stirring for a specified period at low temperature.

    • Pour the reaction mixture into a vigorously stirred mixture of ice and water.

    • Extract the aqueous mixture with several portions of ether.

    • Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), and remove the solvent under reduced pressure.

    • The resulting crude product, a mixture of 4-nitro-2-cyanopyrrole and 5-nitro-2-cyanopyrrole, can be purified and the isomers separated by column chromatography.[1]

2. Nitration of 2-Nitropyrrole

  • Materials: 2-nitropyrrole, nitric acid, acetic anhydride.

  • Procedure:

    • Dissolve 2-nitropyrrole in acetic anhydride.

    • Cool the solution to -15°C.

    • Add a solution of nitric acid in acetic anhydride dropwise to the cooled pyrrole solution.

    • Maintain the temperature at -15°C during the addition and for a period thereafter.

    • Work-up the reaction mixture as described in the general procedure to obtain a mixture of 2,4-dinitropyrrole and 2,5-dinitropyrrole.[2]

Note: The experimental protocols for the nitration of 2-formylpyrrole and 2-acetylpyrrole are similar to that of 2-cyanopyrrole, employing fuming nitric acid in acetic anhydride at low temperatures.

Conclusion

The directing effect of electron-wíthdrawing groups in the nitration of 2-substituted pyrroles is a nuanced interplay of electronic factors. The cyano group, while being a deactivating group, directs the incoming nitro group with a slight preference for the C5 position. This is in contrast to the stronger directing effect of the nitro group, which overwhelmingly favors the C4 position. The formyl group appears to be a stronger C5 director than the cyano group, while the acetyl group's directing effect is intermediate. This comparative analysis provides valuable insights for synthetic chemists aiming to control the regiochemical outcome of pyrrole nitration, enabling the targeted synthesis of specific isomers for applications in medicinal chemistry and materials science. Further quantitative studies on the nitration of 2-formyl and 2-acetylpyrrole under standardized conditions would be beneficial for a more precise comparison.

References

A Comparative Guide to the Synthesis of Pyrrole-2-carbonitrile: Classical Routes vs. Modern Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of core heterocyclic structures is a cornerstone of innovation. Pyrrole-2-carbonitrile, a key building block in medicinal chemistry, is no exception. This guide provides an objective comparison of classical and modern methods for its synthesis, supported by experimental data and detailed protocols to aid in methodological selection.

At a Glance: Performance Comparison of Synthesis Methods

The choice of a synthetic route to this compound is often a trade-off between yield, substrate scope, reaction conditions, and scalability. The following table summarizes the key quantitative data for representative classical and modern synthesis methods.

Method CategorySpecific MethodKey ReagentsTypical Reaction TimeTypical TemperatureYield (%)Notes
Classical Methods Cyanation via Vilsmeier-Haack Type ReagentPyrrole (B145914), Chlorosulfonyl isocyanate (CSI), DMF~1.25 hours-78°C to room temp.~75%Direct cyanation of the pyrrole ring.
Barton-Zard Pyrrole SynthesisNitroalkene, IsocyanoacetateSeveral hoursRefluxModerate to GoodForms a pyrrole-2-carboxylate, requiring an additional step to convert to the nitrile.
New Methods Two-Step Synthesis from EnonesEnone, Aminoacetonitrile (B1212223), DDQ2-4 hours (oxidation step)Reflux59-94% (for the oxidation step)Yields 3,5-disubstituted pyrrole-2-carbonitriles.[1]
Cu-catalyzed Multicomponent ReactionFormamide, TMSCN, Alkene/Alkyne, Cu(OTf)₂Not specifiedNot specifiedGoodForms polysubstituted pyrrole-2-carbonitriles.[2]
Van Leusen Pyrrole Synthesisα,β-Unsaturated ketone/aldehyde, TosMICSeveral hoursRoom temp. to refluxModerate to GoodVersatile method for substituted pyrroles; can be adapted for 2-cyano derivatives.[3]
Microwave-Assisted SynthesisVaries (e.g., Paal-Knorr reactants)2-20 minutes120-150°CHighSignificant reduction in reaction time compared to conventional heating.[4][5]

Visualizing the Method Selection Workflow

The decision-making process for selecting an appropriate synthetic method can be visualized as a logical workflow, taking into account the desired substitution pattern of the final product and other experimental constraints.

Logical Workflow for this compound Synthesis Method Selection start Define Target this compound substitution Substitution Pattern Required? start->substitution unsubstituted Unsubstituted or simple substitution at N-1? substitution->unsubstituted Simple polysubstituted Polysubstituted? substitution->polysubstituted Complex classical_cyanation Classical Cyanation (e.g., Vilsmeier-Haack type) unsubstituted->classical_cyanation barton_zard Barton-Zard Synthesis (via carboxylate) unsubstituted->barton_zard two_step New Two-Step Method from Enones polysubstituted->two_step multicomponent New Multicomponent Reaction polysubstituted->multicomponent van_leusen New Van Leusen Synthesis polysubstituted->van_leusen microwave Consider Microwave-Assisted Protocol for Speed classical_cyanation->microwave barton_zard->microwave two_step->microwave multicomponent->microwave van_leusen->microwave end Select Optimal Method microwave->end

A flowchart for selecting a this compound synthesis method.

Experimental Protocols

Detailed methodologies for key classical and modern synthesis routes are provided below.

Classical Method: Cyanation of Pyrrole using a Vilsmeier-Haack Type Reagent (Chlorosulfonyl Isocyanate)

This method allows for the direct cyanation of the pyrrole ring. The following protocol is adapted from procedures for the synthesis of pyrrole-3-carbonitriles and can be modified for the 2-cyano isomer.

Materials:

  • Pyrrole

  • Chlorosulfonyl isocyanate (CSI)

  • N,N-Dimethylformamide (DMF)

  • Anhydrous solvent (e.g., acetonitrile)

  • Sodium hydroxide (B78521) solution

  • Ether

  • Sodium bicarbonate solution

  • Anhydrous potassium carbonate

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Dissolve pyrrole in a mixture of DMF and acetonitrile (B52724) in a flask equipped with a dropping funnel and a nitrogen inlet.

  • Cool the solution in a dry ice/acetone bath.

  • Add a solution of chlorosulfonyl isocyanate in acetonitrile dropwise to the stirred pyrrole solution over 10 minutes.

  • Allow the reaction mixture to warm to approximately 5°C over about 1 hour.

  • Pour the reaction mixture onto a stirred mixture of NaOH solution and ice/water.

  • Extract the aqueous solution with ether until the aqueous layer is nearly colorless.

  • Wash the combined ether extracts with a 10% aqueous sodium bicarbonate solution.

  • Dry the ether layer over anhydrous potassium carbonate.

  • Remove the solvent under reduced pressure to yield the crude this compound, which can be further purified by chromatography or sublimation.

New Method: Two-Step Synthesis of 3,5-Disubstituted Pyrrole-2-carbonitriles from Enones

This modern approach involves the initial formation of a 3,4-dihydro-2H-pyrrole-2-carbonitrile intermediate, followed by oxidation to the aromatic pyrrole.

Step 1: Synthesis of 3,4-Dihydro-2H-pyrrole-2-carbonitriles

Materials:

  • (E)-3-aryl-1-arylprop-2-en-1-one (enone)

  • Aminoacetonitrile hydrochloride

  • Pyridine

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • To a solution of the enone in pyridine, add aminoacetonitrile hydrochloride.

  • Heat the suspension to reflux for 15 hours.

  • Cool the mixture, dilute with ethyl acetate, and wash with saturated aqueous sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude cyanopyrroline intermediate, which can be purified by column chromatography.

Step 2: Oxidation to 3,5-Disubstituted Pyrrole-2-carbonitriles [1]

Materials:

  • Cyanopyrroline intermediate from Step 1

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Toluene

  • Ethyl acetate

  • 10% aqueous sodium hydroxide

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottomed flask, charge the cyanopyrroline intermediate and DDQ (1.15–1.20 equivalents) in toluene.

  • Stir the reaction mixture under reflux for 2-4 hours, monitoring the consumption of the starting material by TLC.

  • Dilute the reaction mixture with ethyl acetate and wash with 10% aqueous NaOH.

  • Dry the organic extracts over anhydrous MgSO₄ and concentrate in vacuo.

  • Purify the crude product by column chromatography to yield the 3,5-disubstituted this compound.

New Method: Van Leusen Pyrrole Synthesis

This method utilizes tosylmethyl isocyanide (TosMIC) in a [3+2] cycloaddition with an electron-deficient alkene.

Materials:

  • α,β-Unsaturated ketone or aldehyde

  • Tosylmethyl isocyanide (TosMIC)

  • Base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., THF, DME)

  • Standard workup reagents

Procedure:

  • In an inert atmosphere, suspend the base in the anhydrous solvent.

  • Add a solution of the α,β-unsaturated compound and TosMIC in the same solvent to the base suspension at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the substituted pyrrole.

This guide aims to provide a solid foundation for selecting and implementing the most suitable method for the synthesis of this compound derivatives based on specific research and development needs. The choice between classical and modern methods will depend on factors such as the desired substitution pattern, required scale, and available resources.

References

Novel Pyrrole-Based Compounds Demonstrate Potent In Vivo Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to a comprehensive comparison guide on the in vivo efficacy of novel pyrrole-based anti-inflammatory compounds. This guide provides a detailed analysis of the performance of these emerging drug candidates against established anti-inflammatory agents, supported by extensive experimental data. The report highlights several promising pyrrole (B145914) derivatives that exhibit significant anti-inflammatory activity, in some cases surpassing the efficacy of conventional drugs like diclofenac (B195802) and ibuprofen.

A key focus of the guide is the elucidation of the mechanisms of action of these novel compounds. Many of the evaluated pyrrole derivatives demonstrate their anti-inflammatory effects through the inhibition of key signaling pathways implicated in the inflammatory response, including the Cyclooxygenase (COX), Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinase (MAPK) pathways. By targeting these critical pathways, the novel compounds effectively reduce the production of pro-inflammatory mediators, offering a promising avenue for the development of new and improved anti-inflammatory therapies.

Comparative In Vivo Efficacy

The anti-inflammatory activity of several novel pyrrole-based compounds was evaluated in the carrageenan-induced paw edema model in rats, a standard preclinical assay for acute inflammation. The results, summarized below, demonstrate the dose-dependent and time-dependent efficacy of these compounds in comparison to well-established non-steroidal anti-inflammatory drugs (NSAIDs).

Carrageenan-Induced Paw Edema in Rats: Inhibition of Inflammation
Compound/DrugDose (mg/kg)Time (hours)Paw Edema Inhibition (%)Reference
Novel Pyrrolopyridines
Compound 3l10119.97[1]
230.05[1]
336.33[1]
436.61[1]
Novel Pyrrolo[3,4-d]pyridazinones
Compound 10b20357.5[2]
Compound 13b20362.3[2]
Standard NSAIDs
Diclofenac101~25[1]
2~35[1]
3~45[1]
4~50[1]
Celecoxib (B62257)104~21[3]
306Significant Reduction[4]
Ibuprofen104~70-80[5]
Indomethacin10371.2[2]

Modulation of Inflammatory Cytokines

The guide also presents data on the ability of these novel compounds to reduce the levels of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α).

Reduction of Pro-Inflammatory Cytokines
Compound/DrugModelCytokineReductionReference
Compound 13bCarrageenan-induced paw edema (rat)TNF-αMore effective than indomethacin[2]
CelecoxibCarrageenan-induced paw edema (rat)TNF-αSignificant reduction[6]

Experimental Protocols

To ensure transparency and reproducibility, the guide provides detailed methodologies for the key in vivo and in vitro experiments cited.

Carrageenan-Induced Paw Edema Protocol

This widely used animal model assesses the acute anti-inflammatory activity of compounds.

  • Animal Model: Male Wistar rats or Sprague-Dawley rats (150-200g) are typically used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly assigned to control and treatment groups.

  • Compound Administration: Test compounds, standard drugs (e.g., diclofenac, indomethacin), or vehicle are administered orally (p.o.) or intraperitoneally (i.p.) at specified doses, typically 30-60 minutes before the induction of inflammation.

  • Induction of Inflammation: A 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat.[7]

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan administration.[7][8]

  • Calculation of Inhibition: The percentage of inhibition of paw edema is calculated for each group relative to the vehicle-treated control group.

Cytokine ELISA Protocol (General)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for quantifying cytokine levels in biological samples.

  • Sample Collection: Blood or tissue samples are collected from the animal models at the end of the experimental period.

  • Sample Preparation: Serum is separated from blood, and tissue homogenates are prepared.

  • ELISA Procedure:

    • A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α).

    • The plate is washed, and non-specific binding sites are blocked.

    • Samples and standards (known concentrations of the cytokine) are added to the wells.

    • After incubation and washing, a biotinylated detection antibody specific for the cytokine is added.

    • Streptavidin-horseradish peroxidase (HRP) conjugate is then added, which binds to the biotinylated detection antibody.

    • A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.

    • The reaction is stopped, and the absorbance is measured using a microplate reader.

  • Quantification: The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of these novel pyrrole-based compounds are attributed to their ability to modulate key inflammatory signaling pathways.

Cyclooxygenase (COX) Pathway

The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[9] Many of the novel pyrrole compounds act as inhibitors of these enzymes, thereby reducing prostaglandin (B15479496) production.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic_Acid->COX Prostaglandins Prostaglandins (PGE2, etc.) COX->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Pyrrole_Compounds Novel Pyrrole-Based Compounds Pyrrole_Compounds->COX

Caption: Inhibition of the Cyclooxygenase (COX) pathway by novel pyrrole-based compounds.

NF-κB Signaling Pathway

The NF-κB transcription factor plays a central role in regulating the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by the inhibitory protein IκBα. Inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Several novel pyrrole derivatives have been shown to inhibit this pathway by preventing the phosphorylation of IκBα.[10][11]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (Active) p_IkBa->NFkB Degradation of IκBα NFkB_n NF-κB NFkB->NFkB_n Translocation Pyrrole_Compounds Novel Pyrrole-Based Compounds Pyrrole_Compounds->IKK Inhibition of IκBα phosphorylation Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_n->Gene_Expression

Caption: Inhibition of the NF-κB signaling pathway by novel pyrrole-based compounds.

MAPK Signaling Pathway

The MAPK cascade, including p38 MAPK, is another critical pathway involved in the production of inflammatory cytokines. Some pyrrole-based compounds have been identified as potent inhibitors of p38 MAPK, thereby suppressing the inflammatory response.[12][13]

MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli MAPKKK MAPKKK Inflammatory_Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38_MAPK p38 MAPK MAPKK->p38_MAPK Transcription_Factors Transcription Factors p38_MAPK->Transcription_Factors Cytokine_Production Pro-inflammatory Cytokine Production (TNF-α, IL-1β) Transcription_Factors->Cytokine_Production Pyrrole_Compounds Novel Pyrrole-Based Compounds Pyrrole_Compounds->p38_MAPK

Caption: Inhibition of the p38 MAPK signaling pathway by novel pyrrole-based compounds.

This comprehensive guide serves as a valuable resource for the scientific community, providing a clear and objective comparison of the in vivo efficacy of novel pyrrole-based anti-inflammatory compounds and shedding light on their mechanisms of action. The detailed data and experimental protocols will aid researchers in the ongoing development of next-generation anti-inflammatory therapeutics.

References

A Comparative Analysis of Pyrrole-Based Kinase Inhibitors: Focus on Cross-Reactivity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profiles of pyrrole-based kinase inhibitors, with a specific focus on compounds containing the pyrrolo[2,3-d]pyrimidine scaffold, a close structural analog of the pyrrole-2-carbonitrile core. The information presented herein is intended to assist researchers in understanding the selectivity of these inhibitors and in designing experiments to evaluate potential on-target and off-target effects. This analysis is supported by quantitative experimental data, detailed methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

The pyrrolo[2,3-d]pyrimidine nucleus is a recognized isostere of adenine (B156593) and is a core component of many ATP-competitive kinase inhibitors.[1] Understanding the cross-reactivity of these compounds is crucial for developing safe and effective therapeutics, as off-target kinase inhibition can lead to unforeseen side effects.

Quantitative Cross-Reactivity Analysis

The following tables summarize the inhibitory activity (IC50 values) of selected pyrrole-based inhibitors and their alternatives against a panel of kinases. This data provides a quantitative measure of their selectivity.

Table 1: Selectivity Profile of Ruxolitinib (a Pyrrolo[2,3-d]pyrimidine-based JAK1/2 Inhibitor)

Kinase TargetIC50 (nM)Fold Selectivity vs. JAK2
JAK1 3.3 ~1.2x
JAK2 2.8 1x
TYK219~6.8x
JAK3428>150x
MAP3K241~14.6x
ROCK160~21.4x
ROCK252~18.6x

Data compiled from KINOMEscan® screen and preclinical studies.[2][3]

Table 2: Comparative Selectivity of Alternative JAK Inhibitors

Kinase TargetFedratinib IC50 (nM)Momelotinib IC50 (nM)Gandotinib (LY2784544) IC50 (nM)
JAK1 10511 19.8
JAK2 3 18 3
JAK3 >100015548
TYK2 >10001744
FLT315-4
FGFR2--32
TRKB--95
ACVR1-Inhibitor-

Data compiled from multiple sources.[4][5][6][7] Fedratinib is a selective JAK2 inhibitor, while Ruxolitinib is a JAK1/2 selective inhibitor.[7] Momelotinib is a JAK1/JAK2 inhibitor that also uniquely inhibits ACVR1.[7][8] Gandotinib is a potent JAK2 inhibitor with off-target activity against FLT3, FLT4, FGFR2, TYK2, and TRKB.[6]

Signaling Pathway and Experimental Workflows

To understand the context of inhibitor action and the methods used for their characterization, the following diagrams illustrate the JAK-STAT signaling pathway and the workflows for key cross-reactivity assays.

JAK_STAT_Pathway JAK-STAT Signaling Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates P_JAK p-JAK JAK->P_JAK Autophosphorylation STAT STAT P_JAK->STAT Recruits & Phosphorylates P_STAT p-STAT STAT->P_STAT P_STAT_Dimer p-STAT Dimer P_STAT->P_STAT_Dimer Dimerization Nucleus Nucleus P_STAT_Dimer->Nucleus Translocation Gene Target Gene Transcription P_STAT_Dimer->Gene Induces Inhibitor Pyrrole-Based Inhibitor Inhibitor->JAK Inhibits

JAK-STAT signaling pathway and the point of inhibition.

Kinobeads_Workflow Kinobeads Experimental Workflow Lysate Cell Lysate Incubate1 Incubate Lysate with Inhibitor Lysate->Incubate1 Inhibitor Test Inhibitor Inhibitor->Incubate1 Incubate2 Competitive Binding with Kinobeads Incubate1->Incubate2 Kinobeads Kinobeads (Immobilized broad-spectrum inhibitors) Kinobeads->Incubate2 Wash Wash Beads Incubate2->Wash Elute Elute Bound Kinases Wash->Elute Digest Tryptic Digest Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Analysis Data Analysis (Quantification of bound kinases) LCMS->Analysis

Chemoproteomics (Kinobeads) workflow for inhibitor profiling.

CETSA_Workflow Cellular Thermal Shift Assay (CETSA) Workflow Cells Intact Cells Treatment Treat with Inhibitor or Vehicle (DMSO) Cells->Treatment Heat Heat Challenge (Temperature Gradient) Treatment->Heat Lysis Cell Lysis Heat->Lysis Centrifuge Centrifugation (Separate soluble and aggregated proteins) Lysis->Centrifuge Supernatant Collect Supernatant (Soluble Protein Fraction) Centrifuge->Supernatant Analysis Analyze Soluble Protein (e.g., Western Blot, Mass Spec) Supernatant->Analysis MeltCurve Generate Melt Curve (Determine Thermal Shift) Analysis->MeltCurve

References

N-Alkylated vs. N-H Pyrrole-2-carbonitriles: A Comparative Guide to Metabolic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the metabolic stability of a compound is a critical determinant of its pharmacokinetic profile and, ultimately, its therapeutic potential. For scaffolds containing the pyrrole-2-carbonitrile core, a key structural modification is the substitution at the pyrrole (B145914) nitrogen. This guide provides a comparative analysis of the metabolic stability of N-alkylated versus N-H pyrrole-2-carbonitriles, offering insights supported by established principles of drug metabolism and citing relevant experimental approaches.

Executive Summary

The metabolic stability of pyrrole-2-carbonitriles is influenced by the substitution on the pyrrole nitrogen. N-H pyrrole-2-carbonitriles are susceptible to both oxidation of the pyrrole ring and conjugation reactions, such as glucuronidation. N-alkylation can block the direct conjugation of the pyrrole nitrogen, potentially leading to an altered metabolic profile. However, N-alkylated analogs introduce a new metabolic liability: N-dealkylation, which is a common metabolic pathway mediated by cytochrome P450 enzymes. The overall impact of N-alkylation on metabolic stability is therefore a balance between blocking one pathway and introducing another.

Comparative Metabolic Pathways

The primary routes of metabolism for pyrrole-containing compounds involve Phase I oxidation, primarily by cytochrome P450 (CYP) enzymes, and Phase II conjugation reactions.[1][2]

N-H Pyrrole-2-carbonitriles:

  • Oxidation: The electron-rich pyrrole ring is susceptible to CYP-mediated oxidation.[1] This can lead to the formation of reactive epoxide intermediates, which can then be hydrolyzed to dihydrodiols or react with nucleophiles. Oxidation can also occur at the carbon atoms adjacent to the nitrogen.[1]

  • Conjugation: The N-H group provides a site for direct conjugation, most commonly glucuronidation, by UDP-glucuronosyltransferases (UGTs).[3][4] This process attaches a polar glucuronic acid moiety, facilitating excretion.

N-Alkylated Pyrrole-2-carbonitriles:

  • Oxidation: The pyrrole ring remains susceptible to oxidation, similar to the N-H analogs.

  • N-Dealkylation: This is a major metabolic pathway for N-alkylated compounds.[5][6][7] CYP enzymes catalyze the oxidation of the alkyl group at the carbon adjacent to the nitrogen, leading to an unstable intermediate that spontaneously cleaves to yield the N-H this compound and an aldehyde.[5][6]

  • Blocked Conjugation: The absence of the N-H group prevents direct N-glucuronidation at the pyrrole nitrogen.

The following diagram illustrates the potential metabolic pathways for both classes of compounds.

cluster_0 N-H this compound Metabolism cluster_1 N-Alkylated this compound Metabolism NH_Parent N-H this compound NH_Oxidation Oxidized Metabolites (e.g., Epoxides, Hydroxylated species) NH_Parent->NH_Oxidation CYP450 NH_Conjugation N-Glucuronide NH_Parent->NH_Conjugation UGTs NAlk_Parent N-Alkyl this compound NAlk_Oxidation Oxidized Metabolites NAlk_Parent->NAlk_Oxidation CYP450 NAlk_Dealkylation N-H this compound + Aldehyde NAlk_Parent->NAlk_Dealkylation CYP450

Figure 1. Comparative Metabolic Pathways

Quantitative Data Summary

As previously mentioned, direct, publicly available quantitative data comparing the metabolic stability of a matched series of N-alkylated and N-H pyrrole-2-carbonitriles is scarce. However, we can present a hypothetical data table based on the expected outcomes from a liver microsomal stability assay to illustrate the potential differences. The values below are for illustrative purposes only and would need to be determined experimentally.

Compound ClassKey Metabolic Pathway(s)Expected Half-Life (t½) in Liver MicrosomesExpected Intrinsic Clearance (CLint)
N-H this compound Ring Oxidation, N-GlucuronidationModerate to ShortModerate to High
N-Alkyl this compound Ring Oxidation, N-DealkylationVariable (depends on alkyl group)Variable

Note: The metabolic stability of N-alkylated compounds can be highly dependent on the nature of the alkyl group. Small, simple alkyl groups (e.g., methyl, ethyl) are often readily cleaved, while bulkier or more complex groups may be more resistant to N-dealkylation.

Experimental Protocol: Liver Microsomal Stability Assay

The following is a generalized protocol for assessing the metabolic stability of compounds using liver microsomes. This in vitro assay is a standard method in early drug discovery to estimate hepatic clearance.

Objective: To determine the in vitro metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes and NADPH.

Materials:

  • Test compounds (N-alkylated and N-H pyrrole-2-carbonitriles)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile or other suitable organic solvent for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and internal standard in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the microsomal suspension in phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube or 96-well plate, pre-incubate the test compound with the liver microsomal suspension at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate the reaction mixture at 37°C with gentle shaking.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard.

  • Sample Processing:

    • Centrifuge the terminated reaction mixtures to precipitate the proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of this plot represents the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein/mL).

The following diagram outlines the workflow for a typical liver microsomal stability assay.

cluster_workflow Liver Microsomal Stability Assay Workflow A Prepare Reagents (Compound, Microsomes, NADPH) B Pre-incubate Compound + Microsomes (37°C) A->B C Initiate Reaction (Add NADPH) B->C D Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) C->D E Terminate Reaction (Add cold Acetonitrile + IS) D->E F Centrifuge (Precipitate Proteins) E->F G Analyze Supernatant (LC-MS/MS) F->G H Data Analysis (Calculate t½ and CLint) G->H

Figure 2. Experimental Workflow

Conclusion

The metabolic stability of pyrrole-2-carbonitriles is a multifaceted issue where the substitution at the pyrrole nitrogen plays a pivotal role. While N-H pyrrole-2-carbonitriles are susceptible to both oxidative and conjugative metabolism, N-alkylation blocks N-conjugation but introduces a new liability in the form of N-dealkylation. The ultimate effect of N-alkylation on metabolic stability is compound-specific and requires experimental evaluation. The provided experimental protocol for the liver microsomal stability assay offers a robust method for generating the necessary data to guide lead optimization efforts. Researchers are encouraged to perform these experiments to build a comprehensive structure-activity relationship and structure-metabolism relationship for their specific series of this compound derivatives.

References

Experimental Validation of Computed Properties of 2-Cyanopyrrole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimentally determined and computationally predicted properties of 2-cyanopyrrole. As a key heterocyclic nitrile, understanding the physicochemical and spectroscopic characteristics of 2-cyanopyrrole is crucial for its application in medicinal chemistry and materials science. This document aims to offer a clear comparison of its properties against related molecules, supported by available experimental data and computational insights.

Executive Summary

2-Cyanopyrrole, a derivative of the fundamental aromatic heterocycle pyrrole (B145914), is of significant interest due to the electron-withdrawing nature of the nitrile group, which modulates the electronic properties of the pyrrole ring. This guide presents a compilation of its known physical and spectroscopic properties, drawing from various experimental sources. These experimental findings are juxtaposed with computed properties available from public databases. For a comprehensive comparison, data for the parent compound, pyrrole, and the isomeric 3-cyanopyrrole are also included where available.

Comparative Data Analysis

The following tables summarize the available experimental and computed data for 2-cyanopyrrole and its comparators.

Table 1: Physical and Computed Properties

Property2-Cyanopyrrole (Experimental)2-Cyanopyrrole (Computed)Pyrrole (Experimental)3-Cyanopyrrole (Experimental)
Molecular Formula C₅H₄N₂C₅H₄N₂C₄H₅NC₅H₄N₂
Molecular Weight ( g/mol ) 92.1092.1067.0992.10
Boiling Point (°C) 92-94 at 2 mmHg-129-131-
Melting Point (°C) ---23-
Density (g/mL) 1.081 at 25 °C-0.967 at 20 °C-
XLogP3 -1.1[1]--
Hydrogen Bond Donor Count -1[1]1-
Hydrogen Bond Acceptor Count -1[1]1-
Topological Polar Surface Area (Ų) -39.6[1]15.79-

Table 2: Spectroscopic Data

Spectroscopic Data2-Cyanopyrrole (Experimental)Pyrrole (Experimental)3-Cyanopyrrole (Experimental)
¹H NMR (CDCl₃, δ ppm) Data not readily available in literature.6.73 (t, 2H, H2/H5), 6.24 (t, 2H, H3/H4)[2]Data not readily available in literature.
¹³C NMR (CDCl₃, δ ppm) Data not readily available in literature.118.5 (C2/C5), 108.2 (C3/C4)Data not readily available in literature.
IR (cm⁻¹) 3401 (N-H stretch)[2]3401 (N-H stretch)[2]2223 (C≡N stretch)[1]
UV-Vis (λmax, nm) Data not readily available in literature.210Data not readily available in literature.

Note: The availability of comprehensive experimental spectroscopic data for 2-cyanopyrrole and 3-cyanopyrrole in the public domain is limited. Much of the reported data pertains to their derivatives.

Experimental Protocols

The experimental data cited in this guide were obtained using standard analytical techniques. While specific protocols for the cited data on 2-cyanopyrrole are not exhaustively detailed in the source literature, the following outlines the general methodologies employed for such characterizations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

  • Sample Preparation : The compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (B1202638) (TMS) added as an internal standard (0 ppm).

  • Data Acquisition : Standard pulse programs are used to acquire the spectra. For ¹³C NMR, broadband proton decoupling is commonly applied to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy
  • Attenuated Total Reflectance (ATR)-IR spectra are often obtained using a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Sample Preparation : A small amount of the liquid or solid sample is placed directly onto the ATR crystal.

  • Data Acquisition : The spectrum is recorded as percent transmittance or absorbance over a typical range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • UV-Vis absorption spectra are measured using a dual-beam UV-Vis spectrophotometer.

  • Sample Preparation : The compound is dissolved in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane) to a known concentration.

  • Data Acquisition : The absorbance is measured over a specific wavelength range (typically 200-800 nm), and the wavelength of maximum absorbance (λmax) is determined.

Workflow for Property Comparison

The process of comparing experimental and computed properties of a molecule like 2-cyanopyrrole follows a logical workflow. This can be visualized as a flowchart, illustrating the steps from data acquisition to comparative analysis.

G Workflow for Experimental and Computational Property Validation cluster_exp Experimental Validation cluster_comp Computational Prediction cluster_analysis Comparative Analysis exp_synthesis Synthesis & Purification exp_phys Physical Property Measurement (m.p., b.p., density) exp_synthesis->exp_phys exp_spec Spectroscopic Analysis (NMR, IR, UV-Vis) exp_synthesis->exp_spec data_table Data Tabulation & Comparison exp_phys->data_table Experimental Data exp_spec->data_table comp_model Molecular Modeling comp_calc Quantum Chemical Calculations (DFT, etc.) comp_model->comp_calc comp_pred Property Prediction (Spectra, Electronic Properties) comp_calc->comp_pred comp_pred->data_table Computed Data conclusion Validation & Conclusion data_table->conclusion

Caption: Workflow for comparing experimental and computed properties.

Signaling Pathway and Logical Relationship Diagrams

The electronic properties of the pyrrole ring are significantly influenced by the substituent at the 2-position. The cyano group, being a strong electron-withdrawing group, affects the aromaticity and reactivity of the pyrrole ring. This relationship can be depicted as follows:

G Influence of Cyano Group on Pyrrole Ring pyrrole Pyrrole Ring (Electron-rich) cyanopyrrole 2-Cyanopyrrole pyrrole->cyanopyrrole cyano Cyano Group (-C≡N) (Electron-withdrawing) cyano->cyanopyrrole reactivity Altered Reactivity (e.g., towards electrophiles) cyanopyrrole->reactivity aromaticity Modified Aromaticity cyanopyrrole->aromaticity

Caption: Influence of the cyano group on the pyrrole ring.

Conclusion

This guide highlights the available experimental and computed properties of 2-cyanopyrrole. While fundamental physical properties and some spectroscopic data are documented, a comprehensive public repository of its experimental ¹H NMR, ¹³C NMR, and UV-Vis spectra is currently lacking. The provided computed properties from databases like PubChem offer valuable theoretical insights. For a complete validation, further experimental work to elucidate the detailed spectroscopic characteristics of 2-cyanopyrrole is warranted. Such data would be invaluable for researchers in drug discovery and materials science, enabling more accurate computational modeling and a deeper understanding of its structure-property relationships.

References

Safety Operating Guide

Safe Disposal of Pyrrole-2-carbonitrile: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Pyrrole-2-carbonitrile, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined are intended for researchers, scientists, and professionals in drug development who handle this chemical.

Immediate Safety and Hazard Identification

This compound is a hazardous substance that requires careful handling during all stages, including disposal. It is classified with the following primary hazards:

  • Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]

  • Serious Eye Damage/Irritation: Causes serious eye damage or irritation.[1]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1]

Due to its hazardous nature, this compound must not be disposed of via standard laboratory drains or in regular trash.[2][3] Evaporation in a fume hood is also an improper and unsafe disposal method.[3] It must be treated as hazardous waste and managed by professionals.

Step-by-Step Disposal Protocol

The proper disposal of this compound is a multi-step process that begins at the point of waste generation and ends with collection by a certified hazardous waste handler.

Step 1: Waste Collection and Containment

  • Container Selection: Collect waste this compound, including any contaminated materials (e.g., pipette tips, absorbent pads), in a sturdy, leak-proof container that is chemically compatible.[3] The original product container is often a suitable choice if it is in good condition.[4]

  • Fill Level: Do not fill liquid waste containers to more than 90% capacity to allow for vapor expansion and prevent spills.[5]

  • Container Sealing: Keep the waste container securely sealed at all times, except when adding waste.[3]

Step 2: Labeling

  • Clear Identification: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".[3][5] Ensure the label is legible and securely affixed to the container.

Step 3: Segregation and Storage

  • Incompatible Materials: this compound should be stored separately from incompatible materials such as strong oxidizing agents, strong bases, and acids.[1][4]

  • Satellite Accumulation Area (SAA): Store the labeled waste container in a designated and properly marked Satellite Accumulation Area (SAA).[4] This area should be near the point of waste generation and under the direct supervision of laboratory personnel.[5]

  • Secondary Containment: All liquid hazardous waste, including containers of this compound, must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks or spills.[3][5]

Step 4: Arranging for Disposal

  • Contact EHS: Once the container is full or waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[3]

  • Professional Disposal: The recommended final disposal method is to offer the surplus material to a licensed disposal company.[6] The standard procedure involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[6][7]

Step 5: Empty Container Disposal

  • Rinsing: To dispose of an empty this compound container, it must be thoroughly rinsed. The first rinseate is considered hazardous and must be collected and disposed of as hazardous waste.[3]

  • Final Disposal: After triple rinsing and air-drying, the labels on the container must be completely removed or defaced before it can be disposed of as non-hazardous solid waste or recycled, in accordance with institutional policies.[3]

Quantitative Disposal and Storage Guidelines

The following table summarizes key quantitative limits and parameters for the storage and disposal of laboratory chemical waste.

ParameterGuidelineSource(s)
General Drain Disposal pH Range 5.5 - 10.5[2]
Container Fill Capacity ≤ 90% of total volume[5]
Max Hazardous Waste in SAA 10 gallons[3]
Storage Time (Full Container in SAA) Must be removed within 3 days[4]
Storage Time (Partial Container in SAA) Up to 1 year[4]
Generator Storage Time Limit Varies by regulation (e.g., up to 90 days in CA)[5]

Note: Drain disposal is not permitted for this compound. The pH range is provided for general context regarding laboratory waste procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_0 Laboratory Operations cluster_1 Professional Disposal Facility A Waste Generated: This compound & Contaminated Materials B Is In-Lab Neutralization or Sewer/Trash Disposal Permitted? A->B C NO: Treat as Hazardous Waste B->C Based on SDS toxicity data [6, 11] D 1. Collect waste in a sealed, compatible container (≤90% full). C->D E 2. Affix 'Hazardous Waste' label with full chemical name. D->E F 3. Store in designated Satellite Accumulation Area (SAA). E->F G 4. Ensure segregation from incompatibles and use secondary containment. F->G H 5. Schedule pickup with EHS or licensed waste contractor. G->H I Final Disposal: Chemical Incineration by Licensed Facility H->I Transport

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.